N-Butanoyl-DL-homoserine lactone

Catalog No.
S3327615
CAS No.
M.F
C8H13NO3
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Butanoyl-DL-homoserine lactone

Product Name

N-Butanoyl-DL-homoserine lactone

IUPAC Name

N-(2-oxooxolan-3-yl)butanamide

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)

InChI Key

VFFNZZXXTGXBOG-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1CCOC1=O

Synonyms

BHL-serine, C(4)-HSL, C4-HSL, N-butanoyl-L-homoserine lactone, N-butyryl-L-homoserine lactone, N-butyrylhomoserine lactone

Canonical SMILES

CCCC(=O)NC1CCOC1=O

The exact mass of the compound N-Butyrylhomoserine lactone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> Fatty acyl homoserine lactones [FA0803]. However, this does not mean our product can be used or applied in the same or a similar way.

what is N-Butanoyl-DL-homoserine lactone

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

The table below summarizes the core chemical and physical characteristics of N-Butanoyl-DL-homoserine lactone.

Property Specification
CAS Number 98426-48-3 [1] [2] [3]
Synonyms (Rac)-C4-HSL, N-Butyryl-DL-homoserine lactone, N-[Tetrahydro-2-oxo-3-furanyl]-butanamide [1] [2] [3]
Molecular Formula C8H13NO3 [1] [2] [4]
Molecular Weight 171.19 g/mol [1] [2] [4]
Purity ≥97% - 99.43% (varies by supplier and batch) [1] [4] [3]
Appearance White to off-white solid [1]
Solubility Soluble in DMSO (e.g., 100 mg/mL) and water [1] [4]
Storage -20°C for long-term storage (powder); solutions in DMSO stored at -80°C [1] [4]

Biological Role and Significance

This compound ((Rac)-C4-HSL) is a racemic mixture of the D- and L-enantiomers of N-butanoyl-homoserine lactone. The L-form (N-Butanoyl-L-homoserine lactone, C4-HSL or BHL) is the native signaling molecule produced by bacteria [1] [5].

  • Function in Quorum Sensing: In Gram-negative bacteria like P. aeruginosa, C4-HSL acts as an autoinducer signal for the RhlR-I quorum sensing system [6] [5]. Bacteria produce a low, basal level of C4-HSL. As the cell population grows, the extracellular concentration of C4-HSL increases. Once a critical threshold (a "quorum") is reached, C4-HSL binds to its cytoplasmic receptor protein, RhlR [6]. This C4-HSL/RhlR complex then activates the transcription of specific target genes, allowing the bacterial population to coordinate its behavior in a density-dependent manner [6] [5].
  • Regulated Phenotypes: The Rhl system controls the expression of dozens of genes responsible for virulence factors and community behaviors, including the production of pyocyanin (a toxin), hydrogen cyanide, and other secondary metabolites, as well as biofilm maturation [6] [7].
  • Regulatory Cascade: The Rhl system is part of a hierarchical regulatory cascade in P. aeruginosa, where it is activated by the upstream LasR-I system (which uses a different AHL signal, 3OC12-HSL) [6]. The relationship between these systems can be visualized in the following pathway:

G LasI LasI Synthase SignalA 3OC12-HSL Signal LasI->SignalA Produces LasR LasR Receptor SignalA->LasR ComplexA LasR-3OC12-HSL Complex LasR->ComplexA RhlR RhlR Receptor ComplexA->RhlR Activates Transcription RhlI RhlI Synthase RhlR->RhlI Auto-regulation? ComplexB RhlR-C4-HSL Complex RhlR->ComplexB SignalB C4-HSL Signal RhlI->SignalB Produces SignalB->RhlR Virulence Virulence Factor Expression ComplexB->Virulence Activates Transcription

Applications in Research

Researchers utilize this compound and its enantiomers in various scientific contexts:

Application Area Specific Use
Quorum Sensing & Virulence Research Studying mechanisms of bacterial communication, biofilm formation, and virulence factor production in pathogens like P. aeruginosa [1] [6].
Antibacterial & Anti-biofilm Strategies Developing Quorum Sensing Inhibitors (QSIs); the compound itself is noted to have antibacterial and anti-biofilm activity [1].
Antibody-Drug Conjugates (ADCs) Acting as a cleavable linker in the synthesis of ADCs, connecting a cytotoxic drug to a targeting antibody [1] [4].
Interkingdom Signaling Investigating the effects of bacterial AHL signals on host organisms, such as plants, which can alter root growth and gene expression [8].

Key Experimental Protocols

For researchers working with this compound, here are methodologies for key assays as cited in the literature.

1. Reporter Gene Assay for RhlR Activity This cell-based assay is used to identify RhlR agonists or antagonists [5].

  • Principle: A plasmid containing the RhlR receptor gene and a promoter (responsive to RhlR) fused to a reporter gene (e.g., lacZ for β-galactosidase) is introduced into a host like E. coli.
  • Procedure: The bacterial culture is exposed to the test compound (e.g., C4-HSL or an analog). After incubation, reporter enzyme activity is measured.
  • Measurement: Agonist activity is calculated as the ratio of reporter activity induced by the test compound to that induced by a known standard like BHL [5].

2. Biofilm Inhibition Assay This assay evaluates the effect of compounds on P. aeruginosa biofilm formation [7].

  • Strain & Culture: P. aeruginosa PAO1 is cultured overnight in LB broth.
  • Treatment: The bacterial suspension is diluted and added to wells containing the test compound at various concentrations. A positive control (e.g., a known inhibitor) and a blank control (only media) are included.
  • Incubation & Staining: Plates are incubated statically at 37°C to allow biofilm attachment. Afterward, planktonic cells are removed, and the adhered biofilm is stained with a crystal violet solution.
  • Quantification: The bound crystal violet is dissolved in acetic acid or ethanol, and the absorbance is measured at 590 nm to quantify the total biofilm biomass [7].

3. LC-MS/MS Analysis of QS Molecules This method is used for the sensitive and simultaneous quantification of multiple quorum sensing molecules, including C4-HSL, from complex samples like plasma [9].

  • Sample Preparation: Plasma proteins are precipitated, and the supernatant is concentrated.
  • Chromatography: Separation is performed using a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, both containing formic acid.
  • Mass Spectrometry Detection: Detection is carried out using electrospray ionization in positive mode with Selected Reaction Monitoring. For C4-HSL, the mass transition is from m/z 172.1 [M+H]+ to a specific product ion.
  • Validation: The method is validated for selectivity, linearity, accuracy, precision, and limits of quantification. For C4-HSL, the LOQ was reported as 0.79 ng/mL [9].

References

Core Biological Functions of N-Butanoyl-DL-homoserine lactone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary biological functions of C4-HSL across different biological systems.

Biological System Primary Function / Effect Key Findings / Mechanism Quantitative Data / Concentration
Bacteria (Gram-negative) Quorum Sensing Signal [1] [2] Activates the LuxR-type receptor RhlR in Pseudomonas aeruginosa, leading to population-wide coordination of gene expression [1]. Used in experiments at 0.5 - 2 µM to enhance anaerobic digestion [3] [4].
Bacteria (Gram-positive) Virulence Gene Modulation [5] Inhibits the agr quorum-sensing system in Staphylococcus aureus, reducing exotoxin production but enhancing protein A expression [5]. Effects observed at sub-growth-inhibitory concentrations [5].
Plants Root Growth & Stress Tolerance [6] Induces cytosolic Ca²⁺ elevation in Arabidopsis thaliana root cells, promoting root elongation and enhancing tolerance to high salt concentrations [6]. Induces Ca²⁺ influx at 10 µM [6].
Mammalian Hosts Immune Response & Interkingdom Signaling [2] Can be detected in human plasma during infection [7]. Potential interaction with host receptors like PPARγ and T2R38, potentially modulating immune responses [2]. Peak plasma concentration of a related AHL (3-OH-C12-HSL) reported at 1.5 ng/mL [7].
Anaerobic Digestion Process Enhancement [3] [4] Improves Chemical Oxygen Demand (COD) removal rate, stimulates secretion of extracellular polymeric substances (EPS), and enhances specific methanogenic activity (SMA) of anaerobic granular sludge [4]. Addition of 2 µM C4-HSL increased SMA [4].

Experimental Protocols for Key Findings

Protocol 1: Reporter Gene Assay for RhlR Activity

This cell-based assay quantifies C4-HSL activity as an agonist or antagonist of the RhlR receptor in P. aeruginosa [1].

  • Reporter Strain: A bacterial strain containing a plasmid with a RhlR-controlled promoter fused to a reporter gene (e.g., lux or gfp).
  • Procedure:
    • Grow the reporter strain in a suitable medium to mid-log phase.
    • Dilute the culture and dispense into multi-well plates.
    • Add a range of concentrations of synthetic C4-HSL or its analogs to the wells.
    • Incubate the plates to allow for gene expression and signal detection.
  • Data Analysis: Measure the output of the reporter gene (e.g., luminescence or fluorescence). Agonist activity increases the signal, while antagonist activity reduces the signal from a baseline established with endogenous or added signal molecules [1].
Protocol 2: Assessing Impact on S. aureus Virulence

This protocol examines how C4-HSL affects virulence regulation in the Gram-positive bacterium S. aureus [5].

  • Bacterial Strain and Growth: Use S. aureus strains with relevant reporter fusions (e.g., agrP3::blaZ). Grow cultures in CYGP broth.
  • AHL Exposure: Add sub-growth-inhibitory concentrations of C4-HSL to the growing bacterial culture. A control group receives no AHL.
  • Analysis:
    • Gene Expression: Measure β-galactosidase activity as a reporter for agr promoter activity.
    • Protein Production: Use immunoblotting or other assays to quantify changes in exotoxin production and cell wall proteins like protein A [5].
Protocol 3: LC-MS/MS Determination in Clinical Samples

This method detects and quantifies C4-HSL and other QS molecules in complex biological samples like human plasma [7].

  • Sample Preparation: Extract QS molecules from plasma samples using protein precipitation or solid-phase extraction.
  • LC-MS/MS Analysis:
    • Chromatography: Separate compounds using a C18 column with a gradient of water and acetonitrile as the mobile phase.
    • Mass Spectrometry: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode for high sensitivity and specificity.
  • Validation: The method must be validated for selectivity, linearity, accuracy, precision, and limits of quantification (LOQ). The LOQ for C4-HSL was reported as 0.79 ng/mL [7].

Visualizing Key Signaling Pathways

The following diagram illustrates the primary signaling pathways mediated by C4-HSL across different biological contexts.

G cluster_bacteria Gram-Negative Bacteria (e.g., P. aeruginosa) cluster_host Mammalian Host Cell C4HSL C4-HSL Signal RhlR RhlR Receptor C4HSL->RhlR PPAR PPARγ Receptor (Nucleus) C4HSL->PPAR T2R38 T2R38 Receptor (Membrane) C4HSL->T2R38 IQGAP1 IQGAP1 Protein (Cytoskeleton) C4HSL->IQGAP1 Saurus S. aureus Cell C4HSL->Saurus PlantCell Plant Root Cell C4HSL->PlantCell QSResponse Virulence Gene Expression Biofilm Formation RhlR->QSResponse ImmuneResponse Modulated Immune Response PPAR->ImmuneResponse T2R38->ImmuneResponse JunctionDisruption Tight Junction Disruption IQGAP1->JunctionDisruption AgrSystem agr Quorum-Sensing System Inhibition Saurus->AgrSystem VirulenceMod Reduced Exotoxin Production AgrSystem->VirulenceMod CaInflux Cytosolic Ca²⁺ Elevation PlantCell->CaInflux GrowthEffect Promoted Root Growth & Stress Tolerance CaInflux->GrowthEffect

C4-HSL mediates diverse signaling pathways in bacteria, mammalian hosts, and plants.

Research Applications and Therapeutic Potential

  • Anti-virulence Strategies: C4-HSL structure-activity relationship studies help design potent RhlR agonists/antagonists to disarm P. aeruginosa infections without imposing a life-or-death selective pressure on the pathogen [1].
  • Diagnostic Biomarkers: Quantitative LC-MS/MS methods can detect AHLs like C4-HSL in patient plasma, showing potential as a tool for prognosis and treatment monitoring of bacterial infections [7].
  • Microbiome and Inflammation Modulation: As a component of gut microbiota signaling, C4-HSL may interact with host immunity; understanding this interaction could reveal new pathways for managing inflammatory bowel disease [2].
  • Biotechnology and Waste Treatment: Adding C4-HSL can enhance the performance of anaerobic granular sludge in wastewater treatment, improving chemical oxygen demand removal and methane production [4].

References

quorum sensing signal molecules N-acylhomoserine lactones

Author: Smolecule Technical Support Team. Date: February 2026

AHL Basics and Key Characteristics

AHLs are signaling molecules with a homoserine lactone ring and a variable acyl side chain (typically 4-18 carbons) [1]. This structure allows AHLs to facilitate bacterial communication and coordinate group behaviors.

The table below summarizes the fundamental characteristics of AHLs:

Characteristic Description
Core Structure Homoserine lactone ring + acyl side chain [1]
Role in QS Type I auto-inducers; diffuse in environment; regulate gene expression based on population density [1]
Regulated Behaviors Virulence factor production, biofilm formation, toxin secretion, motility, metabolism, iron uptake, and conjugation [1] [2]
Synthesis & Reception Synthesized by LuxI-type synthases; detected by cytoplasmic LuxR-type receptor/transcription factors [1]
Quorum Quenching Degradation of AHL signals via lactonases (hydrolyze lactone ring) or acylases (cleave amide bond) [1]

Quantitative Data on Specific AHL Molecules

Different AHLs, defined by their acyl chain length and substitutions, have distinct biological activities and are associated with specific bacterial species.

The table below summarizes several well-studied AHLs:

AHL Molecule Full Name Common Producing Bacteria Key Functions & Impacts
3-oxo-C12-HSL N-(3-oxododecanoyl)-L-homoserine lactone Pseudomonas aeruginosa [1] Key virulence regulator; modulates host immune responses; disrupts epithelial cell junctions [1]
C4-HSL N-butyryl-homoserine lactone Pseudomonas aeruginosa [1] Regulates virulence factors in conjunction with 3-oxo-C12-HSL [1]
C6-HSL N-hexanoyl-L-homoserine lactone Pantoea ananatis, others in mixed consortia [3] [2] Stimulates anammox bacterial activity; promotes nitrifying sludge adhesion; detected in sand fly gut bacteria [3] [2]
C8-HSL N-octanoyl-L-homoserine lactone Sphaerotilus natans, anammox consortia [4] [3] Induces filamentous sludge bulking; stimulates anammox bacteria; enhances resistance of ammonia-oxidizing microbes [4] [3]

Experimental Protocols for AHL Detection and Analysis

Detection and Identification from Bacterial Cultures

This protocol is for detecting AHLs in bacterial supernatants and cell contents [2].

  • Step 1: Sample Preparation. Grow bacterial isolates in appropriate liquid medium. Centrifuge the culture to separate cells from supernatant. Extract AHLs from the supernatant using a suitable organic solvent (e.g., acidified ethyl acetate). For intracellular AHLs, first lyse the cell pellet, then perform the same solvent extraction [2].
  • Step 2: Thin-Layer Chromatography (TLC) Screening. Spot the extracted samples and synthetic AHL standards (e.g., 3-oxo-C6-HSL) on a TLC plate. Develop the plate in a suitable mobile phase (e.g., methanol:water mix). After development, overlay the TLC plate with an agar lawn containing a biosensor strain (e.g., Chromobacterium violaceum or Agrobacterium tumefaciens). Incubate to allow AHLs to diffuse and induce a visible response (e.g., pigment production) in the biosensor, revealing migration patterns comparable to standards [2].
  • Step 3: Confirmatory Identification via LC-MS/MS. For definitive identification, analyze samples using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MRM-MS/MS). Separate molecules by UHPLC. Use Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode to detect specific parent and fragment ion masses of target AHLs, confirming identity with high sensitivity and specificity [2].
Investigating AHL Impact on Microbial Activity

This method tests how exogenous AHLs affect microbial function under stress [3].

  • Step 1: Establish Bioassay System. Set up laboratory-scale sequential batch reactors (SBRs) with activated sludge or a specific microbial consortium. Maintain parameters like Mixed Liquor Suspended Solids (MLSS), dissolved oxygen (DO), and temperature to mimic desired operational conditions [3].
  • Step 2: Apply Inhibitors and AHLs. Introduce specific chemical inhibitors to create stress conditions for target microbes (e.g., 100 µM caffeic acid for ammonia-oxidizing archaea, 100 µM allylthiourea (ATU) for ammonia-oxidizing bacteria). To test AHL effects, add exogenous AHLs (e.g., 50 µM C6-HSL or C8-HSL) to experimental reactors, with controls receiving no AHLs [3].
  • Step 3: Monitor Metabolic Activity. Track metabolic activity over time by measuring substrate removal (e.g., NH₄⁺-N concentration) and product formation (e.g., NO₂⁻-N, NO₃⁻-N). Calculate rates like the Ammonia Oxidation Rate (AOR) to quantify functional changes. Analyze the microbial community structure (e.g., via 16S rRNA gene sequencing) and AHL concentration (e.g., via LC-MS) to link function to microbial and molecular shifts [3].

AHL Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created with Graphviz, illustrate the core AHL signaling mechanism and a standard experimental workflow.

Diagram 1: Core AHL Quorum Sensing Pathway

AHL_Pathway cluster_bacterial_cell Bacterial Cell cluster_high_density High Cell Density LuxI LuxI Synthase AHL_intra AHL Signal LuxI->AHL_intra Synthesizes LuxR LuxR Receptor AHL_intra->LuxR Binds AHL_extra AHL Signal AHL_intra->AHL_extra Diffuses Out Complex AHL-LuxR Complex LuxR->Complex DNA Target Genes Complex->DNA Activates Transcription Output Biofilm, Virulence, EPS Production, etc. DNA->Output Expression AHL_extra->AHL_intra Diffuses In Cell2 Cell3

Core AHL quorum sensing mechanism with LuxI/LuxR components.

Diagram 2: Workflow for AHL Detection & Functional Analysis

AHL_Workflow Sample Bacterial Culture or Environmental Sample Extraction AHL Extraction (Solvent Extraction) Sample->Extraction TLC Screening (TLC) with Biosensor Overlay Extraction->TLC Preliminary Identification Bioassay Functional Bioassay (e.g., SBR Reactor) Extraction->Bioassay Add Exogenous AHL LCMS Confirmation (LC-MS/MS) TLC->LCMS Definitive Identification Data Data Analysis: - AHL Concentration - Metabolic Rates - Community Structure LCMS->Data Molecular Data Bioassay->Data Functional Data

General workflow for AHL detection and functional analysis.

Research and Therapeutic Applications

AHL research is advancing knowledge and inspiring new therapies:

  • Targeting Virulence: Instead of killing bacteria, disrupting AHL signaling (quorum quenching) can disable their virulence, reducing selective pressure for resistance [1].
  • Modulating the Gut Microbiome: AHLs interact with host immune cells in the gut, influencing inflammation. Understanding this could lead to new treatments for Inflammatory Bowel Disease (IBD) by targeting QS molecules that thrive during dysbiosis [1].
  • Optimizing Bioprocesses: In wastewater treatment, adding specific AHLs (C8-HSL) can induce beneficial structural changes (like filamentous growth), while quenching them can control problematic sludge bulking [4] [3].

References

Comprehensive Technical Guide: RhII Enzyme Biosynthesis of N-Butanoyl-L-Homoserine Lactone in Pseudomonas aeruginosa

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Quorum Sensing and RhII/RhlR System

Bacterial quorum sensing (QS) represents a sophisticated cell-cell communication system that enables bacterial populations to synchronize gene expression in response to cell density through the production, detection, and response to extracellular signaling molecules called autoinducers. In the opportunistic human pathogen Pseudomonas aeruginosa, QS regulates approximately 10% of the genome, including genes controlling virulence factor production, biofilm formation, antibiotic synthesis, and host immune evasion [1]. The RhII/RhlR system constitutes one of the primary QS circuits in P. aeruginosa, working in concert with the LasI/LasR system and the Pqs system to establish a complex regulatory hierarchy that coordinates virulence [1].

The RhII enzyme (EC 2.3.1.184) specifically catalyzes the formation of N-butanoyl-L-homoserine lactone (BHL), also known as C4-HSL, which serves as the primary signaling molecule for the RhlR receptor. Upon reaching a threshold concentration, BHL binds to its cognate receptor RhlR, forming an active complex that functions as a transcription factor to regulate expression of multiple virulence genes, including those involved in rhamnolipid production, hydrogen cyanide synthesis, and pyocyanin production [1]. The central role of RhII and BHL in P. aeruginosa pathogenicity makes this system an attractive target for developing novel anti-infective therapies that specifically disrupt virulence without imposing the strong selective pressures associated with conventional antibiotics [2] [1].

RhII Enzyme Properties and Classification

Biochemical Characteristics

RhII belongs to the LuxI-type synthase family and is classified as an acyl-homoserine-lactone synthase (EC 2.3.1.184) according to the Enzyme Commission nomenclature [3]. This enzyme family utilizes a conserved catalytic mechanism to generate N-acyl homoserine lactone signaling molecules through the conjugation of specific acyl chains with S-adenosyl-L-methionine (SAM)-derived homoserine lactone moieties. The systematic name for this enzyme is acyl-(acyl-carrier protein):S-adenosyl-L-methionine acyltranserase (lactone-forming, methylthioadenosine-releasing), reflecting its unique bi-substrate reaction mechanism [3].

RhII demonstrates remarkable substrate specificity despite the structural similarities among various AHL synthases. The enzyme exhibits highest catalytic efficiency toward n-butanoyl-CoA and n-hexanoyl-CoA as acyl chain donors, producing BHL and N-hexanoyl-L-homoserine lactone (HHL) respectively [4]. Notably, RhII cannot utilize acetyl-CoA, malonyl-CoA, n-octanoyl-CoA, n-decanoyl-CoA, DL-β-hydroxybutanoyl-CoA, crotonoyl-CoA, or N-acetyl-S-3-oxobutanoylcysteamine (a chemical mimic for 3-oxobutanoyl-CoA) as substrates, indicating strict recognition of medium-chain-length (C4-C6) unsubstituted acyl groups [4]. The catalytic efficiency of RhII-driven BHL biosynthesis is significantly enhanced by the presence of NADPH in the reaction mixture, though the precise mechanistic role of this cofactor requires further elucidation [4].

Structural Features

While the search results don't provide explicit structural data for RhII, they indicate that LuxI-type homologs like EsaI and LasI have been crystallized and characterized [3]. These enzymes typically share a conserved α/β hydrolase fold and critical active site residues that facilitate the nucleophilic attack of the SAM amine group on the carbonyl carbon of the acyl-thioester substrate. The active site architecture likely contains specific pockets that accommodate the medium-chain acyl group while excluding longer or functionally substituted chains, explaining the observed substrate specificity [4] [3].

Table 1: Classification and Biochemical Properties of RhII Enzyme

Property Description
Systematic Name Acyl-(acyl-carrier protein):S-adenosyl-L-methionine acyltranserase (lactone-forming, methylthioadenosine-releasing)
EC Number 2.3.1.184
Gene Name rhlI
Protein Family LuxI-type acyl-homoserine lactone synthase
Native Substrates S-adenosyl-L-methionine (SAM) + n-butanoyl-CoA or n-hexanoyl-CoA
Primary Products N-butanoyl-L-homoserine lactone (BHL) or N-hexanoyl-L-homoserine lactone (HHL) + 5'-methylthioadenosine (MTA)
Cofactors NADPH enhances reaction efficiency
Substrate Specificity Strict specificity for C4-C6 acyl-CoA chains; cannot utilize shorter, longer, or modified acyl groups

Biosynthesis Pathway and Catalytic Mechanism

Reaction Mechanism

The RhII-catalyzed biosynthesis of BHL proceeds through a bi-substrate reaction mechanism that couples two primary substrates: S-adenosyl-L-methionine (SAM) and an acyl-chain donor (specifically n-butanoyl-CoA for BHL production) [4] [3]. The reaction occurs in a single enzymatic step that involves nucleophilic attack of the secondary amine of SAM on the thioester carbonyl carbon of n-butanoyl-CoA, followed by lactonization and release of 5'-methylthioadenosine (MTA) as a byproduct [3]. This concerted mechanism results in the formation of the characteristic homoserine lactone ring conjugated to the four-carbon butanoyl chain at the nitrogen position.

Experimental evidence confirms that SAM serves as the natural substrate for the homoserine lactone moiety in RhII-catalyzed reactions, rather than free homoserine lactone or homoserine [4]. This was demonstrated through in vitro assays showing that purified RhII could utilize SAM, but not homoserine lactone or homoserine, for BHL synthesis when provided with appropriate acyl-CoA substrates. Furthermore, homoserine lactone could not be detected in cytoplasmic extracts of E. coli, supporting SAM as the physiological precursor [4]. The reaction proceeds without requirement for additional cofactors, though the presence of NADPH significantly enhances reaction efficiency through mechanisms that remain partially characterized [4].

Metabolic Pathway Context

The biosynthesis of BHL occurs within the broader metabolic network of P. aeruginosa, connecting quorum sensing signal production to central metabolic pathways. The acyl-chain precursors for RhII-derived AHLs originate from fatty acid biosynthesis, specifically the pool of acyl-acyl carrier proteins (acyl-ACPs) that are converted to the corresponding acyl-CoAs by specific thioesterases and acyl-CoA synthetases [3]. Meanwhile, SAM is derived from methionine through the methionine cycle, linking BHL production to sulfur amino acid metabolism and one-carbon metabolism [4].

The completed BHL molecule functions as a diffusible signaling molecule that can traverse cell membranes to establish concentration gradients proportional to cell density. Upon reaching a critical threshold concentration (typically in the nanomolar to micromolar range), BHL binds to its cytosolic receptor RhlR, leading to dimerization and formation of an active transcription factor complex that recognizes specific DNA sequences (las boxes) in the promoter regions of target genes [1]. This RhlR-BHL complex then activates or represses transcription of numerous genes, including those encoding virulence factors, secondary metabolites, and regulatory components of other QS systems [1].

G SAM S-adenosyl-L-methionine (SAM) RhII RhII Enzyme SAM->RhII Substrate Butanoyl_CoA Butanoyl-CoA Butanoyl_CoA->RhII Substrate BHL N-butanoyl-L-homoserine lactone (BHL) RhII->BHL Produces MTA 5'-methylthioadenosine (MTA) RhII->MTA Releases RhlR RhlR Receptor BHL->RhlR Binds Complex RhlR-BHL Complex RhlR->Complex Activates Virulence Virulence Gene Expression Complex->Virulence Induces

Figure 1: RhII Catalytic Pathway and Quorum Sensing Activation - This diagram illustrates the biosynthesis of BHL by RhII enzyme from substrates SAM and butanoyl-CoA, and subsequent activation of virulence gene expression through RhlR receptor binding.

Substrate Specificity and Structure-Activity Relationships

Acyl Chain Specificity

The acyl chain length and structure profoundly influence ligand recognition and activation efficiency in the RhII/RhlR system. Systematic structure-activity relationship (SAR) studies have revealed that RhII exhibits narrow substrate specificity for medium-chain acyl groups (C4-C6), with maximal activity observed for the native C4 butanoyl chain [4] [1]. This specificity is determined by the enzyme's active site architecture, which contains a well-defined acyl-binding pocket that accommodates straight-chain alkyl groups of specific dimensions while excluding bulkier or highly modified substituents.

SAR analyses demonstrate that minor modifications to the native BHL structure can significantly alter receptor binding affinity and transcriptional activation capacity. For instance, incorporation of cyclopentyl or cyclohexanone head groups with butanoyl tails produces potent RhlR agonists, while meta-bromo aryl homocysteine thiolactone (mBTL) derivatives function as effective RhlR modulators that decrease pyocyanin production and associated virulence [1]. Furthermore, specific synthetic BHL analogs with modified tail structures, such as compound D8 and S4 identified through library screening, exhibit enhanced potency and receptor selectivity compared to native BHL [1]. These findings highlight the potential for rational design of RhlR modulators with optimized pharmacological properties for therapeutic applications.

Head Group Modifications

The lactone head group of BHL represents another critical determinant of molecular recognition and signaling efficacy. Systematic investigation of head group modifications has revealed that even subtle alterations to the homoserine lactone ring can dramatically impact RhlR binding and activation [1]. Replacement of the native lactone oxygen with sulfur (producing thiolactone analogs) or nitrogen (producing lactam analogs) generates compounds with varying degrees of agonist or antagonist activity, while maintenance of the five-membered ring structure appears essential for receptor engagement.

Notably, D-BHL (enantiomer 25) displays significantly reduced activity compared to native L-BHL, highlighting the stereochemical preference of RhlR for the L-configured lactone ring [1]. Additionally, deconstruction of the lactone ring through removal of the carbonyl group, replacement with alcohol functionalities, or variation of heteroatom positioning generally diminishes receptor activation, though specific modifications can produce competitive antagonists. These findings underscore the exquisite sensitivity of RhlR to structural features of both the acyl chain and lactone head group, providing critical insights for designing potent and selective modulators.

Table 2: RhII Substrate Specificity and Kinetic Parameters

Acyl-CoA Substrate AHL Product Relative Activity Key Structural Features
n-Butanoyl-CoA N-butanoyl-L-homoserine lactone (BHL) +++ (Native substrate) C4 straight alkyl chain, highest activity
n-Hexanoyl-CoA N-hexanoyl-L-homoserine lactone (HHL) ++ C6 straight alkyl chain, good activity
n-Octanoyl-CoA N-octanoyl-L-homoserine lactone - C8 straight alkyl chain, no detectable activity
n-Decanoyl-CoA N-decanoyl-L-homoserine lactone - C10 straight alkyl chain, no detectable activity
Acetyl-CoA N-acetyl-L-homoserine lactone - C2 chain, no detectable activity
DL-β-hydroxybutanoyl-CoA N-(3-hydroxybutanoyl)-L-homoserine lactone - Hydroxylated C4 chain, no detectable activity
Crotonoyl-CoA N-crotonoyl-L-homoserine lactone - Unsaturated C4 chain, no detectable activity

Experimental Methods and Protocols

In Vitro Biosynthesis Assay

The enzymatic activity of RhII can be quantitatively assessed using purified enzyme preparations in well-defined in vitro systems. The standard reaction mixture typically contains 50-100 mM Tris-HCl buffer (pH 7.5-8.0), purified RhII enzyme, 1-5 mM S-adenosyl-L-methionine (SAM), 0.5-2 mM n-butanoyl-CoA or other acyl-CoA substrates, and 1-2 mM NADPH to enhance catalytic efficiency [4]. Reactions are initiated by addition of enzyme and incubated at 30-37°C for 1-2 hours with gentle agitation before termination by solvent extraction or heat inactivation.

Product formation is typically quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 205-210 nm (lactone absorbance) or through mass spectrometric analysis using electrospray ionization in positive ion mode [4] [5]. The identity of BHL can be confirmed by comparison with authentic standards using thin-layer chromatography (TLC) with solvent systems such as chloroform:methanol (9:1 or 95:5 v/v) and visualization with chemical stains or bioautography using reporter strains [4]. For precise kinetic analyses, reaction time courses are monitored to determine initial velocities, and Michaelis-Menten parameters are calculated for various substrates using nonlinear regression analysis.

Heterologous Production Systems

Heterologous expression in engineered E. coli strains provides a powerful platform for large-scale production of BHL and structural analogs for basic research and therapeutic development. These systems typically involve co-expression of the rhlI gene with appropriate acyl-CoA biosynthetic genes in specialized host strains [5]. For instance, significant BHL production has been achieved using E. coli BL21(DE3) transformed with pET-based expression vectors containing the rhlI gene under control of inducible T7 or lac promoters [5].

Optimal production yields are obtained through strategic engineering of host metabolic pathways to enhance precursor availability. For example, tyrosine-overproducing E. coli strains engineered with the rhlI gene in combination with p-coumaroyl-CoA biosynthetic genes have demonstrated dramatically improved production of p-coumaroyl-HSL analogs (up to 142.5 ± 1.0 mg/L with L-methionine feeding) [5]. Similar approaches can be adapted for BHL production by engineering enhanced flux through fatty acid biosynthetic pathways and SAM regeneration cycles. Fed-batch cultivation with controlled carbon source feeding and induction optimization further enhances volumetric productivity, making heterologous production a viable strategy for generating AHLs at scales sufficient for drug discovery programs.

Analytical and Detection Methods

Accurate detection and quantification of BHL production represents a critical component of experimental characterization. The most specific and sensitive approaches involve liquid chromatography-mass spectrometry (LC-MS/MS) with multiple reaction monitoring, which provides unambiguous structural confirmation and precise quantification at nanomolar concentrations [1] [5]. HPLC with diode-array detection offers a robust alternative for routine analysis, with BHL typically eluting at 6-8 minutes on C18 columns with acetonitrile:water gradients [5].

Biological detection methods utilizing reporter strains provide complementary functional information about AHL activity. These assays employ engineered bacteria containing AHL-responsive promoters fused to easily measurable reporter genes such as lacZ (β-galactosidase), luxCDABE (bioluminescence), or gfp (green fluorescent protein) [1]. When exposed to culture supernatants or purified AHLs, these reporter strains produce quantifiable signals proportional to AHL concentration, allowing determination of biological activity rather than mere abundance. For BHL-specific detection, E. coli reporters containing the rhlR gene together with an RhlR-responsive promoter fused to a reporter gene provide excellent specificity against other AHLs [1].

G Sample BHL Sample (Culture Supernatant or Purified) TLC TLC Analysis Sample->TLC Separation HPLC HPLC-UV/MS Sample->HPLC Separation/Detection Bioassay Reporter Bioassay Sample->Bioassay Activity Assessment LCMS LC-MS/MS Sample->LCMS Specific Detection Data Quantification & Identification TLC->Data Rf Comparison HPLC->Data Retention Time/UV Bioassay->Data Signal Intensity LCMS->Data Mass Identification

Figure 2: BHL Detection Method Workflow - This diagram outlines the primary analytical approaches for detecting and quantifying BHL production, including separation techniques and activity assessments.

Therapeutic Applications and Quorum Quenching Strategies

Quorum Sensing Inhibition Approaches

Quorum quenching encompasses diverse strategies to disrupt AHL-mediated signaling, representing a promising anti-virulence approach against P. aeruginosa infections. These strategies include: (1) inhibition of AHL biosynthesis through small-molecule antagonists of RhII, (2) degradation of AHL signals using lactonases, acylases, or other AHL-inactivating enzymes, (3) competitive antagonism of RhlR binding by structural analogs, and (4) downregulation of RhII/RhlR expression using antisense oligonucleotides or CRISPR interference [2] [1]. Each approach offers distinct advantages and challenges regarding efficacy, specificity, and potential for resistance development.

Notably, lactonase enzymes that hydrolyze the lactone ring of AHLs have emerged as particularly effective quorum-quenching agents, with several bacterial species employing this natural defense strategy against QS-dependent pathogens [2]. Engineering of lactonases with enhanced catalytic activity against BHL has demonstrated significant attenuation of P. aeruginosa virulence in animal infection models, supporting the therapeutic potential of this approach. Similarly, synthetic cyclodextrin-based enzyme mimetics incorporating thiol groups (CD-SH) or metal-chelating units (CD-Cu(II)) can mimic lactonase activity and effectively inhibit pyocyanin production and biofilm formation in P. aeruginosa [2].

Biomimetic Enzyme Models

Recent advances in supramolecular chemistry have enabled development of artificial enzyme models that replicate key features of natural quorum-quenching enzymes. Cyclodextrin-based scaffolds functionalized with catalytic groups represent particularly promising biomimetic agents for disrupting QS signaling [2]. These systems typically incorporate a hydrophobic β-cyclodextrin cavity that binds AHLs through supramolecular interactions, positioning the lactone ring near catalytic thiol or metal centers that facilitate hydrolysis.

Experimental studies demonstrate that thiol-bearing cyclodextrin (CD-SH) and copper-chelated cyclodextrin (CD-Cu(II)) derivatives effectively degrade AHL signals and modulate host immune responses in P. aeruginosa-infected human lung cells [2]. Treatment with CD-SH significantly restores viability of infected cells and reduces expression of mucin and interleukin genes, which play critical roles in cystic fibrosis pathogenesis [2]. These artificial enzyme mimetics offer advantages over natural enzymes in terms of stability, production cost, and functional versatility, suggesting substantial potential for development as anti-infective agents targeting QS systems.

Drug Development Considerations

The RhII/RhlR system presents an attractive but challenging target for anti-virulence drug development. While numerous small-molecule inhibitors have been identified through screening approaches, optimal compounds must balance potency with favorable pharmacokinetic properties, including stability in biological environments, low host cytotoxicity, and adequate penetration into infection sites [1]. The intricate connectivity between different QS circuits in P. aeruginosa further complicates therapeutic targeting, as inhibition of one system may be compensated by increased activity of parallel pathways.

Promisingly, combination strategies that simultaneously target multiple components of the QS network may produce synergistic effects and reduce the likelihood of resistance development [1]. For instance, dual inhibition of RhII and LasI synthases or concurrent targeting of RhlR and PqsR receptors has demonstrated enhanced efficacy compared to single-agent approaches in experimental models. Additionally, adjuvant applications of quorum-quenching agents alongside conventional antibiotics may restore susceptibility to established antimicrobials, potentially extending their clinical utility against multidrug-resistant P. aeruginosa strains [2] [1].

Conclusion and Future Perspectives

The RhII-catalyzed biosynthesis of BHL represents a critical regulatory node in P. aeruginosa pathogenicity, coordinating expression of numerous virulence determinants in response to population density. Detailed mechanistic understanding of RhII enzymology, substrate specificity, and transcriptional regulation has enabled development of targeted quorum-quenching strategies with significant therapeutic potential. The structure-activity relationships defining BHL recognition by RhlR provide a robust foundation for rational design of potent and selective agonists and antagonists that can modulate virulence without imposing strong bactericidal selection pressure.

References

N-Butanoyl-DL-homoserine lactone racemate vs enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Biological Profile

The table below summarizes the core characteristics of N-Butanoyl-homoserine lactone in its different forms.

Property N-Butanoyl-DL-homoserine lactone (Racemate) N-Butanoyl-L-homoserine lactone (L-Enantiomer) N-Butanoyl-D-homoserine lactone (D-Enantiomer)
Chemical Identity A 50:50 racemic mixture; denoted as (Rac)-C4-HSL or A-C4 [1]. Native enantiomer; single stereoisomer [2]. Mirror image of the L-form [1].
CAS Number 98426-48-3 [3] [4] 67605-85-0 [3] [2] Information not specified in sources
Molecular Formula/Weight C₈H₁₃NO₃ / 171.19 g·mol⁻¹ [3] [4] C₈H₁₃NO₃ / 171.19 g·mol⁻¹ [2] [5] C₈H₁₃NO₃ / 171.19 g·mol⁻¹
Primary Biological Role Research tool; used to study chirality-independent effects or as a precursor for separation [3] [4]. Native quorum sensing signal in Pseudomonas aeruginosa; RhlR receptor agonist [6] [7] [5]. Biological role is less characterized; produced by pathogens in significant amounts [1].
Key Research Applications Used in studies of antibacterial biofilms and as a cleavable ADC linker [3] [4]. Probe for RhlR structure-activity relationships (SAR) and virulence attenuation [6] [7]. Investigating its production and potential function in bacterial communication [1].

Biological Significance in Quorum Sensing

The enantiomers of C4-HSL play distinct roles in bacterial communication, or Quorum Sensing (QS). This is a process where bacteria coordinate gene expression based on population density using diffusible signaling molecules like AHLs [7].

The following diagram illustrates the core QS pathway in Pseudomonas aeruginosa involving the L-enantiomer:

HighCellDensity High Cell Density RhlI RhlI Synthase HighCellDensity->RhlI BHL L-C4-HSL (BHL) RhlI->BHL Produces RhlR RhlR Receptor BHL->RhlR Binds to Virulence Virulence Factor Expression RhlR->Virulence Activates

The native L-C4-HSL (BHL) mediated quorum sensing pathway in Pseudomonas aeruginosa [7].

  • The L-Enantiomer is a Native Signaling Molecule: In P. aeruginosa, the L-enantiomer (BHL) is produced by the synthase RhlI and serves as the native ligand for the transcriptional regulator RhlR [6] [7]. This BHL-RhlR complex activates the expression of virulence factors such as hydrogen cyanide and pyocyanin [7].

  • The D-Enantiomer is a Prevalent but Less Understood Molecule: It was historically assumed that only L-AHLs were biologically produced. However, recent research using advanced chiral separation techniques has revealed that pathogens like P. aeruginosa and Pectobacterium atrosepticum produce D-AHLs in significant amounts [1]. In some cases, the concentration of a D-enantiomer can be higher than that of other low-abundance L-AHLs. The full biological function of D-C4-HSL is still under investigation [1].

Experimental Separation of Enantiomers

Separating a racemate like (Rac)-C4-HSL into its pure D and L enantiomers is called resolution. Since enantiomers have identical physical properties in an achiral environment, resolution requires interaction with another chiral agent [8].

The general principle for resolving a racemic acid or base is outlined below:

Racemate Racemic Mixture Diastereomers Mixture of Diastereomers Racemate->Diastereomers ChiralAgent + Chiral Resolving Agent ChiralAgent->Diastereomers Separation Physical Separation (e.g., Crystallization) Diastereomers->Separation PureEnantiomers Pure Enantiomers Separation->PureEnantiomers Regeneration

General workflow for resolving a racemic mixture via diastereomer formation [8].

  • Principle of Resolution: The process involves converting the enantiomers (mirror images) into diastereomers (non-mirror images) by reacting them with a single, pure enantiomer of a chiral resolving agent. Diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization [8].

  • Detailed Protocol for AHL Analysis and Separation: The following method, adapted from recent research, allows for the precise separation and quantification of D- and L-AHLs [1]:

    • Sample Preparation: Bacterial cultures are grown in minimal media (e.g., M9). Cells are removed by centrifugation to obtain the supernatant containing the AHLs.
    • Solid-Phase Extraction (SPE):
      • Condition an HLB (hydrophilic-lipophilic balanced) SPE cartridge with 10 mL each of acetonitrile, methanol, and water.
      • Load 10 mL of cell-free supernatant onto the cartridge.
      • Wash with 10 mL of 95:5 (v/v) methanol:water to remove impurities.
      • Elute the AHLs with 11 mL of acetonitrile.
    • Concentration: Evaporate the eluent using a rotary evaporator. Transfer the residue with dichloromethane and dry under a gentle stream of nitrogen.
    • Chiral Chromatography:
      • Column: ChiralPak IC-3 (250 mm x 4.6 mm i.d., 3μm).
      • Reconstitution: Redissolve the sample in 100 μL methanol for HPLC analysis.
      • This chiral stationary phase is designed to separate enantiomers based on their differential interaction with the chiral selector on the column.
    • Detection and Quantification: Use tandem mass spectrometry (LC-MS/MS) for highly sensitive and selective detection and quantification of the separated D- and L-AHLs.

Key Research Insights and Applications

  • Structure-Activity is Highly Enantioselective: Research has confirmed that the L-enantiomer is critical for activity with the RhlR receptor. The D-enantiomer (D-BHL) is expected to have significantly reduced or negligible agonist activity, as the protein's binding pocket is stereospecific [7].
  • D-AHLs are a New Frontier: The discovery that bacteria naturally produce D-AHLs challenges the traditional view of quorum sensing. It opens new questions about their potential roles as alternative signals or in regulatory fine-tuning [1].
  • Applications Beyond Quorum Sensing: N-Butanoyl-L-homoserine lactone is also utilized in biotechnology as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs), highlighting its chemical utility beyond microbiology [3] [5] [4].

References

bacterial quorum sensing mechanism Pseudomonas aeruginosa

Author: Smolecule Technical Support Team. Date: February 2026

Core Quorum Sensing Circuitry in P. aeruginosa

The QS system in P. aeruginosa is a hierarchically arranged and interconnected network that allows the bacterium to coordinate virulence and biofilm formation in a cell-density-dependent manner. The table below summarizes the four key systems.

QS System Autoinducer Synthase Signaling Molecule (Autoinducer) Receptor/Regulator Key Regulatory Role & Output
Las [1] [2] [3] LasI N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) [1] LasR Top of hierarchy; activates rhlR, pqsR, and virulence genes (elastase, exotoxin A) [2].
Rhl [4] [1] [3] RhlI N-butyryl-L-homoserine lactone (C4-HSL) [1] RhlR Regulates key virulence factors (pyocyanin, rhamnolipids); controlled by Las and Pqs systems [2] [3].
Pqs [5] [1] [2] PqsABCD, PqsH Pseudomonas Quinolone Signal (PQS; 2-heptyl-3-hydroxy-4(1H)-quinolone) [5] PqsR (MvfR) Induces biofilm formation, virulence; enhances rhlI expression [2].
Iqs (Integrated) [1] AmbBCDE (debated) [1] IQS (2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde) [1] Unknown Activated under phosphate stress; can bypass Las system to activate Pqs/Rhl [1].

The following diagram illustrates the hierarchical relationships and interactions between these four systems.

fascia cluster_las Las System cluster_rhl Rhl System cluster_pqs Pqs System cluster_iqs Iqs System LasR_3O12HSL LasR_3O12HSL RhlI RhlI LasR_3O12HSL->RhlI PqsH PqsH LasR_3O12HSL->PqsH PqsR PqsR LasR_3O12HSL->PqsR RhlR RhlR LasR_3O12HSL->RhlR PqsR_PQS PqsR_PQS PqsR_PQS->RhlI RhlR_C4HSL RhlR_C4HSL RhlR_C4HSL->PqsR_PQS Iqs Iqs 3O-C12-HSL 3O-C12-HSL 3O-C12-HSL->LasR_3O12HSL 3O-C12-HSL->LasR_3O12HSL C4HSL C4HSL C4HSL->RhlR_C4HSL C4HSL->RhlR_C4HSL PQS PQS PQS->PqsR_PQS PQS->PqsR_PQS IQS IQS IQS->Iqs IQS->Iqs LasI LasI LasI->3O-C12-HSL 3O-C12-HSL} 3O-C12-HSL} LasI->3O-C12-HSL} RhlI->C4HSL RhlI->C4HSL PqsABCD PqsABCD PqsABCD->PQS PqsABCD->PQS PqsH->PQS PqsH->PQS Phosphate Stress Phosphate Stress Phosphate Stress->Iqs Phosphate Stress->Iqs LasR LasR AmbBCE (?) AmbBCE (?) AmbBCE (?)->IQS AmbBCE (?)->IQS

Hierarchical and regulatory relationships between the four QS systems in P. aeruginosa. Solid arrows indicate activation; the red blocked line indicates inhibition. The Iqs system biosynthesis pathway is still debated [1].

A Novel Mechanism: PQS Manipulation of Host Ferroptosis

A groundbreaking 2025 study revealed that the PQS molecule does not just coordinate bacterial behavior but also directly manipulates a host cell death pathway known as ferroptosis in macrophages [5].

  • PQS Induces Ferroptosis: The study showed that PQS promotes iron-dependent lipid peroxidation, a hallmark of ferroptosis, leading to macrophage cell death. This effect was rescued by the ferroptosis inhibitor Ferrostatin-1, but not by inhibitors of other cell death pathways [5].
  • Mechanistic Insight: Using mass spectrometry-based cellular thermal shift assay (MS-CETSA), the researchers identified carnosine-N-methyltransferase (CNMT) as the direct intracellular target of PQS in macrophages [5].
  • The PQS-CNMT-TFR1 Pathway: The proposed mechanism is that PQS binding increases the histidine methyltransferase activity of CNMT. This enzyme then catalyzes the methylation of the transferrin receptor 1 (TFR1) at His35. This methylation stabilizes TFR1, increasing iron import into the cell, which drives the Fenton reaction and lipid peroxidation, ultimately resulting in ferroptosis [5].

This discovery unveils a unique strategy where P. aeruginosa exploits host epigenetic machinery to enhance its virulence.

Advanced Experimental Models & Protocols

Researchers use a variety of sophisticated in vitro and in vivo models to study QS. The following workflow outlines a protocol for investigating single-cell QS heterogeneity.

fascia cluster_microfluidics Microfluidics & Imaging cluster_analysis Data Analysis Single-Cell QS\nResponse Single-Cell QS Response a1 Load lasI-deficient P. aeruginosa with QS-GFP reporter plasmid into mother machine device a2 Apply pulses of 3O-C12-HSL (e.g., 10 nM, 1 µM) via central flow channel a1->a2 a3 Time-lapse microscopy to track single-cell GFP expression, growth & division over hours a2->a3 b1 Quantify fluorescence intensity kinetics for each cell lineage a3->b1 b2 Measure buildup & decay rates of QS response b1->b2 b3 Analyze cell-to-cell heterogeneity and correlation with lineage history b2->b3 b3->Single-Cell QS\nResponse

Workflow for analyzing single-cell QS kinetics in a microfluidic mother machine, revealing response heterogeneity and lineage correlations [6].

Other key experimental models include:

  • In Vivo Biofilm Monitoring with C. elegans*: The transparent nematode *C. elegans can be infected with fluorescent P. aeruginosa reporters. This allows for real-time, in vivo visualization of bacterial colonization and biofilm formation within host tissues, simultaneously monitoring host healthspan and survival [4].
  • Electrochemical Detection of PQS: A 2022 study developed a sensitive and specific sensor using screen-printed electrodes modified with carbon nanotubes (CNT-SPE) for PQS detection. This method offers a rapid, decentralized alternative to HPLC/MS, with a linear range of 0.1 to 15 µM and a detection limit of 50 nM, suitable for analyzing spiked biological samples like urine and serum [7].

Therapeutic Targeting of Quorum Sensing

Given its central role in virulence, QS is a promising anti-virulence target. Strategies focus on Quorum Sensing Inhibitors (QSIs) to disarm the pathogen rather than kill it, potentially reducing selective pressure for resistance [2] [3].

  • Sources of QSIs: Inhibitors can be natural (e.g., plant compounds, microbial metabolites) or synthetic (e.g., analogues of signal molecules, repurposed drugs) [3].
  • High-Throughput Drug Repurposing: A 2025 computational study screened recently FDA-approved drugs and identified brexanolone and oteseconazole as potential LasR inhibitors through molecular docking and dynamics simulations [8].
  • Multi-Target Approaches: Due to the interconnectedness of QS circuits, a major future direction is developing multi-target QSIs or combination therapies that disrupt multiple systems simultaneously for greater efficacy [3].

The table below summarizes key experimental and therapeutic compounds discussed in the research.

Compound / Molecule Type / Class Target / Activity Key Finding / Application
PQS [5] Quinolone Signal Host CNMT / Macrophage Ferroptosis Induces ferroptosis via CNMT-TFR1 methylation pathway; IC₅₀ in macrophages: 14.98 µg/mL [5].
Ferrostatin-1 [5] Ferroptosis Inhibitor Lipid Peroxidation Rescues PQS-induced macrophage cell death, confirming ferroptosis as the death mechanism [5].
Brexanolone [8] FDA-approved Neurosteroid Potential LasR Inhibitor (in silico) Identified as a top repurposing candidate; forms stable complex with LasR in molecular dynamics simulations [8].
Oteseconazole [8] FDA-approved Antifungal Potential LasR Inhibitor (in silico) Shows favorable binding energy and interactions with LasR active site residues like TYR-47 [8].
PL-18 [9] Piperlongumine Derivative QS and Biofilm Inhibitor A di-hydroxy derivative shown to attenuate P. aeruginosa QS and biofilm formation [9].

I hope this comprehensive technical guide provides a solid foundation for your research or drug development efforts. The field is rapidly advancing, particularly in understanding host-pathogen interactions and translating QS inhibition into viable therapies.

References

N-Butanoyl-DL-homoserine lactone solubility DMSO preparation

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Stock Preparation

The table below summarizes key physicochemical properties and solubility data for N-Butanoyl-DL-homoserine lactone to help you plan your experiments [1] [2].

Property Value / Description
CAS Number 98426-48-3 [1]
Molecular Formula C₈H₁₃NO₃ [1] [2]
Molecular Weight 171.19 g/mol [1] [2]
Purity ≥98% [1]
Appearance Solid; white to off-white [1] [2]
Primary Solvent DMSO [1] [2]
Solubility in DMSO ~100 mg/mL (~584 mM) [1] [2]

For preparing stock solutions, the following table outlines common concentrations and the required mass or volume calculations.

Target Concentration Mass of Compound per 1 mL of DMSO Volume of DMSO for 10 mg of Compound
100 mg/mL (584 mM) 100 mg 100 μL
50 mg/mL (292 mM) 50 mg 200 μL
10 mM 1.71 mg 584 μL (to make a 10 mM solution)

Protocol: Preparing a 10 mM Stock Solution in DMSO [1]

  • Weigh: Accurately weigh 1.71 mg of this compound.
  • Dissolve: Transfer the compound to a clean vial and add 1 mL of anhydrous, spectrophotometric-grade DMSO.
  • Mix: Vortex or sonicate the mixture briefly until the solid is completely dissolved, resulting in a clear solution.
  • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for one month or at -80°C for six months [1] [2].

In Vivo Formulation Guidelines

For animal studies, the stock solution in DMSO must be further diluted into a biocompatible solvent system. Below are two validated formulations you can use [1].

Formulation Purpose Composition Final Working Concentration Example
Intraperitoneal (IP) Injection DMSO : Tween 80 : Saline = 10 : 5 : 85 [1] Add 100 μL of 25 mg/mL DMSO stock to 50 μL Tween 80, then add 850 μL saline for a 2.5 mg/mL working solution [1].
Oral Administration Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) [1] Add 250 mg of compound to 100 mL of 0.5% CMC Na solution for a 2.5 mg/mL suspension [1].

Protocol: Preparing an Injectable Formulation

  • Prepare Saline: Dissolve 0.9 g of sodium chloride in 100 mL of sterile distilled water to obtain a clear saline solution [1].
  • Mix Solvents: In a sterile vial, combine 100 μL of your DMSO stock solution (e.g., 25 mg/mL) with 50 μL of Tween 80. Vortex to mix.
  • Dilute: Slowly add 850 μL of the prepared saline to the DMSO/Tween 80 mixture with gentle vortexing.
  • Use: The resulting solution should be clear and is recommended for immediate use [1].

Biological Context and Experimental Application

This compound ((Rac)-C4-HSL) is a racemic mixture of the D and L enantiomers [1] [2]. The L-form, N-Butanoyl-L-homoserine lactone (C4-HSL), is a key signaling molecule in the quorum sensing (QS) system of the opportunistic pathogen Pseudomonas aeruginosa [3] [4].

  • Role in Quorum Sensing: QS is a process of cell-cell communication that allows bacteria to coordinate gene expression based on population density [3] [4]. In P. aeruginosa, C4-HSL is produced by the enzyme RhlI and binds to its receptor, RhlR. This C4-HSL-RhlR complex then activates the transcription of genes responsible for virulence factor production and biofilm formation [3] [4].
  • Research Applications: In experimental settings, this compound or its enantiopure forms are used to study QS mechanisms. Aptamers or inhibitors designed to block C4-HSL can be employed to prevent QS, thereby inhibiting biofilm formation and reducing bacterial virulence, offering a potential anti-infective strategy [1] [2] [4].

The following diagram illustrates this central quorum sensing pathway.

G cluster_bacterial_cell Bacterial Cell PopulationDensity High Population Density RhlI RhlI Enzyme PopulationDensity->RhlI C4HSL C4-HSL Signal RhlI->C4HSL Complex C4-HSL::RhlR Complex C4HSL->Complex Binds to RhlR RhlR Receptor RhlR->Complex Binds to GeneActivation Activation of Virulence & Biofilm Genes Complex->GeneActivation

Critical Experimental Considerations

  • Storage and Stability:
    • Powder: Store the compound at -20°C, where it is stable for at least three years [1] [2].
    • Stock Solutions: Aliquot and store DMSO stock solutions at -80°C for up to six months or at -20°C for one month. Avoid repeated freeze-thaw cycles to maintain stability and prevent water absorption [1] [2].
  • Sterile Technique: While the compound itself may have antimicrobial properties, for cell-based assays, it is good practice to use sterile techniques when preparing solutions to avoid contamination.
  • Use in Controls: When studying QS inhibition, always include controls containing only the solvent (e.g., DMSO) and controls with the active C4-HSL signal to validate your experimental system.

References

Application Note: Extraction and LC-MS/MS Analysis of N-Butanoyl-Homoserine Lactone from Canine Ear Rinses

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction N-Butanoyl-homoserine lactone (C4-HSL) is a key signaling molecule in the quorum sensing (QS) system of Pseudomonas aeruginosa, an opportunistic pathogen frequently associated with otitis externa in dogs [1]. QS coordinates the expression of virulence factors and biofilm formation [2]. Detecting C4-HSL in clinical samples can serve as an indicator of infection severity and treatment efficacy, supporting the development of novel antimicrobial strategies that target bacterial communication without promoting traditional antibiotic resistance [1].

2. Experimental Protocol

2.1. Reagents and Materials

  • Standard: N-Butanoyl-L-homoserine lactone (C4-HSL), purity ≥97% [1].
  • Solvents: Methanol and dichloromethane of analytical or chromatography grade [1].
  • Mobile Phase: Methanol and deionized water, each containing 0.1% formic acid [1].
  • Ear Rinse Solution: Sterile saline solution (0.9% NaCl) [1].
  • Equipment: LC-MS/MS system, centrifuge capable of 3100 × g, and storage freezer (-80 °C) [1].

2.2. Sample Collection and Pre-processing

  • Rinsing: Flush the ear canal of a dog with 30 mL of sterile saline solution [1].
  • Collection: Collect the effluent and adjust the total volume to 30 mL with additional saline if necessary [1].
  • Clarification: Centrifuge the sample at 3100 × g for 30 minutes at 4°C to remove cellular debris and particulate matter [1].
  • Storage: Immediately aliquot and freeze the supernatant at -80°C until extraction [1].

2.3. Extraction of C4-HSL from Ear Rinse Samples The following workflow outlines the sample processing steps:

workflow start Ear Rinse Sample step1 Liquid-Liquid Extraction with Dichloromethane start->step1 step2 Evaporation to Dryness under Nitrogen Stream step1->step2 step3 Reconstitution in Methanol-Water Mixture step2->step3 end LC-MS/MS Analysis step3->end

Detailed Steps:

  • Extraction: Thaw samples on ice. Perform liquid-liquid extraction using dichloromethane [1].
  • Concentration: Evaporate the organic (dichloromethane) layer to complete dryness under a gentle stream of nitrogen gas [1].
  • Reconstitution: Reconstitute the dried extract in a mixture of methanol and deionized water (35:65, v/v) to make it compatible with the LC-MS/MS system [1].

2.4. Instrumental Analysis: LC-MS/MS

  • Chromatography: Utilize a C18 reversed-phase column. Employ a gradient elution with mobile phases A (water with 0.1% formic acid) and B (methanol with 0.1% formic acid). The method runtime is approximately 11.5 minutes [3].
  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Selected Reaction Monitoring (SRM) for high specificity and sensitivity. The specific precursor ion for C4-HSL is m/z 172.1 [M+H]+, but instrument-specific SRM transitions should be optimized [1] [3].
  • Quantification: Use a calibration curve constructed from C4-HSL standards prepared in the methanol-water reconstitution solution [1].

3. Method Validation Data The following table summarizes key validation parameters for the LC-MS/MS method when applied to biological samples, demonstrating its reliability for quantifying C4-HSL [1] [3].

Table 1: Method Validation Parameters for C4-HSL Quantification

Parameter Value/Result for C4-HSL Details
Linear Range ~1 - 60 ng/mL (in ear rinse validation) [1] Covers clinically relevant concentrations.
Coefficient (R²) > 0.998 [3] Indicates excellent linearity.
Limit of Quantification (LOQ) 0.79 ng/mL (in plasma) [3] The lowest concentration that can be reliably measured.
Precision (Intra-assay) CV% < 15% [3] Demonstrates high repeatability.
Accuracy (Bias%) Within ±15% [3] Close agreement between measured and true value.
Selectivity/Specificity Confirmed [1] No significant interference from the sample matrix.

4. Notes for Researchers

  • Matrix Effects: Biological matrices can cause ion suppression or enhancement. Using a stable isotope-labeled internal standard for C4-HSL is highly recommended to correct for these effects and ensure quantitative accuracy [1].
  • Sample Stability: AHLs can be labile. Maintaining the cold chain during sample processing and storage at -80°C is critical to preserve analyte integrity [1].
  • Clinical Application: This validated method has successfully demonstrated a time-dependent reduction in AHL concentration in ear rinses from dogs undergoing treatment for P. aeruginosa otitis, confirming its utility for monitoring therapeutic efficacy [1].

References

Comprehensive Application Notes and Protocols: Quantification of C4-HSL in Biofilm Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to C4-HSL and Its Biological Significance in Biofilm Regulation

N-butyryl-L-homoserine lactone (C4-HSL) is a short-chain acyl-homoserine lactone (AHL) that serves as a crucial quorum sensing (QS) signal molecule in Gram-negative bacteria. QS enables bacterial populations to coordinate gene expression in a cell-density-dependent manner, regulating critical processes including biofilm formation, virulence factor production, and metabolic adaptations. The fundamental mechanism involves LuxI-type synthases producing C4-HSL, which diffuses and accumulates extracellularly. At threshold concentrations (typically in the nanogram to microgram per liter range), C4-HSL binds to LuxR-type receptor proteins, activating transcription of target genes that collectively enable the transition from planktonic growth to structured biofilm communities [1] [2].

In biofilm research, C4-HSL quantification provides crucial insights into the regulatory mechanisms driving biofilm development and functional maturation. Biofilms—structured microbial communities encased in an extracellular polymeric substance (EPS) matrix—represent the predominant bacterial lifestyle in both natural and engineered systems. The biofilm matrix, composed primarily of polysaccharides, proteins, and extracellular DNA, provides structural integrity and protection against environmental stresses, including antimicrobial agents [3]. C4-HSL-mediated QS plays a pivotal role throughout the biofilm lifecycle, from initial surface attachment to maturation and dispersal. Recent studies have demonstrated that C4-HSL significantly enhances biofilm formation capacity even under suboptimal conditions, such as low temperatures and low carbon-to-nitrogen ratios, making it a critical parameter for investigation in both environmental and clinical biofilm research [4] [5].

Table 1: Key Quantitative Findings on C4-HSL in Biofilm Systems

Research Context C4-HSL Concentration Observed Impact on Biofilms Reference
Low-temperature aquaculture effluent (14°C) 500-1200 ng/L Significant promotion of initial biofilm adhesion; peak BFI (1.37) at 700 ng/L [4]
Ultra-low temperature wastewater treatment (6°C) 400-800 ng/L Enhanced nitrification efficiency; NH₄⁺-N removal increased from 54.8% to 85.7% [5]
Pseudomonas aeruginosa biofilm inhibition 10-100 μg/L Aptamer-based C4-HSL blocking reduced biofilm formation to ~1/3 of control [6]
Hafnia alvei H4 biofilm formation 150 μg/mL Restored biofilm formation capability in luxI mutant [2]
SBBR system at low temperatures 60 ng/L (in mixture) Improved TN removal efficiency by 25% in low C/N wastewater [4]

Quantification Methods for C4-HSL in Biofilm Research

Overview of Detection Approaches

The quantification of C4-HSL in biofilm research employs diverse methodological approaches, each with distinct sensitivity thresholds, specificity profiles, and applicability contexts. The selection of an appropriate quantification method depends on several factors, including the complexity of the sample matrix, required detection sensitivity, available instrumentation, and whether qualitative or quantitative data is needed. Each method offers unique advantages: biosensor-based assays provide biological activity confirmation, chromatographic techniques deliver high specificity and precision, while immunological approaches enable high-throughput screening capabilities. Understanding the strengths and limitations of each methodology is essential for designing appropriate experimental protocols for C4-HSL quantification in various biofilm research contexts [6] [2].

Comparative Analysis of Detection Techniques

Table 2: Comparison of C4-HSL Quantification Methods in Biofilm Research

Method Type Detection Principle Sensitivity Range Sample Requirements Advantages Limitations
Biosensor Assay (CV026) AHL-dependent pigment production ~100 nM Liquid samples or extracts Simple, cost-effective, confirms bioactivity Semi-quantitative, limited to short-chain AHLs
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Mass-to-charge ratio separation 1-50 ng/L Complex sample extraction High specificity, multi-analyte capability Requires expensive instrumentation, skilled operation
Aptamer-Based Detection Oligonucleotide-target binding ~10 μg/L Minimal sample preparation High specificity, potential for real-time monitoring Emerging technology, limited commercial availability
Immunoassays (ELISA) Antibody-antigen interaction 0.1-1.0 μg/L Extract purification High throughput, good sensitivity Antibody cross-reactivity potential
Structure-Switching SELEX Conformational change in aptamers Nanomolar range Various sample types High specificity, can block QS function Complex development process

Experimental Protocols for C4-HSL Quantification and Biofilm Analysis

Sample Collection and Preparation from Biofilm Systems

Biofilm sampling represents a critical first step in C4-HSL quantification, requiring careful consideration of the biofilm growth substrate and matrix complexity. For laboratory-grown biofilms, the protocol begins with careful removal of the planktonic phase by gentle washing with appropriate buffer solutions (typically phosphate-buffered saline, pH 7.4). The attached biofilm is then harvested using a combination of physical disruption (e.g., scraping, sonication) and chemical extraction to recover both cell-associated and extracellular C4-HSL. For AHL extraction, biofilm samples are suspended in acidified ethyl acetate (0.1% acetic acid) at a 1:1 ratio, vigorously mixed, and incubated at 25°C for 1-2 hours. The organic phase is separated by centrifugation (8,000 × g, 15 min, 4°C), transferred to clean glass vials, and evaporated under nitrogen stream. Dried extracts are reconstituted in appropriate solvents compatible with downstream analysis (typically acetonitrile or methanol for LC-MS, or assay buffer for biosensor work) and stored at -20°C until analysis [4] [2].

Biosensor-Based Quantification Protocol Using Chromobacterium violaceum CV026

The CV026 biosensor assay provides a reliable, cost-effective method for detecting biologically active short-chain AHLs including C4-HSL. This mutant strain produces the purple pigment violacein in response to exogenous AHLs, enabling semi-quantitative detection. The standardized protocol follows these steps:

  • Day 1: Inoculate CV026 in LB broth and incubate overnight at 30°C with shaking (200 rpm).
  • Day 2: Prepare LB agar plates supplemented with 20 μg/mL kanamycin. Create 6-8 mm wells in the solidified agar using a cork borer. Mix the CV026 culture 1:100 with soft agar (0.7% agar, maintained at 45°C) and overlay onto the prepared plates.
  • Sample Application: Apply 50-100 μL of biofilm extracts or C4-HSL standards to the wells. Include a negative control (extraction solvent only) and positive control (commercial C4-HSL standard).
  • Incubation: Allow the samples to diffuse into the agar for 1-2 hours at room temperature, then incubate plates at 30°C for 24-48 hours.
  • Quantification: Measure the diameter of violacein production zones around the wells. Generate a standard curve using known C4-HSL concentrations (typically 0.1-100 μM) for semi-quantitative estimation of sample concentrations [2].

This method is particularly valuable for initial screening of AHL production in bacterial isolates and provides confirmation of the biological activity of detected C4-HSL molecules.

LC-MS/MS Quantification of C4-HSL from Biofilm Samples

Liquid chromatography coupled with tandem mass spectrometry represents the gold standard for specific, sensitive quantification of C4-HSL from complex biofilm samples. The detailed protocol encompasses the following steps:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (2.1 × 100 mm, 1.8 μm)
    • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
    • Gradient: 5% B to 95% B over 10 min, hold 2 min, return to initial conditions
    • Flow Rate: 0.3 mL/min; Column Temperature: 40°C
    • Injection Volume: 5-10 μL
  • Mass Spectrometry Parameters:

    • Ionization: Electrospray ionization (ESI) positive mode
    • Detection: Multiple reaction monitoring (MRM)
    • Precursor ion: m/z 172.1 [M+H]⁺
    • Product ions: m/z 102.1, 74.1 (quantifier), 55.1
    • Collision Energy: 15-25 eV
    • Dwell Time: 100 ms per transition
  • Sample Analysis:

    • Reconstitute dried extracts in 100 μL initial mobile phase
    • Centrifuge at 14,000 × g for 10 min to remove particulates
    • Transfer supernatant to LC vials for analysis
    • Include a calibration curve (0.5-500 μg/L) and quality controls

This method provides exceptional specificity and can achieve detection limits below 1 ng/L for C4-HSL, allowing precise quantification even in complex biofilm matrix samples [4] [5].

Biofilm Formation Analysis Coupled with C4-HSL Quantification

To correlate C4-HSL concentrations with biofilm phenotypic responses, researchers can implement the following standardized biofilm assessment protocols:

  • Biofilm Formation Index (BFI) Assay:

    • Inoculate 96-well plates with bacterial suspension (100 μL/well) in appropriate growth medium
    • Add C4-HSL standards or samples at desired concentrations (typically 0-1200 ng/L)
    • Incubate under optimal conditions for 24-48 hours
    • Carefully remove planktonic cells and gently wash adhered biofilms
    • Fix with 99% methanol for 15 minutes, then stain with 0.1% crystal violet for 20 minutes
    • Wash excess stain, solubilize bound dye with 33% acetic acid
    • Measure absorbance at 590 nm and calculate BFI relative to controls [4]
  • EPS Extraction and Analysis:

    • Harvest biofilm cells by centrifugation (10,000 × g, 10 min, 4°C)
    • Extract EPS using cation exchange resin or heat extraction methods
    • Quantify polysaccharide content by phenol-sulfuric acid method with glucose standard
    • Determine protein content using Bradford or Lowry assays
    • Analyze composition via Fourier-transform infrared spectroscopy (FTIR) [4] [5]

C4-HSL Signaling Pathway in Biofilm Regulation

The following diagram illustrates the molecular mechanism of C4-HSL-mediated quorum sensing in biofilm regulation:

C4_HSL_Pathway C4-HSL Quorum Sensing Pathway in Biofilm Regulation LowCellDensity Low Cell Density LuxI LuxI Synthase LowCellDensity->LuxI C4HSLProduction C4-HSL Production LuxI->C4HSLProduction Diffusion Extracellular Diffusion C4HSLProduction->Diffusion HighConcentration Threshold Concentration (100-1200 ng/L) Diffusion->HighConcentration LuxR LuxR Receptor HighConcentration->LuxR Binding ComplexFormation C4-HSL/LuxR Complex LuxR->ComplexFormation GeneActivation Target Gene Activation ComplexFormation->GeneActivation BiofilmPhenotypes Biofilm Phenotypes: • EPS Secretion • Structural Stability • Nitrogen Metabolism • Antimicrobial Resistance GeneActivation->BiofilmPhenotypes BiofilmPhenotypes->C4HSLProduction Positive Feedback

This diagram illustrates the autoregulatory circuit where C4-HSL, produced by LuxI synthases at low cell density, accumulates extracellularly until reaching a threshold concentration that enables binding to LuxR receptors. The resulting C4-HSL/LuxR complex functions as a transcriptional activator that induces expression of biofilm-related genes, ultimately leading to the characteristic phenotypes associated with mature biofilms, including enhanced EPS secretion, structural stability, and altered metabolic capabilities. The positive feedback loop amplifies this response, creating a coordinated transition to the biofilm lifestyle [1] [2].

Research Applications and Implications

Environmental Bioengineering Applications

C4-HSL quantification has significant applications in environmental bioengineering, particularly in optimizing wastewater treatment systems that rely on biofilm-mediated processes. Research has demonstrated that exogenous supplementation of C4-HSL at concentrations of 400-800 ng/L can dramatically enhance nitrification efficiency in sequencing batch biofilm reactors (SBBRs) operating at ultra-low temperatures (6±0.5°C), with ammonia nitrogen removal increasing from 54.8% to 85.7% [5]. This improvement correlates with C4-HSL-mediated upregulation of nitrogen metabolism genes (amoA, nxrA) and enhanced EPS secretion, which strengthens biofilm structural integrity under temperature stress. Similarly, in aquaculture effluent treatment at 14°C, C4-HSL concentrations of 500-1200 ng/L promoted rapid biofilm formation and improved nitrogen removal efficiency, addressing a critical challenge in low-temperature wastewater treatment [4]. Monitoring C4-HSL concentrations in these systems provides valuable insights for process optimization and biofilm management strategies.

Therapeutic and Anti-Biofilm Applications

In clinical contexts, C4-HSL quantification enables the development of anti-biofilm strategies targeting quorum sensing pathways. Research involving Pseudomonas aeruginosa, a predominant pathogen in chronic infections, has demonstrated that aptamer-based sequestration of C4-HSL can reduce biofilm formation to approximately one-third of control levels [6]. This approach specifically blocks the rhl QS system, which depends on C4-HSL as its primary signaling molecule. The ability to precisely monitor C4-HSL concentrations during these interventions provides critical pharmacodynamic data for developing anti-virulence therapies that circumvent conventional antibiotic resistance mechanisms. For biofilm-related infections associated with medical devices—which account for approximately 65% of hospital-acquired infections—C4-HSL quantification represents a valuable diagnostic and prognostic tool for assessing infection severity and treatment response [3] [7].

Conclusion

The quantification of C4-HSL represents an essential methodological capability in contemporary biofilm research, with applications spanning environmental engineering, clinical microbiology, and basic microbial ecology. The protocols outlined herein—encompassing sample preparation, biosensor assays, and LC-MS/MS analysis—provide researchers with robust tools for accurate C4-HSL measurement across diverse experimental contexts. When coupled with appropriate biofilm phenotypic analyses, these quantification approaches enable comprehensive understanding of the functional role played by C4-HSL-mediated quorum sensing in biofilm development and function. As research continues to elucidate the complex regulatory networks governed by C4-HSL, these methodologies will support the development of novel biofilm management strategies that leverage quorum sensing pathways for improved bioprocess engineering and infection control.

References

Comprehensive Application Notes and Protocols: N-Butanoyl-Homoserine Lactone as a Cleavable ADC Linker for Targeted Drug Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ADC Linker Technology and N-Butanoyl-Homoserine Lactone

Antibody-Drug Conjugates (ADCs) represent a groundbreaking class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. These sophisticated biopharmaceuticals consist of three essential components: a monoclonal antibody that targets specific tumor antigens, a highly potent cytotoxic payload, and a chemical linker that covalently connects these two elements [1] [2]. The linker component is crucial for maintaining ADC stability during systemic circulation while enabling efficient payload release upon internalization into target cells. N-Butanoyl-homoserine lactone (C4-HSL, BHL) has emerged as a promising cleavable linker moiety in ADC design, leveraging its unique lactone ring structure that introduces enzymatically cleavable characteristics for controlled payload release in tumor microenvironments [3] [4].

The development of ADC technology has evolved through multiple generations, with later generations (third and fourth) incorporating increasingly sophisticated linker technologies to improve stability, therapeutic index, and pharmacokinetic profiles [2]. Current ADC linkers are broadly categorized as cleavable or non-cleavable, with cleavable linkers like N-Butanoyl-homoserine lactone designed to respond to specific physiological conditions within target cells, such as enzymatic activity, acidic pH, or reducing environments [5] [6]. The strategic incorporation of N-Butanoyl-homoserine lactone into ADC architectures enables selective payload release in tumor tissues, thereby enhancing therapeutic specificity while minimizing systemic exposure and associated toxicities [3].

Chemical Properties and Characterization

N-Butanoyl-homoserine lactone (C4-HSL) is a small molecule with distinctive structural features that make it particularly suitable for ADC linker applications. Its chemical structure consists of a homoserine lactone moiety connected to a butanoyl side chain, providing both reactive handles for conjugation and a cleavable lactone ring for controlled payload release [3]. The compound appears as a white to off-white solid at room temperature and demonstrates favorable solubility properties in various solvents commonly used in bioconjugation chemistry [4].

Table 1: Physicochemical Properties of N-Butanoyl-Homoserine Lactone

Property Specification Experimental Conditions
CAS Number 67605-85-0 -
Molecular Formula C₈H₁₃NO₃ -
Molecular Weight 171.19 g/mol -
Purity >98.0% HPLC analysis
Melting Point >167°C (with decomposition) -
Solubility in DMSO 34 mg/mL (198.6 mM) 25°C
Solubility in Water 34 mg/mL 25°C
Solubility in Ethanol 34 mg/mL 25°C
Storage Conditions -20°C in dry conditions, protected from sunlight 3 years stability as powder
Density 1.13 g/cm³ -
Flash Point 212.7±25.7°C -

The canonical SMILES representation for N-Butanoyl-homoserine lactone is CCCC(=O)NC1CCOC1=O, and its IUPAC name is N-[(3S)-2-oxooxolan-3-yl]butanamide [3]. The lactone ring structure is particularly important for its function in ADC applications, as it provides a site for enzymatic cleavage under specific intracellular conditions. The compound's balanced hydrophobicity contributes to its compatibility with various antibody conjugation techniques while maintaining acceptable ADC solubility profiles [3].

Functional Mechanism and Payload Release

The functional mechanism of N-Butanoyl-homoserine lactone as an ADC linker capitalizes on the lactone ring structure, which can be selectively hydrolyzed under specific intracellular conditions, allowing controlled release of the cytotoxic payload [3]. This controlled release mechanism is fundamental to ADC therapeutic efficacy, as it ensures payload delivery primarily to target cells while minimizing systemic exposure. The lactone ring in the homoserine moiety introduces enzymatically cleavable characteristics that respond to specific conditions within the tumor microenvironment or intracellular compartments [3] [4].

The payload release mechanism follows a sequential process that begins with ADC internalization. The diagram below illustrates the complete mechanism of action for ADCs incorporating cleavable linkers like N-Butanoyl-homoserine lactone:

G ADC ADC AntigenBinding Antigen Binding to Target Cell ADC->AntigenBinding Internalization Receptor-Mediated Endocytosis AntigenBinding->Internalization EarlyEndosome Early Endosome Internalization->EarlyEndosome LateEndosome Late Endosome/Lysosome EarlyEndosome->LateEndosome LinkerCleavage Linker Cleavage LateEndosome->LinkerCleavage PayloadRelease Payload Release LinkerCleavage->PayloadRelease Apoptosis Target Cell Apoptosis PayloadRelease->Apoptosis BystanderEffect Bystander Effect PayloadRelease->BystanderEffect

Figure 1: Mechanism of Action for ADCs with Cleavable Linkers

For ADCs utilizing N-Butanoyl-homoserine lactone linkers, the lactone ring cleavage typically occurs within the endosomal or lysosomal compartments through enzymatic activity or acidic pH [5]. The released payload then diffuses into the cytoplasm to engage its molecular target—either DNA or tubulin—initiating apoptotic signaling cascades. Additionally, certain payloads with appropriate membrane permeability can diffuse into neighboring cells, creating a bystander effect that eliminates adjacent tumor cells regardless of antigen expression status [2]. This phenomenon is particularly valuable in treating heterogeneous tumors where not all cells uniformly express the target antigen.

Conjugation Protocols and ADC Assembly

The conjugation of N-Butanoyl-homoserine lactone to antibody and payload components requires careful optimization to maintain antibody integrity while achieving efficient coupling. The following protocol outlines a standardized approach for conjugating N-Butanoyl-homoserine lactone to amine-containing cytotoxic payloads and subsequent antibody attachment.

Materials and Reagents
  • N-Butanoyl-homoserine lactone (purity >98%, stored at -20°C)
  • Monoclonal antibody (1-5 mg/mL in conjugation buffer)
  • Cytotoxic payload with amine functionality (e.g., MMAE, DM1)
  • Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), anhydrous grade
  • Conjugation buffer: 50 mM HEPES, 50 mM NaCl, pH 7.2-7.5
  • Crosslinking agent: NHS-PEG4-Maleimide or similar heterobifunctional crosslinker
  • Reduction agent: Tris(2-carboxyethyl)phosphine (TCEP)
  • Purification system: Desalting columns or dialysis membranes
  • Quenching solution: 1 M Tris-HCl, pH 7.5
Step-by-Step Conjugation Methodology

Step 1: Payload Linker Conjugation

  • Prepare a solution of N-Butanoyl-homoserine lactone in anhydrous DMSO at a concentration of 10 mM.
  • Dissolve the amine-containing cytotoxic payload in DMSO at 12 mM concentration (20% molar excess relative to linker).
  • Combine the linker and payload solutions at a 1:1.2 molar ratio in the presence of 1.5 equivalents of NHS-PEG4-Maleimide crosslinker.
  • React for 4-6 hours at room temperature with continuous gentle mixing.
  • Monitor reaction completion by reverse-phase HPLC or LC-MS.
  • Purify the linker-payload conjugate using preparative HPLC or appropriate chromatography methods.

Step 2: Antibody Reduction and Activation

  • Dialyze the monoclonal antibody into conjugation buffer to remove interfering amines and thiols.
  • Reduce interchain disulfide bonds by adding TCEP (5-10 molar equivalents per antibody) and incubating for 2 hours at 37°C.
  • Remove excess reducing agent using desalting columns equilibrated with conjugation buffer.
  • Determine reduced antibody concentration using spectrophotometric methods (A280 measurement).

Step 3: Conjugate Assembly

  • Add the purified linker-payload conjugate to the reduced antibody at a 8:1 molar ratio (linker-payload:antibody) to achieve target Drug-to-Antibody Ratio (DAR) of approximately 4.
  • React for 12-16 hours at 4°C with gentle end-over-end mixing.
  • Quench the reaction by adding 1/10 volume of 1 M Tris-HCl, pH 7.5, and incubating for 30 minutes.
  • Purify the conjugated ADC using size exclusion chromatography or tangential flow filtration.
  • Sterilize the final ADC formulation by 0.22 μm filtration and store at 4°C for immediate use or at -80°C for long-term storage.
Critical Parameters for Optimization
  • Maintain slightly basic conditions (pH 7.2-7.5) during conjugation to ensure efficient coupling while preserving antibody stability [3]
  • Control reaction temperature between 2-8°C during antibody conjugation steps to minimize aggregation
  • Use freshly prepared reduction agents to ensure consistent disulfide reduction
  • Monitor DAR throughout the process to achieve optimal therapeutic index—typically DAR of 3-4 for most ADC applications
  • Employ hydrophilic PEG-based crosslinkers to counteract payload hydrophobicity and minimize ADC aggregation [5]

Analytical Methods for Characterization and QC

Comprehensive characterization of ADCs incorporating N-Butanoyl-homoserine lactone linkers requires orthogonal analytical methods to assess critical quality attributes. The following section outlines essential analytical protocols for ADC quantification, characterization, and quality control.

Table 2: Analytical Methods for ADC Characterization

Analytical Method Primary Application Key Parameters Sample Requirements
Hydrophobic Interaction Chromatography (HIC) DAR distribution analysis Mobile phase: ammonium sulfate gradient; Detection: UV 280 nm 50-100 μg purified ADC
Liquid Chromatography-Mass Spectrometry (LC-MS) Intact mass analysis, payload confirmation MS mode: ESI-TOF; Column: C4 reverse-phase 20-50 μg purified ADC
Ligand Binding Assay (LBA) Total antibody concentration, immunoreactivity Format: ELISA; Capture: antigen-coated plates Various dilutions in biological matrix
Size Exclusion Chromatography with MALS (SEC-MALS) Aggregation analysis, purity assessment Mobile phase: PBS + 5% isopropanol; Detection: UV 280 nm, MALS 25-100 μg purified ADC
Reversed-Phase HPLC Linker-payload conjugate quantification Column: C18; Gradient: acetonitrile/water with 0.1% TFA 10-20 μL reaction mixture
Capillary Electrophoresis-SDS (CE-SDS) Purity analysis, fragmentation assessment Sample prep: reduction with β-mercaptoethanol 100-200 μg purified ADC
Detailed HIC Method for DAR Determination

Principle: Hydrophobic Interaction Chromatography separates ADC species based on hydrophobicity differences imparted by the conjugated payloads, enabling resolution of DAR species.

Procedure:

  • Equilibrate a Butyl-NPR column (4.6 × 35 mm, 2.5 μm) with 25 mM sodium phosphate buffer containing 1.5 M ammonium sulfate, pH 7.0.
  • Prepare ADC sample at 1 mg/mL in equilibration buffer.
  • Inject 10 μg of ADC and run a 15-minute linear gradient from 100% mobile phase A (1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0) to 100% mobile phase B (25 mM sodium phosphate with 25% isopropanol, pH 7.0).
  • Monitor elution at 280 nm (antibody absorption) and 252 nm (payload-specific absorption).
  • Calculate DAR by integrating peak areas using the formula: DAR = Σ(DARₙ × Aₙ) / ΣAₙ Where DARₙ represents drug-to-antibody ratio for species n, and Aₙ represents corresponding peak area.
LC-MS Intact Mass Analysis

Sample Preparation:

  • Desalt ADC sample using 10K MWCO spin filters with 0.1% formic acid.
  • Dilute to 0.5 mg/mL with 0.1% formic acid in water.

Instrument Parameters:

  • Mass Spectrometer: ESI-TOF operated in positive ion mode
  • Mass Range: 500-4000 m/z
  • Column: PLRP-S (2.1 × 50 mm, 1000 Å) maintained at 60°C
  • Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile
  • Gradient: 5-95% B over 15 minutes
  • Flow Rate: 0.2 mL/min

Data Analysis: Deconvolute mass spectra using maximum entropy algorithm to determine average molecular weight and confirm payload attachment.

Research Applications and Future Perspectives

Beyond its application as an ADC linker, N-Butanoyl-homoserine lactone has significant biological relevance as a quorum-sensing molecule in various Gram-negative bacteria, including Pseudomonas aeruginosa [7]. This natural signaling role has inspired its investigation as a cleavable linker in ADC design. The compound's inherent biocompatibility and metabolic fate in biological systems provide valuable insights for optimizing ADC performance.

Recent advances in ADC linker technology have focused on improving therapeutic index through enhanced stability in circulation and controlled activation in target tissues. N-Butanoyl-homoserine lactone represents a promising approach to achieving this balance, with its lactone ring providing a tunable cleavage rate based on structural modifications [3] [7]. Emerging research in linker design increasingly leverages computational approaches and artificial intelligence to optimize molecular properties. The Linker-GPT framework, for example, applies transformer-based deep learning to generate novel ADC linkers with optimized drug-likeness and synthetic accessibility [8].

Future developments in N-Butanoyl-homoserine lactone linker technology will likely focus on structure-activity relationship (SAR) optimization to fine-tune cleavage kinetics and further enhance ADC stability [7]. Additionally, incorporation of multifunctional elements such as fluorophores or radioisotopes could enable theranostic applications combining therapy and monitoring. As ADC technology expands beyond oncology into autoimmune diseases and persistent infections [6] [2], the versatility of N-Butanoyl-homoserine lactone linkers may enable new therapeutic paradigms for targeted drug delivery.

References

Comprehensive Protocols for Inhibiting Pseudomonas aeruginosa Biofilm Formation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to P. aeruginosa Biofilms and Therapeutic Challenges

Pseudomonas aeruginosa is a formidable Gram-negative opportunistic pathogen recognized by the World Health Organization as a priority pathogen for research and development of new antibiotics due to its extensive drug resistance profiles [1]. This bacterium's notorious persistence in clinical settings is largely attributed to its ability to form antibiotic-resistant biofilms, which are structured communities of bacteria encased in a self-produced extracellular polymeric matrix that can be up to 1000 times more resistant to antimicrobial agents than their planktonic counterparts [1] [2]. Biofilm-associated infections play a significant role in chronic conditions such as those found in cystic fibrosis patients, chronic wounds, and medical device-related infections, affecting approximately 6.5 million patients annually in the United States alone with an estimated economic burden exceeding $25 billion per year [1].

The biofilm lifecycle of P. aeruginosa involves a complex developmental process beginning with initial attachment to surfaces and progressing through microcolony formation, maturation, and eventual dispersal. Central to this process is quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm maturation through signaling molecules [1] [3]. The extracellular matrix provides structural integrity and protection, composed primarily of exopolysaccharides (Psl, Pel, alginate), extracellular DNA (eDNA), proteins, and lipids [1]. This complex composition presents a significant challenge for conventional antibiotics, necessitating the development of innovative anti-biofilm strategies that target specific biofilm components and regulatory mechanisms.

Key Anti-Biofilm Strategies and Their Mechanisms of Action

Recent research has focused on developing therapeutic approaches that target critical pathways in biofilm formation and maintenance, including quorum sensing interference, matrix disruption, and prevention of bacterial adhesion. The table below summarizes the most promising anti-biofilm approaches and their mechanisms:

Table 1: Promising Anti-Biofilm Approaches Against P. aeruginosa

Approach Category Specific Agents Mechanism of Action Efficacy Key Advantages
Lectin-Targeted Nanoparticles D-galactose-modified polymeric nanoparticles (Gal-NP) [4] Binds to LecA (PA-IL) lectin, inhibiting bacterial adhesion and biofilm formation 50%-modified Gal-NP showed 992-fold increase in potency vs. free galactose [4] Species-selective; lower impact on commensal flora; reduced resistance pressure
Quorum Sensing Inhibitors DZ2002 [5] Reversible inhibitor of S-adenosylhomocysteine hydrolase (SahH); downregulates alginate synthesis and eDNA production Significant inhibition of mature biofilm formation without affecting planktonic growth [5] Targets biofilm-specific traits without bactericidal pressure; potential immunomodulatory properties
Bacteriophage Therapy Phage cocktails (PB1-like, phiKZ-like, LUZ24-like) [2] Produces depolymerases to degrade EPS matrix; kills persister cells; inhibits QS Phage cocktails reduced biofilms by 89% vs. 53-73% for single phages [2] Penetrates inner biofilm layers; targets multiple strains simultaneously; enzymatic matrix degradation
Host Defense Peptides CRAMP, CATH-2, LL-37 [6] Antimicrobial activity against planktonic cells; penetrates and kills biofilm-embedded bacteria CRAMP reduced biofilm mass by 50%; multiple HDPs caused 50-99% killing of biofilm bacteria [6] Broad-spectrum activity; multiple mechanisms of action; innate immune system components
Biogenic Silver Nanoparticles Green-synthesized AgNPs [3] Quorum quenching; inhibits exopolysaccharide matrix and rhamnolipid production 96% biofilm inhibition; 89.93% biofilm dispersal; 100% inhibition of EPS and rhamnolipids [3] Broad-spectrum action; high penetrability into EPS matrix; cost-effective green synthesis

P. aeruginosa employs distinct evolutionary paths to develop biofilm phenotypes, with clinical isolates typically falling into three major clusters: unstructured biofilms (Cluster A), tall highly structured filaments (Cluster B), and small microcolony-like aggregates (Cluster C) [7]. This phenotypic diversity underscores the importance of understanding the specific biofilm architecture when designing targeted interventions, as different phenotypes may exhibit varying susceptibility to anti-biofilm agents.

The following diagram illustrates the core biofilm formation process and key inhibition points for therapeutic intervention:

G Planktonic Planktonic Attachment Attachment Planktonic->Attachment Initial attachment via flagella/pili Microcolony Microcolony Attachment->Microcolony Cell division & aggregation Maturation Maturation Microcolony->Maturation EPS production & structure formation Dispersion Dispersion Maturation->Dispersion Detachment & dissemination Dispersion->Planktonic New colonization AntiAdhesion AntiAdhesion AntiAdhesion->Attachment Lectin inhibitors Nanoparticles QSInhibition QSInhibition QSInhibition->Maturation Quorum sensing inhibitors MatrixTargeting MatrixTargeting MatrixTargeting->Maturation Phage enzymes HDPs

Diagram 1: P. aeruginosa Biofilm Lifecycle & Inhibition Points. The diagram illustrates the key developmental stages of biofilm formation and strategic intervention points for anti-biofilm agents.

Detailed Experimental Protocols

Lectin-Targeted Polymeric Nanoparticles (Gal-NP)

Principle: This approach utilizes surface-modified polymeric nanoparticles with multiple copies of galactose ligands to competitively bind to the P. aeruginosa lectin LecA (PA-IL), which is involved in cellular adhesion and biofilm formation [4].

Table 2: Formulation Parameters for Gal-NP Preparations

Formulation PS-b-PEG-Gal (mg/mL) PS-b-PEG (mg/mL) Vitamin E (mg/mL) Z-diameter (nm) PDI Relative Potency
0% Gal-NP (Control) 0.00 0.40 0.40 88.83 ± 4.64 0.0327 -
25% Gal-NP 0.10 0.30 0.40 73.78 ± 2.23 0.0132 No inhibition
50% Gal-NP 0.20 0.20 0.40 74.74 ± 2.26 0.0083 992.1
100% Gal-NP 0.40 0.00 0.40 81.47 ± 12.75 0.2693 495.2

Protocol:

  • Synthesis of Galactose-Modified Di-block Co-polymer:

    • Begin with β-D-galactose pentaacetate (1) as starting material
    • Couple to benzyl 4-hydroxybenzoate (2) to provide ester (3)
    • Remove benzyl protecting group by hydrogenolysis to provide carboxylic acid (4)
    • Couple to 6.6 kD amine terminated di-block co-polymer
    • Remove acetate protecting groups on the sugar
    • Purify the sugar-modified polymer (5) by dialysis using 5 kD MWCO membrane
    • Characterize final product by NMR, IR, and MALDI-MS [4]
  • Nanoparticle Preparation:

    • Prepare nanoparticles by flash nanoprecipitation method
    • Use varying ratios of modified D-galactose polymer and unmodified di-block co-polymer
    • Utilize racemic α-tocopherol (vitamin E) as inert core stabilizer
    • Formulate 100%-, 50%-, and 25%-surface-modified nanoparticles
    • Characterize particle diameters and polydispersity indexes (PDI) [4]
  • Hemagglutination Assay for LecA Binding:

    • Prepare rabbit erythrocyte suspension
    • Add LecA lectin to induce hemagglutination
    • Test inhibition by Gal-NP formulations using two-fold serial dilutions
    • Compare with free D-galactose as control
    • Determine minimal inhibitory concentration (MIC) for hemagglutination [4]
  • Biofilm Inhibition Assay:

    • Inoculate P. aeruginosa strain PAO1 in 96-well plates
    • Add varying concentrations of Gal-NP formulations
    • Incubate for 24 hours at 37°C
    • Assess biofilm formation using crystal violet staining
    • Measure absorbance at 570-600nm after dye dissolution [4]
DZ2002-Mediated Biofilm Inhibition Targeting SahH

Principle: DZ2002 is a reversible inhibitor of S-adenosylhomocysteine hydrolase (SahH), a key enzyme in the activated methyl cycle (AMC). This inhibition disrupts methyl metabolism, subsequently affecting alginate synthesis, extracellular DNA production, and swarming motility - all critical components in biofilm maturation [5].

Protocol:

  • Molecular Docking Analysis:

    • Download amino acid sequences of SahH from NCBI (NP_0006778.1 for H. sapiens, AAG03821.1 for PAO1)
    • Use SwissModel for homology modeling of amino acid sequences
    • Remove protein crystal water and original ligand using Pymol2.3.0
    • Import protein structure into AutoDockTools (v1.5.6)
    • Predict active site with POCASA 1.1
    • Download 3D structure of DZ2002 (CAS: 33231-14-0) from PubChem
    • Optimize structure in ChemBio3D Ultra 14.0
    • Perform docking using AutoDock Vina1.1.2 to evaluate binding affinity [5]
  • Bacterial Culture and Treatment:

    • Maintain P. aeruginosa PAO1 stocks at -70°C
    • Prepare fresh LB medium for cultivation
    • Prepare DZ2002 stock solution (100 mM in DMSO, store at -80°C)
    • Dilute stock in LB to final working concentrations (0.01, 0.1, 1, 10, 100 μM)
    • Adjust overnight PAO1 culture to 0.5 McFarland standard (1.5×10⁸ CFU/ml) [5]
  • Biofilm Formation Assay:

    • Mix overnight PAO1 culture with DZ2002 solutions
    • Incubate in 96-well plates for 24 hours at 37°C without shaking
    • Remove planktonic cells by gentle washing with PBS
    • Fix biofilms with methanol for 15 minutes
    • Stain with 0.1% crystal violet for 20 minutes
    • Wash excess stain and dissolve bound dye in 33% acetic acid
    • Measure absorbance at 570nm [5]
  • Gene Expression Analysis:

    • Extract total RNA from treated and control biofilms
    • Synthesize cDNA using reverse transcriptase
    • Perform real-time quantitative PCR (RT-qPCR) for alginate genes (algD, algU)
    • Analyze quorum sensing genes (lasI, lasR, rhII, rhIR)
    • Calculate fold changes using 2^(-ΔΔCt) method [5]
  • eDNA and Alginate Quantification:

    • For eDNA: Centrifuge bacterial cultures, filter supernatant, measure DNA concentration using fluorescent dyes
    • For alginate: Precipitate EPS from supernatant, hydrolyze with H₂SO₄, develop color with tryptophan, measure at OD₅₀₀ using dextran standard curve [5]

The following diagram illustrates the molecular mechanism of DZ2002 action on the activated methyl cycle and its downstream effects on biofilm formation:

G Methionine Methionine SAM SAM Methionine->SAM SAM synthesis SAH SAH SAM->SAH Methyl transfer HCY HCY SAH->HCY SahH hydrolysis Biofilm Biofilm SAH->Biofilm Accumulation disrupts AMC DZ2002 DZ2002 SahH SahH DZ2002->SahH Inhibits SahH->SAH Alginate Alginate Biofilm->Alginate eDNA eDNA Biofilm->eDNA Motility Motility Biofilm->Motility

Diagram 2: DZ2002 Inhibition Mechanism on SahH and Biofilm Regulation. DZ2002 targets S-adenosylhomocysteine hydrolase (SahH), disrupting the activated methyl cycle (AMC) and subsequently inhibiting production of key biofilm components including alginate, eDNA, and swarming motility.

Bacteriophage Therapy Against Established Biofilms

Principle: Bacteriophages can infect and lyse bacterial cells within biofilms while producing enzymes such as polysaccharide depolymerase that degrade the extracellular polymeric matrix, enhancing penetration and effectiveness against embedded bacteria [2].

Protocol:

  • Phage Isolation and Propagation:

    • Collect wastewater samples from clinical or environmental sources
    • Filter through 0.22μm membranes to remove bacteria
    • Enrich for P. aeruginosa-specific phages using PAO1 host strain
    • Purify through multiple plaque isolation steps
    • Prepare high-titer phage stocks (10⁹-10¹¹ PFU/mL) [2]
  • Phage Cocktail Preparation:

    • Select phages with complementary host ranges and mechanisms
    • Common effective candidates: PB1-like, phiKZ-like, LUZ24-like phages
    • Mix equal volumes of each phage preparation
    • Confirm titer and sterility of cocktail before use [2]
  • Biofilm Eradication Assay:

    • Grow 24-hour biofilms in 96-well plates or tube reactors
    • Treat with single phages or cocktail at various MOIs (0.1, 1, 10)
    • Incubate for 6-24 hours at 37°C
    • Assess biofilm removal by crystal violet staining or viability counts [2]
  • Confocal Microscopy Visualization:

    • Grow biofilms on appropriate surfaces for microscopy
    • Treat with phage preparations for specified times
    • Stain with LIVE/DEAD BacLight bacterial viability kit
    • Visualize using confocal laser scanning microscopy
    • Analyze biofilm thickness and viability using image analysis software [2]
Host Defense Peptides (HDPs) Against Biofilms

Principle: Host defense peptides such as cathelicidin-derived CRAMP and LL-37 can penetrate biofilm structures and kill embedded bacteria through membrane disruption and other mechanisms, with some peptides also demonstrating biofilm matrix disruption capabilities [6].

Protocol:

  • Peptide Preparation:

    • Obtain HDPs commercially or synthesize using solid-phase peptide synthesis
    • Purify by reverse-phase HPLC
    • Verify identity by mass spectrometry
    • Prepare stock solutions in sterile water or dilute acid
    • Store at -80°C until use [6]
  • Biofilm Attachment Assay:

    • Dilute overnight P. aeruginosa culture to ~10⁶ CFU/mL
    • Add peptides at concentrations ranging from 0-20 μM
    • Incubate for 4 hours at 37°C (attachment phase)
    • Remove non-adherent cells by washing
    • Quantify attached cells by viability counting or crystal violet staining [6]
  • Pre-formed Biofilm Treatment:

    • Grow 24-hour biofilms in 96-well plates
    • Treat with HDPs (0-20 μM) for 1-24 hours
    • Assess viability by colony counting after disruption
    • Evaluate biofilm mass by crystal violet staining
    • For confocal microscopy: stain with SYTO9 (live) and propidium iodide (dead) [6]
  • Time-Kill Kinetics in Biofilms:

    • Treat pre-formed biofilms with HDPs
    • Sample at 0, 1, 3, 5, 7, 9, 12, 15 and 24 hours
    • Perform serial dilutions and plate for viability counts
    • Calculate LOG reduction in CFU/mL over time [6]

Data Analysis and Technical Considerations

Quantification Methods for Biofilm Assessment

Table 3: Biofilm Quantification Methods and Applications

Method Principle Applications Advantages Limitations
Crystal Violet Staining Dyes biomass attached to surfaces High-throughput screening; biomass quantification Simple, inexpensive, rapid Does not distinguish live/dead cells
Colony Counting (CFU) Viability counts of biofilm-associated bacteria Antibiofilm efficacy; bactericidal activity Direct measure of viability Requires biofilm disruption; time-consuming
Confocal Microscopy Optical sectioning of stained biofilms 3D structure analysis; viability staining Visualizes architecture; live/dead distinction Expensive equipment; semi-quantitative
qPCR/RTPCR Detection of gene expression Mechanism studies; regulatory pathways Specific; sensitive Does not measure protein activity
eDNA Quantification Fluorescent detection of extracellular DNA Matrix composition studies Specific matrix component Requires standardization
Optimization and Troubleshooting
  • Biofilm Variability: P. aeruginosa exhibits strain-specific biofilm phenotypes [7]. Include multiple strains in screening, particularly from different biofilm clusters (A, B, C).
  • Culture Conditions: Nutrient availability significantly impacts biofilm architecture. Optimize media (LB vs. nutrient broth) and incubation time (typically 24-48 hours) for maximal biofilm formation [3].
  • Penetration Barriers: The EPS matrix can limit agent penetration. Consider combination approaches or extended exposure times for thick, mature biofilms.
  • Resistance Development: Biofilms contain persister cells tolerant to antimicrobials [8]. Include persister isolation protocols with ciprofloxacin treatment (20× MIC for 24h in saline) to assess activity against this subpopulation.

Conclusion and Future Perspectives

The protocols outlined herein provide researchers with comprehensive methodologies for targeting P. aeruginosa biofilms through diverse mechanisms, including lectin inhibition, quorum sensing interference, enzymatic matrix degradation, and direct antimicrobial activity. The emerging understanding that P. aeruginosa follows parallel evolutionary paths to produce distinct biofilm phenotypes [7] underscores the need for personalized anti-biofilm approaches tailored to specific biofilm architectures encountered in clinical settings.

Future directions in anti-biofilm research should focus on combination therapies that target multiple aspects of biofilm formation simultaneously, such as nanoparticle-delivered phage cocktails or HDPs combined with quorum sensing inhibitors. Additionally, the development of predictive platforms like Biofilm-i, which employs quantitative structure-activity relationship (QSAR) models to forecast biofilm inhibition efficiency of chemicals, represents a promising approach to accelerate the discovery of novel anti-biofilm agents [9]. As our understanding of biofilm biology evolves, these refined protocols and innovative strategies will be crucial in developing effective countermeasures against this resilient form of bacterial life.

References

Comprehensive Application Notes and Protocols: Quorum Sensing Inhibition Assays Using C4-HSL Analogs in Pseudomonas aeruginosa

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Quorum Sensing in Pseudomonas aeruginosa

The Clinical Significance of Quorum Sensing Inhibition

Quorum sensing (QS) represents a sophisticated cell-to-cell communication system in bacteria that coordinates population-wide gene expression in response to cell density. This regulatory mechanism controls virulence factor production, biofilm formation, and antibiotic resistance in numerous bacterial pathogens, making it an attractive therapeutic target for combating multidrug-resistant infections [1] [2]. Pseudomonas aeruginosa, a Gram-negative opportunistic pathogen, poses a substantial threat to immunocompromised individuals, burn victims, and cystic fibrosis patients, accounting for over 30,000 infections and approximately 2,700 deaths annually in hospitalized patients according to CDC statistics [3]. The remarkable resistance of P. aeruginosa to conventional antibiotics has accelerated research into alternative therapeutic approaches that specifically target virulence mechanisms rather than bacterial growth, thereby potentially reducing selective pressure for resistance development [3] [2].

QS Systems in P. aeruginosa

P. aeruginosa employs a complex, hierarchically organized QS network consisting of at least four interconnected systems: Las, Rhl, Pqs, and Iqs [4] [2]. These systems utilize distinct but interconnected signaling pathways:

  • The Las system, positioned at the top of the hierarchy, utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its autoinducer, which complexes with LasR to activate transcription of virulence genes and other QS regulators [3] [4].
  • The Rhl system employs N-butyryl-L-homoserine lactone (C4-HSL) as its autoinducer, which binds to RhlR to control expression of virulence factors including pyocyanin, rhamnolipids, and hydrogen cyanide [3].
  • The Pqs system utilizes the Pseudomonas quinolone signal (PQS) and its precursor HHQ, which bind to PqsR (MvfR) to regulate genes involved in virulence and biofilm formation [3].
  • The Iqs system represents a more recently discovered pathway that connects phosphate stress response with the core QS network through the signaling molecule 2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde (IQS) [4].

The intricate interconnection between these systems creates a sophisticated regulatory network where the Las system positively regulates both Rhl and Pqs systems, while the Rhl system exerts negative feedback on the Pqs system, and the Iqs system can potentially bypass Las dysfunction during chronic infections [3] [4]. This complexity underscores the importance of developing targeted QS inhibitors that can effectively disrupt virulence without imposing strong selective pressure for resistance.

C4-HSL Analogues and QS Inhibition Strategies

Structural Analogs of C4-HSL

The design of C4-HSL analogs represents a strategic approach to quorum sensing inhibition by exploiting the structural similarity to native autoinducers while modifying key functional groups to create competitive antagonists. These analogs typically preserve the homoserine lactone moiety or incorporate bioisosteric replacements while modifying the acyl side chain to interfere with proper receptor binding or activation [5]. Researchers have developed numerous synthetic analogs characterized by modification of the lactone moiety, with several demonstrating significant efficacy in impairing biofilm formation and virulence factor production [5]. One particularly effective compound (designated compound 11 in the original research) demonstrated dose-dependent inhibition of biofilm formation when introduced during early stages of development (adhesion and microcolony formation) [5]. The antagonistic activity with native C4-HSL was confirmed through rescue experiments where inhibition of biofilm formation by compound 11 was impaired when exogenous C4-HSL was added, confirming competitive binding behavior [5].

Table 1: Structural Classes of C4-HSL Analogs and Their Biological Activities

Analog Class Key Structural Features Reported Activities IC₅₀/Effective Concentration
Lactone-modified analogs Modified lactone ring; potential bioisosteric replacement Inhibition of biofilm formation; disruption of virulence factor production Low micromolar range (dose-dependent) [5]
Acyl side chain-modified analogs Varied acyl chain length; incorporation of bulky substituents Competitive antagonism of RhlR; reduction in pyocyanin production Nanomolar to low micromolar range [3]
C4-HSL aptamers DNA-based oligonucleotides with high affinity for C4-HSL Inhibition of biofilm formation (~66% reduction) Not specified [6]
QS Inhibitors Targeting RhlR and PqsR

Recent high-throughput screening approaches have identified potent inhibitors targeting both RhlR and PqsR receptors in P. aeruginosa. A screening of >100,000 compounds using a bioluminescent reporter strain identified 30 potent PqsR inhibitors with IC₅₀ values in the nanomolar to low micromolar range [3]. Molecular docking analyses confirmed that these inhibitors bind competitively in the autoinducer binding site of PqsR, preventing activation by native PQS signals [3]. Importantly, these PqsR inhibitors indirectly affect the RhlR-PqsE arm of the QS network without impacting C4-HSL production itself, providing a strategic approach to disrupt specific aspects of virulence regulation [3]. This targeted inhibition strategy enables selective disruption of the PqsE-RhlR pathway while preserving the RhlR-C4-HSL arm, facilitating detailed dissection of these signaling pathways and their respective contributions to virulence.

Table 2: Representative QS Inhibitors with Activity Against P. aeruginosa

Inhibitor Type Molecular Target Key Findings Experimental Evidence
PqsR inhibitors (30 compounds) PqsR receptor IC₅₀ values in nanomolar to low micromolar range; competitive binding Reporter gene assays; molecular docking; virulence factor quantification [3]
C4-HSL analog (Compound 11) RhlR receptor Dose-dependent inhibition of biofilm formation; activity reversed by native C4-HSL Biofilm formation assays; growth kinetics analysis [5]
C4-HSL aptamers C4-HSL molecules ~66% reduction in biofilm formation; Y-shaped structural unit conserved SELEX selection; biofilm inhibition assays; structural prediction [6]
Azithromycin (sub-MIC) HSL synthesis 79% decrease in 3-oxo-C12-HSL; strong repression of C4-HSL in early growth stages HPLC-MS analysis; transcriptional profiling of virulence genes [7]

Experimental Protocols and Methodologies

Biosensor-Based Screening for QS Inhibitors
3.1.1 Principle and Applications

Biosensor strains represent powerful tools for identifying and characterizing QS inhibitors through direct assessment of their ability to interfere with autoinducer-receptor interactions. These genetically engineered bacteria contain reporter gene fusions (e.g., lux, gfp) to promoters controlled by specific QS receptors, enabling rapid quantification of QS inhibition through measurable outputs such as bioluminescence, fluorescence, or pigment production [1]. The C. violaceum biosensor system has gained particular prominence for AHL-based QS inhibition studies due to its production of violacein, a violet pigment whose synthesis is directly controlled by AHL-mediated QS [1]. This system provides a straightforward colorimetric readout for initial screening of potential QS inhibitors, with the advantage of being "fast, inexpensive, and easy to apply for qualitatively screening AIs" [1].

3.1.2 Detailed Protocol: C. violaceum Biosensor Assay

Materials Required:

  • Chromobacterium violaceum ATCC 31532 or equivalent biosensor strain
  • Mueller-Hinton agar or LB agar plates
  • Test compounds (dissolved in appropriate solvents such as DMSO or methanol)
  • Positive control (pure C4-HSL)
  • Negative control (solvent alone)
  • Sterile filter paper disks (6 mm diameter)
  • Incubator set at 26-30°C

Procedure:

  • Prepare a fresh culture of C. violaceum in appropriate liquid medium and adjust to an OD₆₀₀ of approximately 0.5-1.0.
  • Seed agar plates with 100 μL of bacterial suspension spread evenly across the surface.
  • Place sterile filter paper disks onto the inoculated agar surface.
  • Apply 10-20 μL of test compound solutions to separate disks, including appropriate controls.
  • Allow compounds to diffuse into agar for 30-60 minutes at room temperature.
  • Invert plates and incubate at 26-30°C for 24-48 hours.
  • Examine plates for formation of inhibition zones (clear areas) around disks, indicating suppression of violacein production.
  • Measure zone diameters and quantify inhibition relative to controls.

Interpretation and Considerations: The appearance of a clear, colorless zone around the disk indicates successful inhibition of AHL-mediated violacein production, suggesting interference with the CviI/CviR QS system of C. violaceum. The diameter of the inhibition zone provides a semi-quantitative measure of inhibitory potency. Researchers should note that antibacterial activity can confound results, requiring additional controls to distinguish specific QS inhibition from general growth suppression [1]. This method serves as an excellent preliminary screening tool before progressing to more specific, quantitative assays with P. aeruginosa itself.

Biofilm Inhibition Assay Using C4-HSL Analogs
3.2.1 Background and Significance

Biofilm formation represents a critical virulence determinant in P. aeruginosa infections, contributing significantly to antibiotic resistance and chronic persistence. The Rhl QS system directly regulates multiple aspects of biofilm development, including production of rhamnolipids that facilitate surface motility and microcolony formation [3] [2]. Inhibition of biofilm formation through disruption of C4-HSL signaling therefore represents a promising anti-virulence strategy. Research has demonstrated that specific C4-HSL analogs can "modify the growth kinetics and to restrict the number of adherent cells when added from the early stages of biofilm formation (i.e., adhesion and microcolony formation) in a dose-dependent manner" [5].

3.2.2 Detailed Protocol: Microtiter Plate Biofilm Assay

Materials Required:

  • P. aeruginosa PAO1 or relevant clinical isolates
  • Tryptic soy broth (TSB) or LB medium
  • Sterile 96-well flat-bottom polystyrene microtiter plates
  • Test compounds (C4-HSL analogs) dissolved in appropriate solvents
  • Negative control (solvent alone)
  • Positive control (known biofilm inhibitor such as azithromycin at sub-MIC)
  • Crystal violet solution (0.1% w/v)
  • Acetic acid (30% v/v)
  • Microplate reader capable of measuring OD₅₉₀

Procedure:

  • Prepare an overnight culture of P. aeruginosa in appropriate medium and dilute to approximately 10⁶ CFU/mL in fresh medium.
  • Add 100 μL of bacterial suspension to each well of the microtiter plate.
  • Add test compounds at desired concentrations (typically 1-100 μM), ensuring minimal solvent concentration (<1% v/v).
  • Include negative control (bacteria + solvent) and sterility control (medium only) wells.
  • Incubate plates statically at 37°C for 24-48 hours.
  • Carefully remove planktonic cells by inverting and gently tapping the plate.
  • Wash adhered cells twice with 200 μL sterile phosphate-buffered saline (PBS).
  • Fix biofilm by air drying for 30-60 minutes.
  • Stain with 125 μL crystal violet solution for 15 minutes.
  • Wash extensively with distilled water to remove unbound dye.
  • Elute bound dye with 125 μL acetic acid (30%) for 15 minutes with gentle shaking.
  • Measure OD₅₉₀ of eluted dye using a microplate reader.

Data Analysis and Interpretation: Calculate biofilm formation inhibition percentage using the formula: % Inhibition = [(OD₅₉₀ control - OD₅₉₀ treated) / OD₅₉₀ control] × 100 Dose-response curves can be generated by testing serial dilutions of inhibitors, enabling calculation of IC₅₀ values. Researchers should confirm that observed inhibition is not due to general antibacterial activity through parallel viability assays such as resazurin reduction or CFU enumeration [5].

Aptamer-Based C4-HSL Interference Strategy
3.3.1 Principle and Development

Aptamers represent an innovative approach to QS inhibition through direct sequestration of signaling molecules, preventing receptor interaction. These single-stranded DNA or RNA oligonucleotides are selected through Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to exhibit high affinity and specificity for target molecules [6]. Researchers have successfully developed DNA aptamers against C4-HSL using an improved SELEX method based on "structure-switching fluorescent activating bead" technology [6]. These aptamers demonstrate significant efficacy in reducing P. aeruginosa biofilm formation to approximately one-third of untreated controls, representing a promising alternative to small-molecule inhibitors [6]. Structural analyses have revealed that the most effective aptamers contain a highly conserved Y-shaped structural unit, suggesting a specific structural motif critical for C4-HSL recognition and binding [6].

3.3.2 Detailed Protocol: Aptamer Evaluation in Biofilm Inhibition

Materials Required:

  • C4-HSL-specific aptamers (synthesized and HPLC-purified)
  • Scrambled control oligonucleotides
  • P. aeruginosa cultures
  • Biofilm assay materials (as described in section 3.2.2)
  • Binding buffer (typically containing Mg²⁺ for aptamer stabilization)

Procedure:

  • Resuspend synthesized aptamers in binding buffer to a stock concentration of 100 μM.
  • Denature aptamers at 95°C for 5 minutes and gradually cool to room temperature to ensure proper folding.
  • Prepare bacterial cultures and dilute to appropriate density for biofilm assays.
  • Combine aptamers with bacterial suspensions at final concentrations typically ranging from 0.1-10 μM.
  • Incubate mixtures for 30 minutes at 37°C with gentle shaking to allow aptamer-C4-HSL interaction.
  • Transfer mixtures to microtiter plates and proceed with biofilm formation as described in section 3.2.2.
  • Include controls with scrambled oligonucleotide sequences to confirm specificity.
  • Quantify biofilm formation using crystal violet staining or alternative methods.

Optimization Considerations: Aptamer efficacy can be influenced by numerous factors including concentration, folding conditions, and presence of divalent cations. Researchers should systematically optimize:

  • Mg²⁺ concentration (typically 1-10 mM) for optimal aptamer folding
  • Incubation time for aptamer-autoinducer interaction
  • Stability of aptamers in growth medium through nuclease resistance assays
  • Specificity through competition experiments with native C4-HSL

Visualization of QS Pathways and Experimental Workflows

QS Signaling Pathway in P. aeruginosa

The diagram below illustrates the complex hierarchical organization of the four quorum sensing systems in P. aeruginosa and their interconnected regulation, highlighting potential inhibition points.

G LasSystem Las System (3-oxo-C12-HSL) RhlSystem Rhl System (C4-HSL) LasSystem->RhlSystem Activates PqsSystem Pqs System (PQS) LasSystem->PqsSystem Activates RhlSystem->PqsSystem Represses Virulence Virulence Factor Production RhlSystem->Virulence Controls Biofilm Biofilm Formation RhlSystem->Biofilm Regulates PqsSystem->Biofilm Regulates IqsSystem Iqs System (IQS) IqsSystem->RhlSystem Activates (Las-independent) IqsSystem->PqsSystem Activates Inhibitor1 C4-HSL Analogs Inhibitor1->RhlSystem Competitive Inhibition Inhibitor2 PqsR Inhibitors Inhibitor2->PqsSystem Allosteric Inhibition Inhibitor3 C4-HSL Aptamers Inhibitor3->RhlSystem Signal Sequestration

Diagram 1: Quorum Sensing Systems in P. aeruginosa and Inhibition Strategies. This diagram illustrates the four interconnected QS systems with hierarchical relationships and potential inhibition points targeted by C4-HSL analogs, PqsR inhibitors, and C4-HSL aptamers.

Experimental Workflow for QS Inhibitor Screening

The following diagram outlines a comprehensive workflow for screening and evaluating quorum sensing inhibitors, from initial biosensor screening to mechanistic studies.

G Start Compound Library & C4-HSL Analogs Step1 Primary Screening C. violaceum Biosensor Assay Start->Step1 High-Throughput Screening Step2 Secondary Screening P. aeruginosa Biofilm Inhibition Step1->Step2 Active Compounds (~5-10%) Step3 Mechanistic Studies QS Gene Expression Analysis Step2->Step3 Confirmed Inhibitors Dose-Response Step4 Virulence Assessment Pyocyanin & Protease Production Step3->Step4 Mechanism Elucidation Step5 In Vivo Evaluation Infection Model Systems Step4->Step5 Promising Candidates End Hit Validation Lead Compound Identification Step5->End Efficacy & Safety Assessment AptamerPath Aptamer Selection SELEX Process AptamerPath->Step2 Structured Aptamers

Diagram 2: Comprehensive Workflow for Quorum Sensing Inhibitor Screening. This diagram outlines the sequential stages of QS inhibitor evaluation, from initial biosensor screening to in vivo validation, including parallel aptamer development pathways.

Technical Considerations and Troubleshooting

Optimization of Assay Conditions

Successful evaluation of C4-HSL analogs requires careful optimization of experimental conditions to ensure biologically relevant results. Key considerations include:

  • Solvent Selection and Controls: DMSO is the preferred solvent for most small molecule inhibitors due to its excellent solubilization properties and low antibacterial activity at concentrations <1% (v/v). Researchers should include solvent-only controls matched to the highest concentration used in treatment groups to account for potential solvent effects on bacterial growth and QS [5].
  • Growth Medium Composition: QS is strongly influenced by nutritional environment. For reproducible results, use defined media such as M9 minimal medium supplemented with glucose or casamino acids when studying specific QS-dependent behaviors. Rich media (e.g., LB, TSB) may mask subtle inhibition phenotypes due to complex nutritional composition [3] [7].
  • Timing of Inhibitor Addition: The efficacy of QS inhibitors is highly dependent on treatment timing. For prevention of biofilm initiation, add inhibitors at the time of inoculation. For disruption of established biofilms, consider adding inhibitors after 4-8 hours of growth when microcolonies have formed but maturation is incomplete [5].
  • Aeration and Agitation: QS signal molecule accumulation is influenced by culture aeration. For consistent results, maintain standardized shaking speeds (typically 200 rpm) for liquid cultures or ensure consistent biofilm surface-to-volume ratios in static assays [7].
Validation of Specificity

A critical challenge in QS inhibition research is distinguishing specific QS inhibition from general antibacterial effects or toxicity. Implement the following control experiments to validate specificity:

  • Growth Kinetics Monitoring: Regularly monitor bacterial growth through OD₆₀₀ measurements or CFU enumeration throughout inhibition assays. True QS inhibitors should not significantly impact growth kinetics at effective concentrations [5].
  • Rescue Experiments: Demonstrate that inhibition can be reversed by addition of native autoinducers. For C4-HSL analogs, supplement with exogenous C4-HSL (typically 1-10 μM) and observe restoration of QS-controlled phenotypes [5].
  • Gene Expression Analysis: Employ qRT-PCR to measure expression of key QS-controlled genes (e.g., lasB, rhlA, phzA1). Specific QS inhibitors should show dose-dependent reduction in target gene expression without affecting housekeeping genes [3] [7].
  • Counter-Screening: Evaluate compounds against multiple bacterial species including Gram-positive organisms with different QS systems (e.g., Staphylococcus aureus Agr system) to assess specificity for Las/Rhl systems [8].

Conclusion and Future Perspectives

The strategic inhibition of quorum sensing through C4-HSL analogs and related approaches represents a promising alternative to conventional antibiotics for controlling P. aeruginosa infections. The protocols and application notes detailed in this document provide researchers with comprehensive methodologies for evaluating potential QS inhibitors, from initial screening to mechanistic studies. As antibiotic resistance continues to escalate globally, targeting bacterial virulence through QS inhibition offers the dual advantage of reducing selective pressure for resistance while specifically disrupting pathogenicity mechanisms. Future directions in this field will likely include combination therapies pairing QS inhibitors with conventional antibiotics, nanocarrier systems for targeted delivery of inhibitors, and expansion of these approaches to combat other clinically significant pathogens with well-characterized QS systems.

References

Comprehensive Application Notes and Protocols: N-Butanoyl-Homoserine Lactone in Antimicrobial Biofilm Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

N-Butanoyl-L-homoserine lactone (BHL), also known as C4-HSL, is a small signaling molecule that plays a critical role in bacterial communication processes mediated by quorum sensing (QS) systems. This compound serves as a key intercellular signal for the Gram-negative bacterium Pseudomonas aeruginosa, an opportunistic pathogen notorious for its role in hospital-acquired infections and chronic conditions in immunocompromised patients [1] [2]. BHL functions specifically as the native autoinducer for the RhlR receptor, one of the central regulators in the complex QS network of P. aeruginosa [1]. Upon reaching a threshold concentration that correlates with high population density, BHL binds to and activates RhlR, forming a transcription factor complex that modulates expression of numerous virulence genes and promotes biofilm development [1].

The biofilm lifecycle begins when planktonic bacteria undergo initial attachment to surfaces through physical forces like hydrophobic, Van Der Waals, and electrostatic bonds [3]. Following irreversible attachment, bacterial cells produce an extracellular matrix that facilitates aggregation and maturation into complex three-dimensional structures [2] [3]. Mature biofilms eventually undergo a dispersal phase where microcolonies are released to colonize new surfaces [2]. Within this developmental process, BHL-mediated quorum sensing regulates critical aspects of biofilm maturation and virulence factor production, making it an attractive target for anti-biofilm strategies [1] [4]. The ability of BHL and its analogs to either promote or inhibit quorum sensing pathways, depending on their structural properties, enables researchers to develop targeted approaches for controlling biofilm-associated infections [1].

Quantitative Data Summary

Biological Activity Profiles of BHL and Analogues

Table 1: Biological activities of BHL and selected analogs in quorum sensing modulation

Compound Name CAS Number Biological Activity Potency vs Native BHL Key Findings
N-Butanoyl-L-homoserine lactone (BHL) 67605-85-0 RhlR agonist Reference compound Native ligand for RhlR; regulates virulence and biofilm formation in P. aeruginosa [1]
N-Butanoyl-DL-homoserine lactone 98426-48-3 RhlR agonist (racemic) Similar potency Racemic mixture used in studies of biofilm inhibition [5]
FABHL Not specified LasR antagonist N/A Downregulates lasR expression; binding energy with LasR: -4.27; inhibits QS-controlled biofilm formation [4]
CABHL Not specified LasR antagonist N/A Downregulates lasR expression; binding energy with LasR: -4.51; inhibits QS-controlled biofilm formation [4]
Compound 2 (Pentenyl HL) Not specified RhlR agonist ~10-fold higher Potent and selective RhlR activation; minimal LasR cross-talk [1]
Compound 3 (Cyclopentyl HL) Not specified RhlR agonist ~10-fold higher High potency and selectivity for RhlR over LasR [1]
Compound 7 (Isovaleryl HL) Not specified RhlR agonist Moderate Naturally occurring AHL from Bradyrhizobium japonicum [1]
D-BHL (Enantiomer) Not specified RhlR modulator Reduced activity Demonstrates importance of L-stereochemistry for native receptor interaction [1]
Physicochemical and Formulation Properties

Table 2: Physicochemical properties and formulation data for BHL

Parameter Value Experimental Conditions Application Notes
Molecular Formula C₈H₁₃NO₃ N/A Chemical synthesis reference
Molecular Weight 171.19 g/mol N/A Calculation of molar solutions
Purity ≥98% Analytical standard Suitable for research applications [5]
CAS Number 98426-48-3 (racemic) N/A Material identification
Storage Conditions -20°C (powder) 3-year stability Long-term storage recommendation [5]
Solubility in DMSO ~100 mg/mL (584 mM) 25°C Stock solution preparation [5]
Working Solution Stability -80°C for 6 months In solvent Recommended for extended studies
logP 0.609 N/A Indicates moderate hydrophobicity [5]
Hydrogen Bond Donor Count 1 N/A Molecular interaction potential
Hydrogen Bond Acceptor Count 3 N/A Molecular interaction potential

Experimental Protocols

Anti-Biofilm Assessment Protocol

Protocol 1: Anti-biofilm activity screening using microtiter plate assay

  • Principle: This protocol evaluates the potential of BHL analogs to inhibit or disrupt biofilm formation in P. aeruginosa strains using a crystal violet staining method that quantifies biomass accumulation [4].

  • Materials:

    • Extensively drug-resistant (XDR) P. aeruginosa clinical isolates or reference strains
    • Cation-adjusted Mueller-Hinton broth or other appropriate bacterial growth media
    • Sterile 96-well flat-bottom polystyrene microtiter plates
    • BHL or analogs dissolved in DMSO (prepare fresh or from -80°C stocks)
    • Crystal violet solution (0.1% w/v)
    • Phosphate buffered saline (PBS), pH 7.4
    • Acetic acid (30% v/v) in water for dye elution
    • Microplate reader capable of measuring OD₅₉₀ nm
  • Procedure:

    • Bacterial preparation: Grow P. aeruginosa overnight in appropriate media with shaking (200 rpm) at 37°C. Dilute the culture to approximately 1×10⁶ CFU/mL in fresh media.
    • Compound addition: Add 100 μL of bacterial suspension to each well of the microtiter plate. Add BHL or analogs at desired concentrations (typically 0.1-100 μM), ensuring DMSO concentration does not exceed 1% v/v. Include vehicle controls (DMSO only) and growth controls (media only).
    • Biofilm formation: Incubate plates under static conditions for 24-48 hours at 37°C to allow biofilm development.
    • Biofilm quantification: a. Carefully remove planktonic cells by inverting and gently tapping the plate. b. Wash adherent cells twice with 200 μL PBS to remove loosely associated bacteria. c. Fix biofilms by air-drying plates for 45-60 minutes. d. Add 125 μL of 0.1% crystal violet to each well and stain for 15 minutes. e. Remove excess stain and wash plates thoroughly under running tap water. f. Elute bound dye with 200 μL of 30% acetic acid for 15 minutes with gentle shaking. g. Measure optical density at 590 nm using a microplate reader.
  • Data analysis: Calculate percentage inhibition relative to vehicle controls using the formula: % Inhibition = [1 - (OD₅₉₀ treated / OD₅₉₀ control)] × 100 Perform dose-response curves for potent compounds to determine IC₅₀ values using appropriate statistical software.

  • Quality control: Run each test condition in at least triplicate wells across multiple independent experiments. Include known QS inhibitors as positive controls when available.

Gene Expression Analysis in Biofilm Conditions

Protocol 2: Quantitative real-time PCR assessment of QS gene expression

  • Principle: This protocol measures the impact of BHL analogs on expression of key QS genes (lasR and rhlR) in P. aeruginosa biofilms using quantitative real-time PCR methodology [4].

  • Materials:

    • Established P. aeruginosa biofilms grown in appropriate vessels
    • RNA stabilization reagent (e.g., RNAlater)
    • RNA extraction kit with DNase treatment capability
    • cDNA synthesis kit with random hexamers and/or gene-specific primers
    • qPCR master mix containing fluorescent DNA-binding dye (SYBR Green) or probe chemistry
    • Sequence-specific primers for lasR, rhlR, and housekeeping genes (e.g., rpoD, proC)
    • Real-time PCR instrument
  • Procedure:

    • Biofilm treatment and collection: Grow P. aeruginosa biofilms in the presence of BHL or analogs at predetermined sub-MIC concentrations for 24 hours. Harvest biofilm cells by gentle scraping or with enzymatic treatments if needed.
    • RNA isolation: a. Stabilize cell pellets immediately with RNA stabilization reagent. b. Extract total RNA according to manufacturer's protocols, including on-column DNase digestion. c. Quantify RNA concentration and assess purity (A₂₆₀/A₂₈₀ ratio >1.8). d. Verify RNA integrity by agarose gel electrophoresis or bioanalyzer.
    • cDNA synthesis: Convert 0.5-1 μg total RNA to cDNA using reverse transcriptase with random primers in 20 μL reactions.
    • qPCR setup: a. Prepare reaction mixtures containing cDNA template (diluted 1:10-1:20), qPCR master mix, and gene-specific primers. b. Run reactions in technical duplicates/triplicates with appropriate negative controls (no-template, no-RT). c. Use the following typical cycling conditions: initial denaturation (95°C, 2 min); 40 cycles of denaturation (95°C, 15 sec), annealing (60°C, 30 sec), and extension (72°C, 30 sec).
    • Data analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method, normalizing to housekeeping genes and comparing to untreated controls.
  • Troubleshooting:

    • Ensure RNA integrity is maintained throughout processing.
    • Verify primer specificity through melt curve analysis.
    • Optimize primer concentrations and annealing temperatures for each primer pair.
Molecular Modeling Studies

Protocol 3: Molecular docking of BHL analogs with LasR and RhlR receptors

  • Principle: This protocol describes computational approaches to predict binding interactions and affinities of BHL analogs with QS receptors, providing structural insights for rational design of more potent modulators [4].

  • Materials:

    • High-performance computing workstation
    • Molecular visualization software (PyMOL, Chimera, or similar)
    • Docking software (AutoDock Vina, SwissDock, or similar)
    • Protein Data Bank structures of LasR (e.g., 2UV0) and RhlR (homology models)
    • Chemical structures of BHL analogs in appropriate file formats (mol2, sdf)
  • Procedure:

    • Protein preparation: a. Obtain crystal structure of LasR ligand-binding domain from PDB. b. Remove native ligand and water molecules. c. Add hydrogen atoms and assign partial charges using appropriate force fields. d. For RhlR, create homology model based on related LuxR-type receptors if crystal structure unavailable.
    • Ligand preparation: a. Draw chemical structures of BHL analogs or import from chemical databases. b. Perform energy minimization using molecular mechanics force fields. c. Assign appropriate torsion bonds for flexible docking.
    • Docking simulation: a. Define binding site around native ligand location with sufficient search space. b. Set docking parameters (exhaustiveness, number of poses, etc.). c. Run docking simulations for each compound-receptor pair.
    • Analysis: a. Examine predicted binding poses for key interactions (hydrogen bonds, hydrophobic contacts). b. Calculate binding energies (kcal/mol) for quantitative comparison. c. Correlate computational predictions with experimental biological activity data.
  • Validation: Compare docking results with available experimental structural data. Use known active and inactive compounds to validate prediction accuracy.

Pathway Diagrams and Workflows

Pseudomonas aeruginosa Quorum Sensing Pathway

Pseudomonas_QS_Pathway P. aeruginosa Quorum Sensing Network OdDHL OdDHL (3-oxo-C12-HSL) LasR LasR OdDHL->LasR QscR QscR OdDHL->QscR cross-talk BHL BHL (C4-HSL) RhlR RhlR BHL->RhlR PQS PQS/HHQ PqsR PqsR (MvfR) PQS->PqsR LasI LasI LasI->OdDHL RhlI RhlI RhlI->BHL PqsABCDH PqsABCDH PqsABCDH->PQS LasR->RhlI activates LasR->RhlR regulates VirulenceFactors Virulence Factor Production LasR->VirulenceFactors RhlR->PqsR modulates BiofilmFormation Biofilm Formation RhlR->BiofilmFormation Pyocyanin Pyocyanin Production PqsR->Pyocyanin QscR->LasR inhibits

Anti-Biofilm Strategy Framework

AntiBiofilm_Strategies Comprehensive Anti-Biofilm Strategic Framework AntiBiofilmStrategies Anti-Biofilm Strategies QSInhibition Quorum Sensing Inhibition AntiBiofilmStrategies->QSInhibition MatrixDegradation Matrix Degradation AntiBiofilmStrategies->MatrixDegradation MembraneTargeting Membrane Targeting AntiBiofilmStrategies->MembraneTargeting BHL_Analogs BHL Analogs (Agonists/Antagonists) QSInhibition->BHL_Analogs SignalDegradation Signal Degradation Enzymes QSInhibition->SignalDegradation ReceptorBlocking Receptor Blocking Compounds QSInhibition->ReceptorBlocking Glycosidases Glycosidases (Dispersin B, Cellulase) MatrixDegradation->Glycosidases Proteases Proteases MatrixDegradation->Proteases DNases Deoxyribonucleases MatrixDegradation->DNases AntimicrobialPeptides Antimicrobial Peptides MembraneTargeting->AntimicrobialPeptides Surfactants Surfactants MembraneTargeting->Surfactants BiofilmInhibition Biofilm Inhibition BHL_Analogs->BiofilmInhibition SignalDegradation->BiofilmInhibition ReceptorBlocking->BiofilmInhibition BiofilmDisruption Established Biofilm Disruption Glycosidases->BiofilmDisruption AntibioticPotentiation Antibiotic Potentiation Glycosidases->AntibioticPotentiation Proteases->BiofilmDisruption Proteases->AntibioticPotentiation DNases->BiofilmDisruption AntimicrobialPeptides->BiofilmDisruption Surfactants->BiofilmInhibition Surfactants->BiofilmDisruption

Discussion and Research Implications

The data presented in these application notes demonstrates that BHL and its structural analogs represent versatile chemical tools for modulating quorum-sensing networks in P. aeruginosa and potentially other Gram-negative pathogens. The structure-activity relationship studies reveal that even subtle modifications to the native BHL structure can significantly alter receptor selectivity and functional outcomes [1]. For instance, replacing the linear butanoyl chain with cyclopentyl or pentenyl moieties produces analogs with approximately 10-fold higher potency for RhlR activation while maintaining excellent selectivity over LasR, the other major QS receptor in P. aeruginosa [1]. This selectivity is particularly valuable for dissecting the individual contributions of different QS circuits to biofilm development and virulence.

The discovery of dual-acting compounds that can either activate or inhibit QS depending on concentration, bacterial strain, and growth conditions highlights the context-dependent nature of QS modulation [1] [4]. For example, certain BHL analogs at low concentrations may prime QS responses, while at higher concentrations they might compete with native signals and inhibit pathway activation. This dual potential necessitates careful dose-response characterization in specific experimental systems. The observation that some clinical isolates of P. aeruginosa produce undetectable or very low levels of short-chain AHLs like BHL further suggests potential strain-specific adaptations in QS circuitry that could influence treatment strategies [6].

From a therapeutic perspective, the combination of BHL analogs with conventional antibiotics or matrix-degrading enzymes presents a promising approach for overcoming biofilm-mediated treatment failures [2] [3]. The enzymatic degradation of biofilm matrices using glycosidases, proteases, and DNases has demonstrated synergistic effects with QS modulators by improving penetration and access to embedded bacterial cells [3]. Furthermore, the computational modeling of BHL analog interactions with QS receptors provides a rational foundation for designing next-generation compounds with optimized binding characteristics and metabolic stability [4].

Conclusion and Future Directions

The study of N-butanoyl-homoserine lactone and its synthetic analogs has significantly advanced our understanding of bacterial communication systems and provided valuable chemical tools for controlling biofilm-associated infections. The protocols and data summarized in these application notes provide researchers with robust methodologies for evaluating anti-biofilm activity, assessing gene expression changes, and predicting molecular interactions of BHL-based compounds. Future research directions should focus on expanding SAR investigations to cover a broader chemical space, developing formulation strategies for in vivo application, exploring combination therapies with conventional antimicrobials, and investigating the effects of QS modulation on host-pathogen interactions and immune responses. The continued refinement of BHL-based quorum sensing modulators holds significant promise for addressing the persistent challenge of biofilm-related infections in clinical settings.

References

Quantitative Method Validation Parameters for AHL Detection

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key validation parameters for AHL detection via LC-MS/MS in canine ear rinse samples, based on established research.

Validation Parameter Description / Value Analytical Technique
Target AHLs N-butanoyl-L-homoserine lactone (C4-HSL), N-hexanoyl-L-homoserine lactone (C6-HSL), N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) [1]. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [1]
Sample Matrix Canine ear canal rinses with physiological saline (0.9% NaCl) [1]. -
Sample Preparation Centrifugation (3100 × g, 30 min, 4°C); supernatant stored at -80°C prior to extraction [1]. -
Extraction Solvent Dichloromethane [1]. -
Method Applicability Validated for quantification in both non-clinical (spiked) and clinical veterinary samples [1]. -
Proven Utility Enables monitoring of AHL concentration changes over time during treatment [1]. -

Detailed Experimental Protocol for AHL Detection

This protocol is adapted from a validated procedure for detecting AHLs in ear rinsates from dogs with Pseudomonas aeruginosa-associated otitis externa [1].

Reagents and Standards
  • AHL Standards: Prepare stock solutions of C4-HSL, C6-HSL, and 3-oxo-C12-HSL in methanol. Purity of solid standards should be certified (e.g., 97%) [1].
  • Solvents: Use analytical grade dichloromethane for extraction and chromatography-grade methanol for LC mobile phases [1].
  • Mobile Phase: Use a gradient of methanol and deionized water, each containing 0.1% formic acid [1].
  • Saline Solution: Use sterile physiological saline (0.9% NaCl) for ear canal rinsing [1].
Sample Collection and Storage
  • Collect samples by gently rinsing the affected ear canal with 30 mL of sterile saline solution [1].
  • Adjust the total collected volume to 30 mL with more saline if necessary [1].
  • Centrifuge the sample at 3100 × g for 30 minutes at 4°C to remove cellular debris and particulate matter [1].
  • Carefully collect the supernatant and store at -80°C until the extraction process to preserve AHL integrity [1].
Sample Preparation and Extraction
  • Thaw frozen supernatants on ice or in a refrigerator.
  • Perform liquid-liquid extraction using dichloromethane.
  • The validated procedure used a 0.320 mL aliquot of a mixed working standard solution for spiking validation samples; adjust volumes according to your calibration curve needs [1].
  • Evaporate the organic (dichloromethane) layer to dryness under a gentle stream of nitrogen gas.
  • Reconstitute the dried extract in a mixture of methanol and deionized water (35:65, v/v), which is compatible with the LC mobile phase initial conditions [1].
Instrumental Analysis: LC-MS/MS
  • Technique: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
  • Chromatography:
    • Use a suitable C18 reverse-phase column.
    • Employ a gradient elution with methanol/water (0.1% formic acid) as the mobile phase.
  • Mass Spectrometry:
    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
    • Optimize MS parameters (ion source temperature, desolvation temperature, gas flows, collision energies) for each specific AHL molecule.
  • Quantification:
    • Construct a calibration curve using serial dilutions of the AHL standards in the reconstitution solvent (methanol/water 35:65).
    • Use the curve to quantify AHLs in unknown samples based on peak areas.

AHL Quorum Sensing in Gram-Negative Veterinary Pathogens

The following diagram illustrates the role of AHLs in the quorum sensing system of a typical Gram-negative veterinary pathogen like Pseudomonas aeruginosa.

gram_negative_qs Start Low Bacterial Density AHL_Production 1. AHL Synthesis Constitutive production of AHL signal molecules (e.g., C4-HSL, 3-oxo-C12-HSL) Start->AHL_Production AHL_Diffusion 2. Signal Diffusion AHLs diffuse across the cell membrane AHL_Production->AHL_Diffusion Critical_Concentration 3. Threshold Reached AHL concentration in the environment reaches a critical level AHL_Diffusion->Critical_Concentration Receptor_Binding 4. Receptor Binding AHLs bind to cytoplasmic transcriptional regulators (e.g., LasR, RhlR) Critical_Concentration->Receptor_Binding Gene_Activation 5. Gene Activation AHL-Regulator complex activates transcription of target genes Receptor_Binding->Gene_Activation Phenotype 6. Phenotype Expression Coordinated population-wide expression of: - Virulence Factors - Biofilm Formation - Antimicrobial Resistance Gene_Activation->Phenotype

Application in Veterinary Medicine and Research

  • Diagnostic and Prognostic Potential: AHL concentration in clinical samples can serve as a biomarker for infection severity and treatment success. Research demonstrates that AHL levels decrease over time in canine otitis externa cases responding to standard treatment [1] [2].

  • Basis for Novel Therapies: Detecting AHLs supports the development of Quorum Quenching (QQ) strategies. By degrading or blocking AHL signals (using enzymes, inhibitory antibodies, or small molecules), it's possible to attenuate bacterial virulence without inducing high selection pressure for traditional antibiotic resistance [1] [3].

  • Combatting Antimicrobial Resistance (AMR): QS controls mechanisms like biofilm formation and efflux pump expression, which contribute significantly to AMR. Inhibiting QS can make bacterial pathogens more susceptible to antibiotics and host immune clearance [3].

Experimental Workflow for AHL Analysis

The flowchart below outlines the complete process from sample collection to data analysis.

ahl_workflow Step1 1. Sample Collection Rinse ear canal with saline Step2 2. Centrifugation 3100 × g, 30 min, 4°C Step1->Step2 Step3 3. Storage Supernatant at -80°C Step2->Step3 Step4 4. AHL Extraction Liquid-liquid extraction with dichloromethane Step3->Step4 Step5 5. Reconstitution In methanol/water (35:65) Step4->Step5 Step6 6. LC-MS/MS Analysis Gradient elution and MRM detection Step5->Step6 Step7 7. Data Analysis Quantification against calibration curve Step6->Step7

Key Technical Considerations

  • Addressing Matrix Effects: Biological samples can suppress or enhance the analytical signal. Using stable isotope-labeled AHLs as internal standards is the most effective approach to correct for these effects if available [1].

  • Method Selection: While bacterial biosensors and TLC are useful for initial screening, LC-MS/MS is superior for specific, sensitive, and reliable quantification of AHLs in complex clinical matrices. High-resolution MS (e.g., Q-TOF) can also identify novel AHLs [1] [4].

References

N-Butanoyl-homoserine lactone stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability & Storage FAQ

Here are answers to common questions about handling C4-HSL in the lab.

What are the recommended storage conditions for C4-HSL? To ensure long-term stability, store the compound as a powder at -20°C [1] [2]. For short-term storage (up to two years), the powder can also be kept at +4°C [2]. Always protect it from light and moisture [2].

How should I prepare and store stock solutions? Once dissolved, the stability depends on the storage temperature:

  • -80°C: Can be stored for up to 6 months [1] [3].
  • -20°C: Can be stored for up to 1 month [1] [3]. It is best practice to aliquot stock solutions to avoid repeated freeze-thaw cycles [1].

What solvents can I use to dissolve C4-HSL? C4-HSL is soluble in a range of common laboratory solvents. The following table summarizes solubility data for easy reference.

Solvent Solubility / Concentration
DMSO ~100 mg/mL (~584 mM) [1] or ~30 mg/mL [2]
Water 10 mg/mL at 25°C [2] or 20 mg/mL (with warming to 60°C) [1]
Ethanol Soluble [2]
DMF ~30 mg/mL [2]

Troubleshooting Guide

This section addresses potential issues you might encounter during experiments.

Problem: Precipitate forms in stock solution.

  • Cause & Solution: This is likely due to the compound crashing out of solution, especially in aqueous buffers. Ensure you are using the correct solvent and concentration. Gently warm and sonicate the solution to re-dissolve the compound [1].

Problem: Experimental results are inconsistent or show a loss of biological activity.

  • Potential Cause 1: Degraded Stock Solution
    • Action: Check the age and storage conditions of your stock solution. Prepare a fresh aliquot from the powder stock stored at -20°C and repeat the experiment. Avoid using DMSO that has absorbed moisture, as this can accelerate degradation [1].
  • Potential Cause 2: Incorrect Formulation for In Vivo Studies
    • Action: For animal studies, the pure compound often requires a specific formulation. Below are two standard protocols for preparing dosing solutions [3].
  • Injection Formulation 2: DMSO (10%) + PEG300 (40%) + Tween 80 (5%) + Saline (45%).
    • Preparation: Add 100 µL of DMSO stock to 400 µL PEG300, mix, add 50 µL Tween 80, mix, then add 450 µL saline.
  • Oral Formulation 1: Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na).
    • Preparation: Dissolve 0.5 g CMC Na in 100 mL ddH₂O, then add the compound and mix to form a suspension.

Problem: Need to confirm the identity or purity of the compound.

  • Cause & Solution: Technical data sheets indicate that identity is typically confirmed by 1H-NMR, and purity (often ≥97% or higher) is determined by GC [2]. Compare your sample's NMR spectrum or other analytical data with the reference standards from the supplier.

Biological Context: C4-HSL in Quorum Sensing

Understanding the role of C4-HSL in bacterial signaling can help contextualize your experiments. The following diagram illustrates the simplified quorum sensing circuit in Pseudomonas aeruginosa that involves this molecule.

G Low Cell Density Low Cell Density C4-HSL Signal C4-HSL Signal Low Cell Density->C4-HSL Signal  Low concentration High Cell Density High Cell Density High Cell Density->C4-HSL Signal  High concentration RhlI Synthase RhlI Synthase RhlI Synthase->C4-HSL Signal  Produces RhlR Receptor RhlR Receptor C4-HSL Signal->RhlR Receptor  Binds Virulence Phenotypes Virulence Phenotypes RhlR Receptor->Virulence Phenotypes  Activates

As shown above, C4-HSL (also known as BHL) is the native signaling molecule that activates the RhlR receptor in P. aeruginosa [4] [5]. This activation at high cell density leads to the expression of genes controlling virulence factors and biofilm formation [1] [4]. The stability of your C4-HSL is therefore critical for reproducible results in quorum sensing inhibition or modulation studies.

References

What Are Matrix Effects and Why Do They Matter in AHL Detection?

Author: Smolecule Technical Support Team. Date: February 2026

In LC-MS/MS analysis, matrix effects occur when other compounds co-eluting with your analyte interfere with the ionization process in the mass spectrometer. This can lead to either ion suppression or enhancement, detrimentally affecting the method's accuracy, sensitivity, and reproducibility [1] [2].

For AHL detection, this is a particular concern because these molecules are often studied in complex biological matrices like bacterial cultures or rhizosphere samples, which contain many other compounds that can co-elute and interfere [3] [4].

How to Troubleshoot and Overcome Matrix Effects

The table below summarizes the main strategies for managing matrix effects, from simple sample preparation to advanced calibration techniques.

Strategy Description Key Considerations
Sample Dilution [1] Directly diluting the sample to reduce concentration of interfering compounds. Only feasible for high-sensitivity assays; may dilute analyte below limit of detection. [1]
Improved Sample Clean-up [1] [2] Using selective extraction or purification to remove impurities. May not remove all interfering compounds, especially those structurally similar to the analyte. [1]
Chromatographic Optimization [1] [2] Adjusting LC parameters (column, mobile phase, gradient) to separate analyte from interferences. Time-consuming; some mobile phase additives can themselves cause ion suppression. [1]
Internal Standard (IS) Calibration [1] Using a corrective compound to account for variability; Stable Isotope-Labeled IS (SIL-IS) is the gold standard. SIL-IS is optimal but can be expensive or unavailable. A co-eluting structural analogue is a potential alternative. [1]
Standard Addition Method [1] Adding known amounts of analyte to the sample matrix itself to build a calibration curve. Does not require a blank matrix; very effective but increases sample preparation time and complexity. [1]

Experimental Protocols for Assessment and Standardization

Detecting Matrix Effects: The Post-Extraction Spike Method

This method quantitatively assesses the degree of matrix effect by comparing analyte response in a pure solution versus a sample matrix [1] [2].

  • Procedure:
    • Prepare a blank sample matrix (e.g., culture media) and subject it to your standard extraction and clean-up procedure.
    • Spike a known concentration of your AHL analyte into this pre-processed blank matrix.
    • Prepare a neat standard solution in mobile phase with the same concentration of the AHL.
    • Analyze both samples using your LC-MS/MS method.
    • Calculate the Matrix Factor (MF): MF = (Peak Area of AHL in Spiked Matrix) / (Peak Area of AHL in Neat Solution)
      • An MF significantly less than 1 indicates ion suppression.
      • An MF significantly greater than 1 indicates ion enhancement.
Ensuring Reproducible Fluorescence Measurement of AHL Biosensors

If using AHL biosensors (e.g., Agrobacterium tumefaciens KYC55 [4]) that report via fluorescence (like GFP), follow standardized community protocols to ensure your data is reliable and comparable.

  • Calibration: Follow the iGEM InterLab Multicolor Fluorescence per Particle Calibration Protocol to convert raw fluorescence units from your plate reader into absolute molecules of equivalent fluorescein (MEFL) [5].
  • Cell Measurement: Adhere to the iGEM InterLab Study – Cell Measurement Protocol for growing cultures and taking measurements [5].
  • Standardized Conditions:
    • Use a 96-well black plate with a transparent flat bottom.
    • Maintain a consistent working volume, typically 200 µL per well.
    • Set the microplate reader to 37°C with double orbital shaking at 220-230 rpm.
    • For GFP, use Excitation: 488 nm, Emission: 530 nm [5].

The following diagram illustrates the core workflow for developing a robust LC-MS/MS method for AHL analysis, integrating the key troubleshooting strategies.

cluster_detection Detection Phase cluster_mitigation Mitigation Phase cluster_calibration Calibration Options Start Start: Develop AHL LC-MS/MS Method Assess Assess Matrix Effects Start->Assess PostExtract Post-Extraction Spike Method Assess->PostExtract Strategy Choose Mitigation Strategy SamplePrep Sample Preparation (Dilution, Clean-up) Strategy->SamplePrep LC_Opt LC Optimization (Improve Separation) Strategy->LC_Opt Calibration Calibration Method Strategy->Calibration Compare Compare Signal: Matrix vs. Neat Solution PostExtract->Compare Calculate Calculate Matrix Factor (MF) Compare->Calculate Calculate->Strategy MF ≠ 1 End End: Validate and Run SamplePrep->End LC_Opt->End IS Internal Standard (Stable Isotope Ideal) Calibration->IS StdAdd Standard Addition Calibration->StdAdd IS->End StdAdd->End Robust Method

This workflow provides a systematic approach to identifying and correcting for matrix effects in your analyses.

Key Considerations for Your Technical FAQs

  • The Gold Standard for Correction: For the most accurate quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. It behaves almost identically to the analyte during sample preparation and chromatography and corrects for ionization variability [1].
  • Biosensors as a Complementary Tool: While LC-MS/MS is highly sensitive, AHL biosensors offer a powerful, accessible alternative for detecting and visualizing AHL activity directly in biological systems like plant roots, without the need for complex instrumentation [3] [4].

References

C4-HSL deficient Pseudomonas aeruginosa clinical isolates

Author: Smolecule Technical Support Team. Date: February 2026

Key Characteristics of C4-HSL Deficient Isolates

Clinical isolates with deficiencies in the C4-HSL-based rhl quorum sensing system can arise from mutations and exhibit distinct phenotypic and genotypic profiles. The table below summarizes the core findings from key studies.

Study Feature Bosgelmez-Tinaz & Ulusoy, 2008 [1] [2] Zhou et al., 2018 [3]
Isolates Studied 4 C4-HSL deficient isolates (I-457, I-458, I-459, I-461) from 50 clinical samples [1]. 2 LasR-deficient isolates (bj13, bj14) from 94 clinical samples; both from same ST227 [3].
Identified Mutations Mutations in rhlI and rhlR genes. Two isolates had defects in both rhlR and rhlI, while two others had mutations only in rhlI [1]. A single point mutation (G→A) at nucleotide 180 in lasR, leading to a premature stop codon (LasRW60*) [3].
Impact on Virulence Factors Strong reduction in elastase, protease, pyocyanin, and rhamnolipid production [1] [2]. Varied impact: Both isolates were biofilm-deficient, but showed different proteolytic activity (one reduced, one absent) [3].
Key Implication QS-deficient P. aeruginosa can still cause infections, suggesting other factors contribute to pathogenesis [1]. Conventional QS hierarchy can be altered; LasR is not always essential for all rhl system activity [3].

Essential Experimental Protocols

Here are detailed methodologies for key experiments in characterizing C4-HSL deficient isolates.

Protocol 1: Detecting AHLs via Thin-Layer Chromatography (TLC)

This is a classic method for detecting AHL production [2].

  • Sample Preparation: Grow bacterial isolates in an appropriate liquid medium (e.g., LB) until the late exponential or early stationary phase. Centrifuge the culture to obtain cell-free supernatant.
  • Extraction: Extract AHLs from the supernatant using an equal volume of acidified ethyl acetate. Evaporate the organic solvent layer to dryness and resuspend the residue in a small volume of HPLC-grade methanol [4].
  • TLC Plate Spotting: Spot 10 µL of the extracted sample onto a C18-reversed phase TLC plate. Include a standard solution of pure C4-HSL as a control.
  • Chromatography: Place the TLC plate in a chromatography chamber saturated with a developing solvent (e.g., methanol:water mix, typically 60:40 v/v). Allow the solvent front to migrate near the top of the plate.
  • Detection and Visualization:
    • Dry the TLC plate completely.
    • Overlay the plate with a soft agar lawn containing a biosensor strain (e.g., Chromobacterium violaceum CV026 for C4-HSL detection).
    • Incubate the overlaid plate at 30°C for 24-48 hours.
    • The presence of AHLs is indicated by the induction of a purple pigment in the biosensor strain at the corresponding retention factor (Rf) position [2].
Protocol 2: Genetic Sequencing of las and rhl Genes

This protocol confirms mutations in QS genes [1] [3].

  • DNA Extraction: Isolate genomic DNA from your clinical isolates and a reference strain (e.g., PAO1) using a standard bacterial genomic DNA extraction kit.
  • PCR Amplification: Design primers to amplify the key QS genes: lasR, lasI, rhlR, and rhlI. Perform PCR reactions with the extracted DNA as a template.
  • Gel Electrophoresis: Confirm the success of PCR by running the products on an agarose gel. You should obtain a single, bright band of the expected molecular size for each gene [3].
  • DNA Sequencing: Purify the PCR products and submit them for Sanger sequencing using the same primers.
  • Sequence Analysis: Align the obtained DNA sequences (and their translated amino acid sequences) with those of the reference strain PAO1 using bioinformatics software (e.g., BioEdit, MEGA) to identify mutations [1].

Workflow for Isolate Characterization

This diagram outlines the logical workflow for characterizing a suspected QS-deficient clinical isolate, integrating phenotypic and genotypic analyses.

cluster_pheno Assays cluster_geno Sequencing Start Start: Suspected QS-deficient Clinical Isolate Phenotypic Phenotypic Screening Start->Phenotypic A AHL Detection (e.g., TLC, LC-MS/MS) Phenotypic->A B Virulence Factor Measurement Phenotypic->B C Biofilm Formation Assay Phenotypic->C Genotypic Genotypic Confirmation A->Genotypic AHL Deficiency Confirmed B->Genotypic Virulence Factors Reduced C->Genotypic Biofilm May Be Impaired D PCR of las/rhl genes Genotypic->D E Sequence Alignment & Analysis D->E Result Result: Confirmed QS-deficient Isolate with Known Mutation E->Result

Frequently Asked Questions

Q1: My clinical isolate shows reduced virulence factor production but still causes infection. Is this a contradiction? A: No. The discovery of naturally occurring QS-deficient isolates that are still capable of causing infection shows that while QS is a major virulence regulator, it is not the only factor. Other, yet unidentified, factors likely contribute to the pathogenesis of P. aeruginosa [1].

Q2: I've found a mutation in the lasR gene. Will this always completely disable the rhl system? A: Not necessarily. Research on clinical isolates has shown that the conventional QS hierarchy can be altered. Some lasR-mutant isolates retain partial or even full functionality of the rhl system, a phenomenon described as "LasR-independent" QS activation [3]. You should empirically test for C4-HSL production and rhl-controlled virulence factors.

Q3: What is the best method to quantify AHLs in my clinical samples? A: While TLC is a good qualitative method, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is superior for accurate quantification, especially in complex clinical matrices like ear rinses or sputum. It offers high sensitivity and specificity and can simultaneously detect multiple AHLs (e.g., C4-HSL, C6-HSL, 3-oxo-C12-HSL) [4].

Q4: Are C4-HSL deficient isolates relevant for developing new anti-virulence drugs? A: Absolutely. Understanding the specific mutations and altered signaling in clinical isolates is crucial for drug development. The RhlR receptor remains a prime target. Several studies are actively screening for and designing small molecules (e.g., phenolic derivatives, repurposed drugs like MK-8245) that can inhibit the rhl system, reduce virulence, and potentially break down biofilms in both laboratory and clinical strains [5] [6].

References

troubleshooting RhIR and RhII mutations quorum sensing

Author: Smolecule Technical Support Team. Date: February 2026

Common Issues & Troubleshooting Guide

The table below summarizes frequent problems encountered when working with P. aeruginosa strains harboring mutations in the Rhl quorum sensing system, based on analysis of clinical and laboratory strains [1] [2].

Observed Problem Potential Genetic Defect Underlying Mechanism & Evidence Suggested Experimental Validation
Loss of Rhl-dependent virulence factors (e.g., pyocyanin) in a ∆lasR background [2]. Inactivating mutations in lasR, often with concurrent mutations in rhlI [2]. LasR is a key upstream activator of the rhl system. Its loss disrupts the regulatory hierarchy. Compensatory rhlI mutations (e.g., G62S, D83E) recalibrate C4-HSL levels [2]. See Protocol 1: Supernatant Supplementation Assay below.
Unexpected production of C6-HSL and C8-HSL in Rhizobium leguminosarum or related species [1]. Presence of additional, uncharacterized AHL synthase loci (e.g., other luxI-type genes) [1]. Mutating a single rhiI gene decreases but does not eliminate C6/C8-HSL production, indicating redundant AHL synthases [1]. Extract and analyze AHLs from spent culture media using TLC or mass spectrometry [1].
Reduced nodulation & nitrogen fixation in symbiotic rhizobia [3]. Mutations in quorum sensing regulators (e.g., cinR) [3]. In R. etli, a complex QS network exists (CinRI, RaiRI, TraRI). cinR mutation reduces nodule formation, affecting symbiosis [3]. Measure nodule formation and nitrogen fixation activity in plant host assays [3].

Detailed Experimental Protocols

Here are detailed methods to diagnose and investigate the issues outlined above.

Protocol 1: Supernatant Supplementation Assay for Rhl System Function

This assay tests whether a phenotype loss (e.g., lack of pyocyanin) is due to a lack of autoinducer signal or a defective receptor/regulatory pathway [2].

  • Grow Donor Cultures: Grow the wild-type strain, the mutant strain (e.g., ∆lasR or ∆rhlI), and a positive control (e.g., mutant complemented with functional rhlI) to stationary phase in an appropriate medium.
  • Prepare Cell-Free Supernatant (CFS): Centrifuge cultures (e.g., 13,000 × g, 10 min). Filter the supernatant through a 0.22 µm filter to remove all cells.
  • Grow Recipient Culture and Supplement: Grow a ∆rhlI reporter strain to mid-exponential phase. Add a defined percentage (e.g., 10% v/v) of the CFS from step 2 to the recipient culture. A negative control is the ∆rhlI strain with fresh medium.
  • Incubate and Measure Output: Continue incubation for several hours. Measure the restoration of the phenotype:
    • Pyocyanin Quantification: Extract pyocyanin from the culture with chloroform and HCl, then measure absorbance at 520 nm [2].
    • Other Reporters: Use a rhlA-lacZ transcriptional fusion and measure β-galactosidase activity [1].

Interpretation: If CFS from the mutant restores the phenotype in the ∆rhlI reporter, the mutant's rhlI gene is functional. If not, the rhlI gene is likely defective.

Protocol 2: Thin-Layer Chromatography (TLC) for AHL Profiling

This protocol is used to separate and identify different AHLs produced by a bacterial strain [3].

  • Extract AHLs: Grow bacterial cultures to late stationary phase. Centrifuge to collect the supernatant. Extract AHLs by mixing the supernatant with an equal volume of acidified ethyl acetate or dichloromethane. Evaporate the organic solvent under a vacuum, and re-dissolve the residue in a small volume of HPLC-grade methanol or acetone [3].
  • Spot and Run TLC: Spot the extracts onto a reverse-phase C18 TLC plate. Run the plate in a developing tank with a mobile phase (e.g., 60% methanol in water) [3].
  • Visualize AHLs:
    • Overlay with Reporter: Once dry, overlay the TLC plate with soft agar seeded with an AHL-responsive biosensor strain (e.g., Agrobacterium tumefaciens KYC55). This strain carries a traI-lacZ fusion and will produce a blue color upon cleavage of X-Gal where AHLs are present [3].
    • Mass Spectrometry: For precise identification, use Ultra-High-Performance Liquid Chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) to detect and quantify specific AHLs [2].

FAQs on Rhl System Mutations

  • Why do clinical isolates of P. aeruginosa often have lasR mutations yet remain virulent? These strains frequently evolve compensatory mutations in the rhlI gene (e.g., G62S, D83E). These rhlI variants recalibrate the production of the autoinducer C4-HSL, restoring activation of RhlR and the expression of key virulence factors like pyocyanin, even in the absence of a functional LasR [2].

  • How can a single mutation in rhlI affect autoinducer signaling? Mutations in rhlI can alter the enzyme's kinetics or specificity, changing the amount of C4-HSL produced. In a ∆lasR background, rhlI mutants that cause overproduction of C4-HSL can hyper-activate RhlR. Second-site "re-calibrating" mutations can then lower C4-HSL production back to an optimal level, maximizing virulence without wasteful overproduction [2].

  • What should I check if my Rhizobium strain shows unexpected AHL production? Assume the existence of multiple, redundant AHL synthase genes. In R. leguminosarum, mutating the rhiI gene reduced but did not eliminate the production of C6-HSL and C8-HSL, indicating other loci are involved. You should profile AHLs from a strain where all suspected synthase genes have been inactivated [1].

Signaling Pathway & Experimental Workflow

To help visualize the core Rhl system and the experimental logic for troubleshooting, please refer to the following diagrams.

troubleshooting_flowchart Start Start: Unexpected Experimental Result D1 Is production of a specific virulence factor (e.g., pyocyanin) impaired? Start->D1 End Hypothesis Confirmed Proceed with Genetic Complementation, Detailed AHL Profiling, etc. D2 Does cell-free supernatant from the mutant restore activity in a ΔrhlI reporter? D1->D2 Yes A1 Focus on RhlR regulator function. Check for rhlR mutations, PqsE interaction, or other regulators. D1->A1 No A2 Defect is in the autoinducer signal. Investigate rhlI synthase gene for mutations or expression changes. D2->A2 No A3 Defect is in signal detection/ regulatory pathway. Investigate rhlR and lasR status. D2->A3 Yes D3 Does the strain produce the expected AHL profile? D3->End Yes A4 Identify presence of additional, redundant AHL synthases or non-canonical signals. D3->A4 No A1->End A2->D3 A3->End A4->End

rhl_pathway LasR LasR (Inactive) LasR_Active LasR (Active) LasR->LasR_Active Binds AHL1 3OC12-HSL AHL1->LasR_Active Activates RhlR RhlR (Inactive) LasR_Active->RhlR Upregulates RhlR_Active RhlR (Active) RhlR->RhlR_Active Binds AHL2 C4-HSL AHL2->RhlR_Active Activates Virulence Virulence Factor Expression (e.g., Pyocyanin) RhlR_Active->Virulence Jointly Activate PqsE PqsE PqsE->Virulence Jointly Activate Virulence_Mut Virulence Restored PqsE->Virulence_Mut Jointly Activate LasR_Mut lasR Mutation (e.g., non-functional) RhlR_Mut RhlR (Inactive) LasR_Mut->RhlR_Mut No Activation RhlR_Active_Mut RhlR (Active) RhlR_Mut->RhlR_Active_Mut Binds AHL2_Mut C4-HSL (Overproduced) AHL2_Mut->RhlR_Active_Mut Activates RhlR_Active_Mut->Virulence_Mut Jointly Activate RhlI_Mut Compensatory rhlI Mutation RhlI_Mut->AHL2_Mut Re-calibrates

References

improving sensitivity detection low concentration C4-HSL

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: About C4-HSL and Its Detection

What is C4-HSL and why is it important?

  • A: C4-HSL (N-butyryl-L-homoserine lactone) is a key signaling molecule in the quorum sensing (QS) system of bacteria like Pseudomonas aeruginosa [1]. It helps bacteria coordinate behavior, such as virulence and biofilm formation, based on population density. Detecting it at low concentrations is crucial for early identification of infections and for developing anti-virulence therapies [2] [1].

What are the main challenges in detecting low concentrations of C4-HSL?

  • A: The primary challenges include the molecule's small size and low molecular weight (approx. 170 Da), which make it difficult to fix to solid matrices for traditional assays [2]. Furthermore, its low concentration in early bacterial growth phases requires highly sensitive and specific methods to distinguish it from background noise and other similar molecules [1].

Methods for Detecting C4-HSL

The table below summarizes the key characteristics of different detection approaches.

Method Principle Key Features / Specific Protocol Best for
Aptamer-Based (ssFABS) [2] A structure-switching DNA aptamer binds C4-HSL, dissociating from a solid phase into liquid for detection. High specificity for C4-HSL; uses fluorescent activation bead sorter; protocol involves hybridizing a biotinylated capture sequence (C50) with a random ssDNA library (Pool99) and a quencher sequence (SQ) on beads. Highly specific, early-stage detection in research settings.
Whole-Cell Biosensor [3] Engineered bacteria (e.g., E. coli with RhlR) produce a fluorescent protein (e.g., sfGFP) upon binding C4-HSL. Provides biological context; can be integrated into complex logic systems; engineered for orthogonality to minimize crosstalk with other AHL systems like 3-oxo-C8-HSL/TraR. Functional, real-time monitoring within a biological system.
Enzymatic Disruption (Quorum Quenching) [4] Lactonase enzymes (e.g., GcL) degrade AHL molecules, including C4-HSL, and the reduction is measured indirectly via decreased virulence. An indirect method; used to confirm C4-HSL's role; effectiveness depends on the lactonase's substrate preference (broad-specificity MLL lactonases like GcL degrade both C4-HSL and 3-oxo-C12-HSL). Confirming the functional role of C4-HHSL in virulence.
Conventional Analytics (HPLC/MS) [1] Separates and identifies molecules based on physical/chemical properties (e.g., mass, charge). High accuracy; requires specialized, expensive equipment; often used to validate novel biosensing methods. Validating results from other methods; when high precision is required.

Troubleshooting Common Experimental Issues

Problem 1: Low or Unstable Signal from Aptamer-Based Detection

  • Potential Solution: Optimize the hybridization and washing steps.
    • Detailed Protocol (from SELEX): The complex of beads, capture sequence, and DNA library (Bead-C50-Pool99-SQ) must be assembled and washed meticulously [2].
    • Hybridization Buffer: 1 mM PB, 1 mM NaCl, 30 mM MgCl, pH 6.9.
    • Assembling-Washing Buffer: 150 mM PB, 1 M NaCl, 5 mM MgCl₂, 0.01% Tween-20, 1% BSA, pH 6.9.
    • Washing Procedure: Wash the complex with assembling-washing buffer containing decreasing concentrations of NaCl (500, 100, 50, 20, and 1 nM). Shake at 400 rpm for 30 minutes for each concentration, repeating three times per concentration [2].

Problem 2: High Background Noise in Whole-Cell Biosensor Assays

  • Potential Solution:
    • Check for Orthogonality: Your biosensor may be responding to non-cognate AHLs. Use a panel of AHLs to test for crosstalk and select the most orthogonal receptor pair (e.g., C4/RhlR is more orthogonal to 3-oxo-C8/TraR than to LuxR-based systems) [3].
    • Address Leakage: Engineered connectors can have baseline expression (leakage) without an inducer. This can often be mitigated by optimizing the distance between colonies on the agar plate to reduce non-specific signal diffusion [3].
    • Sharpen Response Curve: To reduce background and enhance signal strength, consider placing your output gene (e.g., EGFP) under the control of a T7 RNA polymerase, which is itself controlled by an AHL-responsive promoter [3].

Problem 3: Inconsistent Results in Lactonase Inhibition Studies

  • Potential Solution: Verify the substrate specificity of your lactonase enzyme.
    • The inhibitory effect of a lactonase depends on its ability to degrade the target AHL. A study showed that using a lactonase with broad substrate specificity (GcL), which degrades both C4-HSL and 3-oxo-C12-HSL, inhibited a higher fraction of clinical P. aeruginosa isolates and more virulence factors per strain compared to a lactonase (SsoPox) that prefers longer-chain AHLs [4]. Always select an enzyme proven to be effective against C4-HSL.

Experimental Workflows

The following diagrams illustrate the core mechanisms of two primary detection methods.

G Start Start: Prepare Bead Complex A Biotinylated Capture Sequence (C50) Start->A B Random ssDNA Library (Pool99) Start->B C Quencher Sequence (SQ) Start->C E Hybridize to form Bead-C50-Pool99-SQ Complex A->E B->E C->E D Avidin-Coated Magnetic Bead D->E F Add C4-HSL Sample E->F G Aptamer binds C4-HSL Structure Switches F->G H ssDNA dissociates into solution G->H I Detect (e.g., via PCR) 'Liquid Phase' Signal H->I

G Start Start: Introduce C4-HSL A C4-HSL diffuses into engineered bacterium Start->A B C4-HSL binds to transcription factor (RhlR) A->B C RhlR-C4-HSL complex activates target promoter B->C D Expression of reporter gene (e.g., sfGFP) C->D E Measure fluorescence output D->E

References

N-Butanoyl-homoserine lactone degradation prevention methods

Author: Smolecule Technical Support Team. Date: February 2026

Understanding C4-HSL Degradation

N-Butanoyl-homoserine lactone (C4-HSL) can be degraded through several mechanisms, which can be broadly categorized as enzymatic and non-enzymatic.

The following diagram illustrates the primary degradation pathways for C4-HSL and the corresponding strategies to prevent it.

G C4-HSL Degradation Pathways and Prevention Strategies C4_HSL C4-HSL Enzymatic Enzymatic Degradation C4_HSL->Enzymatic NonEnzymatic Non-Enzymatic Hydrolysis C4_HSL->NonEnzymatic Lactonase Lactonases (Cleaves lactone ring) Enzymatic->Lactonase Acylase Acylases (Removes acyl chain) Enzymatic->Acylase PreventNonEnz Prevention: Control Buffer pH and Store at Low Temperature NonEnzymatic->PreventNonEnz PreventEnz Prevention: Use Enzyme Inhibitors or Quorum Quenching Inhibitors Lactonase->PreventEnz Acylase->PreventEnz

Prevention and Troubleshooting Guide

Here is a detailed FAQ to help you troubleshoot and prevent C4-HSL degradation in your experiments.

Issue & Symptoms Underlying Cause Recommended Prevention & Solution
Rapid loss of C4-HSL activity in bacterial co-cultures or environmental samples [1] [2] Enzymatic degradation by lactonases or acylases produced by other bacteria (e.g., Bacillus spp.) in the system [1] [2]. Use specific enzyme inhibitors if available; employ quorum-sensing mutants as controls; consider using non-native AHL analogs (e.g., sulfonyl HLs) resistant to enzymatic cleavage [3].
Unexpected decrease in C4-HSL concentration in stock solutions or buffer systems [1] Non-enzymatic hydrolysis of the lactone ring, accelerated at alkaline pH and higher temperatures [1]. Prepare fresh stock solutions frequently; store stock solutions at -20°C or -80°C; use slightly acidic buffers (pH < 7.0) for experiments; avoid repeated freeze-thaw cycles [1].
Presence of D-enantiomer interferes with bioactivity assays [4] Spontaneous racemization at the lactone ring's chiral center, producing the less active D-enantiomer [4]. Note that the L-enantiomer is the biologically relevant form; store compounds properly to slow racemization; use analytical methods (e.g., chiral chromatography) to check enantiomeric purity if needed [4].

Experimental Protocol: Testing for Enzymatic Degradation

If you suspect enzymatic degradation in your experimental system, you can use this protocol to test for it.

G Workflow for Detecting Enzymatic C4-HSL Degradation Step1 Prepare two samples of purified C4-HSL in your experimental buffer. Step2 Add heat-inactivated (boiled) system sample to the first C4-HSL sample (Control). Step1->Step2 Step3 Add active system sample (e.g., bacterial supernatant) to the second C4-HSL sample (Test). Step1->Step3 Step4 Incubate both samples at experimental conditions. Step2->Step4 Step3->Step4 Step5 Extract and quantify remaining C4-HSL using LC-MS/MS or a biosensor assay. Step4->Step5 Step6 Compare C4-HSL levels: significantly lower in the Test sample indicates enzymatic activity. Step5->Step6

  • Sample Preparation: Prepare two samples of purified C4-HSL dissolved in the buffer used for your experiment.
  • Test Condition: To one sample, add a small volume of the active experimental mixture you suspect contains degrading enzymes (e.g., cell-free supernatant from a bacterial culture).
  • Control Condition: To the second sample, add the same volume of a heat-inactivated (e.g., boiled for 10 minutes) version of the same mixture. This control helps confirm that any degradation is due to heat-labile enzymes.
  • Incubation: Incubate both samples under the typical conditions of your experiment (e.g., temperature, time).
  • Analysis: After incubation, quantify the remaining C4-HSL in both samples.
    • Preferred Method: Use Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for direct, sensitive, and quantitative measurement of C4-HSL [4].
    • Alternative Method: Use a biosensor assay with a reporter strain like Chromobacterium violaceum CV026, which produces a purple pigment (violacein) in response to intact C4-HSL [2]. A weaker color response in the test sample indicates degradation.
  • Interpretation: A significantly lower concentration of C4-HSL in the test sample compared to the heat-inactivated control confirms the presence of enzymatic degradation activity in your system.

References

overcoming antibiotic resistance quorum quenching strategies

Author: Smolecule Technical Support Team. Date: February 2026

Quorum Quenching: A Technical Overview

Quorum Sensing (QS) is a cell-to-cell communication system where bacteria use chemical signal molecules, called autoinducers (AIs), to coordinate group behaviors such as virulence factor production and biofilm formation [1] [2]. Acyl-homoserine lactones (AHLs) are a major class of AIs for many Gram-negative bacteria [2].

Quorum Quenching (QQ) disrupts this process, thereby attenuating bacterial pathogenicity without exerting a lethal selective pressure, which is a key advantage over conventional antibiotics [3] [1] [4]. The table below summarizes the primary QQ strategies.

QQ Strategy Mechanism of Action Example Compounds/Agents
Degradation/Inactivation of AIs Enzymatic degradation or modification of signaling molecules (e.g., AHLs) [1]. Lactonases (e.g., AiiA), Acylases [3] [5].
Inhibition of AI Synthesis Suppression of the enzymes responsible for producing autoinducers [1]. Analogues of anthranilic acid [3].
Blocking Signal Reception Antagonists that bind to and block the receptor proteins (e.g., LuxR-type) without activating them [1]. Brominated furanones [3].

Biofilms are a major contributor to antibiotic resistance, and QQ is a promising strategy to control them [1]. The diagram below illustrates how QQ targets the QS system within a biofilm to restore antibiotic susceptibility.

Biofilm Biofilm QS QS Biofilm->QS Virulence Virulence QS->Virulence Antibiotic_Resistance Antibiotic_Resistance QS->Antibiotic_Resistance QQ QQ Disrupted_QS Disrupted_QS QQ->Disrupted_QS Reduced_Virulence Reduced_Virulence Disrupted_QS->Reduced_Virulence Restored_Susceptibility Restored_Susceptibility Disrupted_QS->Restored_Susceptibility

Experimental Protocols & Workflows

Protocol 1: Quantitative QQ Activity Assay using a 96-Well Plate System

This protocol quantifies the ability of a biofilm sample to degrade AHLs, based on an established method [2].

1. Principle The assay measures the degradation of a substrate AHL (e.g., C8-HSL) by a sample. The remaining AHL is quantified using a biosensor strain, Agrobacterium tumefaciens A136, which produces β-galactosidase. Enzyme activity is measured colorimetrically with the substrate X-gal, which turns blue upon cleavage [2].

2. Reagents and Equipment

  • Substrate: N-octanoyl-dl-homoserine lactone (C8-HSL)
  • Biosensor: A. tumefaciens A136 culture
  • Detection Reagent: X-gal in dimethylformamide
  • Positive Control: Purified QQ enzyme (e.g., lactonase)
  • Equipment: 96-well microplate reader, incubator

3. Step-by-Step Procedure

  • Reaction Setup: Incubate your biofilm sample with a known concentration of C8-HSL substrate solution.
  • Stop Reaction: Heat the mixture at 80°C for 10 minutes to terminate enzymatic activity.
  • Biosensor Incubation: Combine the reaction mixture with the A136 biosensor culture and X-gal in a 96-well plate.
  • Development: Incubate the plate at 28°C for 12-16 hours for color development.
  • Measurement: Measure the optical density at 630 nm (OD₆₃₀) using a microplate reader.
  • Calculation: Determine the concentration of residual C8-HSL from a standard curve. QQ activity is inversely proportional to the residual C8-HSL.

4. Critical Factors for Optimization

  • C8-HSL Concentration: The linear detection range for this assay is 0 to 0.1 μmol/L [2].
  • pH and Temperature: QQ enzyme activity is highly dependent on these factors; optimize for your specific samples.
  • Controls: Always include a blank (no C8-HSL) and a negative control (C8-HSL without QQ sample).

The workflow for this quantitative assay is outlined below.

A Incubate biofilm sample with C8-HSL substrate B Heat to stop reaction A->B C Add A. tumefaciens A136 biosensor & X-gal B->C D Incubate for color development (12-16h) C->D E Measure OD₆₃₀ D->E F Calculate QQ activity from standard curve E->F

Protocol 2: Visualization of QQ in the Rhizosphere using a Biosensor

This protocol adapts a method to visually detect QQ interactions in the presence of a plant root, using Medicago truncatula as an example [5].

1. Principle A broad-range AHL biosensor, A. tumefaciens KYC55, is embedded in soft agar. The biosensor contains the lacZ gene fused to AHL-responsive elements. In the presence of AHLs, it produces β-galactosidase, which cleaves X-gal to produce a blue pigment. A QQ strain can inhibit this coloration [5].

2. Step-by-Step Procedure

  • Prepare Plant Seedlings: Germinate and grow M. truncatula seedlings vertically on soft-agar plates containing the KYC55 biosensor and X-gal.
  • Apply Bacterial Cultures: Inoculate a known AHL-producing "QS strain" (e.g., Sinorhizobium meliloti Rm8530) near the plant roots.
  • Apply QQ Strain: Inoculate the putative "QQ strain" (e.g., Bacillus subtilis UD1022) at a different point on the root.
  • Incubate and Observe: Incubate plates for 2-3 days. AHL production is indicated by blue coloration. QQ activity is visualized as a zone of reduced or absent blue pigment around the QQ strain [5].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems in QQ research.

Problem Possible Cause Solution
Weak or no signal in biosensor assays. Low sensitivity of biosensor to specific AHL; degraded substrates; low cell density of biosensor. Use a broad-range biosensor like A. tumefaciens KYC55 [5] or A136 [2]; prepare fresh AHL stocks; ensure biosensor is in active growth phase.
High background signal in 96-well assay. Non-specific reactions or contamination. Include stringent negative controls (no sample); ensure all equipment and reagents are sterile [2].
QQ activity is low or inconsistent in biofilms. QQ compound cannot penetrate biofilm matrix; microenvironment (pH, O₂) is suboptimal. Use matrix-disrupting agents (e.g., DNase) in combination; measure and adjust environmental factors like pH and oxygen [2].
Bacterial growth is inhibited by QQ compound. Compound may have non-specific antibacterial (biocidal) effects. Check for growth inhibition in rich medium using growth curve assays. A true QQ compound should not affect growth [3].

Important Considerations for Research and Development

  • Potential for Resistance: While initially promising, evidence suggests bacteria can evolve resistance to QQ strategies through mechanisms like mutations in receptor binding sites or overproducing the extracellular matrix [3].
  • Combination Therapy: QQ is most effective when used as an adjuvant to conventional antibiotics, as it can disrupt the biofilm and make bacteria more susceptible [4].

References

optimizing bacterial biosensor detection AHL signals

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q: How can I make my AHL biosensor assay faster? A: Consider switching from a whole-cell to a cell-free assay system. This approach uses a lysate from the biosensor strain (e.g., Agrobacterium tumefaciens NTL4) containing all necessary cellular components for gene expression. It eliminates lengthy cell conditioning steps and can reduce assay time from over 24 hours to less than 3 hours while maintaining high sensitivity [1].

Q: What can I do if my biosensor's signal is too weak for detection? A: You can enhance the signal by optimizing the detection substrate. For example, in a β-galactosidase system, replacing the traditional chromogenic substrate (X-Gal) with a luminescent one (Beta-Glo) was shown to increase sensitivity by 10-fold. Ensuring your biosensor is pre-induced before the assay can also improve signal strength [1] [2].

Q: How can I detect short-lived AHL signals in complex environments like soil or wastewater? A: For these scenarios, recombinase-memory biosensors are a promising tool. These sensors record a transient exposure to an AHL signal by permanently flipping a segment of their DNA. This "memory" can be stored for over 8 days (~70 generations) and read later via methods like qPCR, bypassing the need for real-time optical detection in opaque environments [3].

Q: My experiment requires visualizing AHL signals directly on a plant root. Is there a method for this? A: Yes. A tri-trophic system has been developed for this purpose. In this method, a plant root (e.g., Medicago truncatula) is embedded in a soft-agar plate containing an AHL biosensor (e.g., A. tumefaciens KYC55) and a substrate (X-Gal). QS or QQ bacteria are then inoculated onto the root, allowing for direct visualization of AHL interactions around the root system after a few days of incubation [2].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Background Signal Contamination from ambient AHLs or unintended activation of the biosensor. Use minimal media; include control without sample; ensure aseptic technique; for memory biosensors, reduce recombinase expression to prevent unintended DNA flipping [1] [3].
Low or No Signal Low AHL concentration; low biosensor sensitivity; signal degradation. Concentrate sample (e.g., ethyl acetate extraction); use a more sensitive substrate (e.g., luminescent); employ a broad-range, high-sensitivity biosensor strain like A. tumefaciens KYC55 [1] [2].
Signal Instability Over Time Metabolic burden from reporter protein expression; loss of genetic memory. For long-term experiments, decouple the memory function from the reporter output. Use qPCR to read the genetic memory directly instead of relying on continuous fluorescent protein expression [3].
Poor Detection in Complex Environments Signal interference; inability to image in opaque materials; AHL degradation. Use a memory biosensor that records exposure for later retrieval; combine TLC separation with a sensitive GFP-based biosensor and phosphorimager detection for improved characterization [4] [3].
Inability to Detect Multiple AHL Types Biosensor strain is too specific. Use a combination of biosensor strains with different AHL specificities, or employ a broad-range biosensor like A. tumefaciens KYC55 in conjunction with analytical methods like TLC or LC-MS [2] [4].

Experimental Protocols for Key Techniques

Protocol 1: Rapid Cell-Free AHL Detection Assay

This protocol is adapted from a study that developed a simple and fast method for AHL detection using a cell-free lysate [1].

  • Preparation of Cell-Free Lysate:

    • Grow the reporter strain A. tumefaciens NTL4(pCF218)(pCF372) in 1 liter of AT minimal glucose medium at 30°C with shaking for 18 hours.
    • Harvest the cells by centrifugation (12,000 × g for 10 min).
    • Resuspend the cell pellet in 5 ml of KH₂PO₄ buffer (100 mM; pH 7.4).
    • Sonicate the suspension (30 seconds, three times) and centrifuge (12,000 × g at 4°C for 30 min) to remove cell debris.
    • Collect the supernatant as the "cell-free lysate." This can be stored at -80°C for up to 6 months.
  • Assay Execution:

    • Add 50 µl of your sample (containing potential AHLs) to a well in a 96-well plate.
    • Add 50 µl of the thawed cell-free lysate and 100 µl of 20 mM KH₂PO₄ (pH 7.0) to the well. Mix and incubate at 30°C for 2 hours.
    • Add 1 µl of X-Gal (20 mg/ml) to the well. Mix and incubate at 30°C for 1 hour.
    • Measure the absorbance at 635 nm using a microplate reader or spectrophotometer. An induction ratio (sample absorbance/control absorbance) greater than 3 is typically considered active.
Protocol 2: Visualizing AHL Signals on Plant Roots

This protocol allows for the spatial visualization of QS and QQ interactions in the rhizosphere [2].

  • Preparation:

    • Plant Material: Sterilize and germinate Medicago truncatula A17 seeds on Lullien agar plates.
    • Biosensor Overlay: Prepare soft-agar containing the A. tumefaciens KYC55 biosensor, X-Gal substrate, spectinomycin, and the ethylene inhibitor AVG.
    • Bacterial Inocula: Grow the QS (e.g., Sinorhizobium meliloti Rm8530) and QQ (e.g., Bacillus subtilis UD1022) strains, washing and resuspending them to the desired optical density (e.g., OD600 = 0.2 and 1.0, respectively).
  • Assay Assembly:

    • Transfer a 3-day-old seedling to a fresh plate.
    • Carefully pour the biosensor soft-agar over the root and allow it to solidify.
    • Spot the cultures of QS and QQ bacteria at different locations on the root.
    • Seal the plate and incubate vertically in a growth chamber (22°C, 16/8 light/dark cycle) for 3 days.
  • Detection:

    • After incubation, the presence of AHLs will be indicated by the development of a blue precipitate around the root in areas where the QS bacteria are active. QQ activity will be evident as a clear zone (no blue color) around the QQ bacteria spot.

Biosensor Signaling Pathway

The following diagram illustrates the core genetic mechanism of a typical LacZ-based AHL biosensor, which forms the basis for many detection systems.

biosensor_pathway AHL AHL AHL_TraR_Complex AHL-TraR Complex AHL->AHL_TraR_Complex  Binds to TraR TraR TraR->AHL_TraR_Complex  Binds to traI_promoter traI Promoter AHL_TraR_Complex->traI_promoter  Activates lacZ lacZ (β-galactosidase) traI_promoter->lacZ  Drives expression of Blue_Precipitate Blue Precipitate (Detectable Signal) lacZ->Blue_Precipitate  Cleaves X-Gal to produce

References

N-Butanoyl-DL-homoserine lactone vs N-Butanoyl-L-homoserine lactone activity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Comparison at a Glance

Feature N-Butanoyl-DL-homoserine lactone (Racemate) N-Butanoyl-L-homoserine lactone (Enantiopure)
Chemical Structure Racemic mixture (D-form & L-form) [1] [2] Enantiopure L-form [3]
CAS Number 98426-48-3 [1] [2] 67605-85-0 [1] [3]
Biological Activity Intermediate (contains 50% active L-form) [1] Native, highly active quorum sensing signal [4] [5]
Primary Research Use General research, method development [1] [2] Studies requiring native biological activity [4] [3]
Role in Quorum Sensing Can function as a signal, but with potentially reduced potency Native activator of the RhlR receptor in P. aeruginosa [4] [5]
ADC Linker Application Can be used as a cleavable linker for Antibody-Drug Conjugates (ADCs) [1] [2] Used as a cleavable linker for Antibody-Drug Conjugates (ADCs) [1] [3]

Biological Activity and Key Experiments

The core difference in activity stems from the stereochemistry of the homoserine lactone moiety. In Pseudomonas aeruginosa, the LuxR-type receptor RhlR is highly specific for the L-form of its native signal, N-butanoyl-L-homoserine lactone [4] [5].

  • The L-Form is the Native Signal: N-Butanoyl-L-homoserine lactone (BHL) is produced by the RhlI synthase and binds to the RhlR receptor. This BHL-RhlR complex then activates the transcription of genes controlling virulence factors like pyocyanin and rhamnolipids [5].
  • The D-Form is Inactive: The D-enantiomer present in the racemic DL-mixture does not effectively bind to or activate the RhlR receptor [5].
  • Potency of Agonists: Structure-activity relationship (SAR) studies show that even small modifications to the native L-BHL structure can drastically reduce potency. Researchers have identified synthetic agonists with about 10-fold higher potency than native BHL, underscoring the receptor's specificity [4] [5].

The following diagram illustrates the key role of the L-form in the quorum sensing pathway of Pseudomonas aeruginosa:

RhlI RhlI Synthase BHL_L N-Butanoyl-L-HSL (BHL) RhlI->BHL_L Produces RhlR RhlR Receptor BHL_L->RhlR Binds to Complex BHL-RhlR Complex RhlR->Complex Activates Virulence Virulence Factor Production (e.g., pyocyanin, rhamnolipids) Complex->Virulence Triggers

Experimental Protocols for Analysis

A standard method for detecting and quantifying these compounds, including the racemic DL-mixture, from bacterial culture supernatants uses Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) [6]. The racemic DL-mixture is often used as a standard in such analytical protocols.

  • Sample Preparation: Bacterial cultures are centrifuged, and the supernatant is filtered. Metabolites are extracted with an equal amount of sodium acetate, vortexed for maximum extraction, and the separated layers are freeze-dried. The dried extracts are treated with acidic methanol for derivatization [6].
  • UPLC-MS Analysis:
    • Column: Thermo Hypersil gold C18 column (2.1 × 100 mm, 1.9 µm).
    • Mobile Phase: (A) 0.1% formic acid in water; (B) 0.1% formic acid in acetonitrile.
    • Gradient: Starts at 10% B, increasing to 99% B over several minutes.
    • Detection: Electrospray Ionization (ESI) in positive polarity mode.
    • Quantification: Concentrations of AHLs in samples are determined by comparing them to a standard curve constructed from serially diluted pure standards, such as N-butanoyl-dl-homoserine lactone [6].

Research Use Guidance

  • Choose this compound if: Your work involves method development (e.g., optimizing analytical detection), screening for AHL-degrading enzymes, or other experiments where the cost-effectiveness of the racemate is a primary concern, and reduced biological potency is acceptable [6] [7].
  • Choose N-Butanoyl-L-homoserine lactone if: You are conducting mechanistic studies on quorum sensing, investigating RhlR receptor pharmacology, or performing virulence assays where the use of the native, highly potent signal is critical for accurate biological results [4] [5].

References

Comprehensive Comparison of RhlR Agonists and Antagonists: Structure-Activity Relationships and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to RhlR and Its Significance in Pseudomonas aeruginosa Pathogenesis

RhlR is a crucial LuxR-type transcriptional regulator within the quorum sensing (QS) network of Pseudomonas aeruginosa, an opportunistic Gram-negative pathogen that poses significant threats to immunocompromised patients and those with cystic fibrosis [1] [2]. The RhlR system, together with LasI/LasR and PQS/PqsR, forms an interconnected QS hierarchy that coordinates the expression of virulence factors, biofilm formation, and host immune evasion mechanisms [1]. Unlike LasR, which was historically considered the primary QS regulator, RhlR has gained recent prominence due to its dominant role in chronic infections and its activity in LasR-mutant clinical isolates, which are increasingly prevalent in hospital settings [1] [2]. This comparative guide provides researchers with a detailed analysis of RhlR-targeted modulators, their structure-activity relationships, and methodologies for evaluating their activity.

Table: Key Characteristics of RhlR in P. aeruginosa Pathogenesis

Characteristic Description Research Implications
Native Ligand N-butyryl-L-homoserine lactone (BHL) Serves as structural template for modulator design
System Position Secondary in hierarchy but primary in chronic infection Important target for persistent infections
Regulated Virulence Factors Pyocyanin, rhamnolipids, hydrogen cyanide, lectin Multiple phenotypic endpoints for activity validation
Clinical Relevance Active in LasR-mutants; dominant under phosphate limitation Target for resistant strains

Structural Analysis of RhlR Agonists

Natural Agonist Foundation and Structural Modifications

The natural autoinducer for RhlR is N-butyryl-L-homoserine lactone (BHL), which serves as the structural foundation for agonist development [1] [3]. BHL consists of three key regions: (1) a head region featuring a homoserine lactone ring, (2) a middle region with an amide linkage, and (3) a tail region comprising a short (C4) alkyl chain [1]. Systematic structure-activity relationship (SAR) studies have revealed that modifications to each region differentially affect agonist potency and receptor selectivity. Research indicates that branching at the tail region, particularly with isovaleryl groups, enhances RhlR activation, achieving EC₅₀ values as low as 1.42 μM compared to 8.08 μM for native BHL in P. aeruginosa reporter systems [1]. Similarly, cyclopropylacetyl and cyclobutane modifications at the tail region significantly improve potency, demonstrating the preference for branched or cyclic aliphatic structures over linear chains [1] [3].

The head region shows notable tolerance for bioisosteric replacements while maintaining agonist activity. The homoserine lactone ring can be successfully replaced with homocysteine thiolactone (compound 6, EC₅₀ = 0.46 μM in E. coli) or cycloalkane rings such as cyclobutane and cyclopentane without sacrificing potency [1]. However, the carbonyl group within the ring system proves essential for activity, as reduction to alcohol functionality markedly decreases RhlR activation [1]. The stereochemical configuration at the chiral center also critically influences activity, with the L-enantiomer demonstrating significantly higher potency than its D-counterpart [3].

Table: Representative RhlR Agonists and Their Potency

Compound Tail Structure Head Structure EC₅₀ in E. coli Reporter (μM) EC₅₀ in P. aeruginosa Reporter (μM) Notes
BHL n-butanoyl Homoserine lactone 8.95 8.08 Native autoinducer
Compound 1 isovaleryl Homoserine lactone 1.02 1.42 ~8× more potent than BHL
Compound 6 isovaleryl Homocysteine thiolactone 0.46 2.58 Most potent in E. coli
Compound 3 cyclobutane Homoserine lactone 1.78 1.41 Cyclic tail enhancement
Compound 4 cyclopentane Homoserine lactone 1.58 1.22 Cyclic tail enhancement
Advanced Agonist Design Strategies

Recent agonist development has explored non-lactone head groups and tail conformation constraints to improve metabolic stability and receptor selectivity [1] [3]. While early efforts focused primarily on tail modifications, contemporary designs investigate amide bond bioisosteres and ring-expanded head groups [3]. For instance, replacing the lactone oxygen with sulfur (thiolactone) maintains or even enhances potency, while substitution with nitrogen (leading to lactam structures) or methylene groups yields mixed results [3]. Interestingly, head group removal or carbonyl elimination consistently abolishes agonist activity, confirming the critical nature of the hydrogen-bond accepting moiety in the head region [3]. These findings underscore that while the head group exhibits moderate flexibility for bioisosteric replacement, it must maintain specific electronic and hydrogen-bonding capabilities to preserve RhlR activation.

The middle region of RhlR agonists, primarily consisting of the amide linkage, has received less modification attention than the head and tail regions. However, available evidence suggests that replacing the amide with sulfonamide or ester isosteres generally reduces activity, indicating the importance of the amide's specific hydrogen-bonding pattern for receptor recognition [3]. The amide likely serves as a hydrogen-bond acceptor through its carbonyl oxygen and as a hydrogen-bond donor through its NH group, creating a specific interaction network within the binding pocket that cannot be replicated by most isosteric replacements [3] [4].

Structural Analysis of RhlR Antagonists

Structural Classes and Mechanism of Action

RhlR antagonists can be categorized into two primary structural classes based on systematic hierarchical virtual screening models [4]. Class 1 antagonists generally maintain the core structure of BHL but incorporate bulky aromatic substituents in the tail region that sterically hinder productive receptor activation [4]. These compounds typically feature a lactone or lactam head group, the native amide linkage or sulfonamide replacements, and aromatic tail groups with specific substitution patterns that maximize antagonistic activity [4]. In contrast, Class 2 antagonists deviate more significantly from the BHL structure and are characterized by an alkyl head region connected to a benzene tail through carbonyl or hydroxyl-containing middle regions [4]. This class includes compounds derived from gingerol parent structures, where the head group chain length inversely correlates with inhibitory activity [4].

The mechanism of RhlR antagonism primarily involves competitive binding at the native BHL binding site, thereby preventing the conformational changes required for receptor activation and DNA binding [4]. The most potent antagonists typically incorporate bulky aromatic groups in the tail region that presumably prevent the receptor from adopting its active conformation while still allowing high-affinity binding to the ligand-binding domain [4]. Additionally, some antagonists may function through allosteric mechanisms or by promoting the formation of non-productive receptor complexes, though structural evidence for these alternative mechanisms remains limited [4].

Key Structural Features for Optimal Antagonism

For Class 1 antagonists, the head region accepts considerable structural variation while maintaining antagonistic activity. Effective head groups include homoserine lactone, homocysteine thiolactone, tetrahydrofurfuryl rings, cyclopentane, furan rings, cyclolactam, and benzene rings [4]. Among these, tetrahydrofurfuryl rings and cyclopentanes demonstrate superior substitution activity compared to cyclolactam derivatives [4]. The middle region predominantly features the native amide linkage, though sulfonamide modification can enhance antagonistic activity by increasing the spatial volume around this critical junction [4]. The tail region accommodates diverse hydrocarbon chains, aryl rings, and cyclohexyl groups containing quaternary or sp²-hybridized α-carbons, all of which maintain inhibitory activity [4].

For Class 2 antagonists, the head region typically consists of an alkyl chain whose length inversely correlates with inhibition, regardless of the presence of β-hydroxy groups [4]. The middle region contains either carbonyl or hydroxyl groups, both essential for RhlR binding, with double bonds between the middle and tail phenyl rings conferring stronger inhibitory activity compared to single bonds or alkynyl groups [4]. The tail region consistently features a benzene ring with specific substitution patterns that critically influence activity, particularly small polar groups at the 4′-position (e.g., -F, -OH) that enhance potency [4]. At the 3′-position, larger substituents generally diminish antagonistic effects, suggesting steric limitations in this region of the binding pocket [4].

Experimental Protocols for Evaluating RhlR Modulators

Reporter Assay Systems

The primary method for evaluating RhlR modulator activity employs bacterial reporter strains containing RhlR-responsive promoters fused to readily quantifiable reporter genes [1] [3]. Two principal reporter systems have been developed:

  • E. coli-based heterologous systems: These utilize E. coli strains engineered to express RhlR along with a RhlR-responsive promoter (often derived from the rhlA gene) fused to luxCDABE (bioluminescence) or lacZ (β-galactosidase) reporter genes [1] [3]. This system provides a clean background free from interfering P. aeruginosa QS components, allowing direct assessment of compound-RhlR interactions without confounding effects from the native QS network.

  • P. aeruginosa-based native systems: These employ P. aeruginosa strains with chromosomal integrations of RhlR-responsive promoters fused to reporter genes [1] [3]. While more physiologically relevant, these systems are complicated by the interconnected nature of QS systems in P. aeruginosa, where modulation of one system may indirectly affect others through regulatory hierarchies.

For both systems, dose-response curves are generated by treating reporter strains with compound serial dilutions, measuring reporter output (luminescence or absorbance), and calculating EC₅₀ values for agonists or IC₅₀ values for antagonists [1] [3]. Agonist potency is typically reported as the concentration required for half-maximal activation relative to the native ligand BHL, while antagonist potency is reported as the concentration causing half-maximal inhibition of BHL-mediated activation [1] [3].

Virulence Factor Quantification

Functional validation of RhlR modulators includes direct measurement of RhlR-regulated virulence factors in wild-type P. aeruginosa strains [1] [5]:

  • Pyocyanin quantification: Culture supernatants are extracted with chloroform and re-extracted into acidic solution, with pyocyanin concentration determined by measuring absorbance at 520 nm and normalized to cell density [5].

  • Rhamnolipid measurement: Culture supernatants are extracted with diethyl ether, and rhamnolipids are quantified using the orcinol method with rhamnose standards, reporting results as rhamnose equivalents normalized to cell density [5].

  • Biofilm formation assays: Biofilms are typically grown in microtiter plates, stained with crystal violet, dissolved in ethanol-acetate solution, and quantified by measuring absorbance at 595 nm [1].

These phenotypic assays provide critical functional correlation to reporter assay data, confirming that RhlR modulation translates to meaningful biological effects in pathogenic P. aeruginosa strains [1] [5].

Binding and Selectivity Studies

Advanced characterization of promising RhlR modulators includes assessment of binding affinity and receptor selectivity:

  • Competitive binding assays: Determine direct binding to RhlR using fluorescently labeled BHL analogs or competitive displacement approaches with radiolabeled BHL [3].

  • Selectivity profiling: Evaluate compounds against related LuxR-type receptors (particularly LasR and QscR) to establish selectivity profiles and minimize off-target effects [3].

  • Transcriptomic analysis: For lead compounds, RNA sequencing or microarray analysis of treated versus untreated P. aeruginosa provides comprehensive assessment of effects on the RhlR regulon and potential off-target effects [5].

RhlR Signaling Pathway and Regulatory Network

The RhlR signaling pathway operates within a sophisticated regulatory network that integrates population density signals with environmental cues. The following diagram illustrates the core RhlR signaling pathway and its key regulatory interactions:

rhlr_pathway PopulationDensity High Population Density RhlI RhlI Synthase PopulationDensity->RhlI Triggers BHL BHL Autoinducer RhlI->BHL Produces RhlR RhlR Receptor BHL->RhlR Binds RhlR_BHL RhlR-BHL Complex RhlR->RhlR_BHL Activation VirulenceFactors Virulence Factor Expression (Pyocyanin, Rhamnolipids) RhlR_BHL->VirulenceFactors Activates BiofilmFormation Biofilm Formation RhlR_BHL->BiofilmFormation Promotes PqsE PqsE Enzyme RhlR_BHL->PqsE Induces PqsE->RhlR Activates BfmR BfmR Response Regulator BfmR->RhlR Represses BfmS BfmS Sensor Kinase BfmS->BfmR Represses LasR LasR System LasR->RhlR Activates

Diagram Title: RhlR Signaling and Regulatory Network

The core pathway begins with BHL production by RhlI at high cell density, followed by BHL binding to RhlR, forming an active complex that drives virulence factor expression and biofilm formation [1] [2]. Key regulatory interactions include positive feedback through PqsE activation, hierarchical control by the LasR system, and direct repression by the BfmS/BfmR two-component system, which responds to environmental signals [1] [5] [2]. This complex network explains RhlR's importance in chronic infections, particularly in LasR-mutant strains where it maintains virulence control independently [1] [2].

Conclusion and Research Applications

The comprehensive SAR analysis of RhlR agonists and antagonists reveals distinct structural requirements for modulation of this key quorum sensing receptor. Agonists generally require conserved head groups with specific hydrogen-bonding capabilities paired with branched or cyclic tail modifications that enhance potency, while antagonists typically incorporate bulky aromatic tails that prevent productive receptor activation. The experimental methodologies outlined provide researchers with robust protocols for evaluating novel RhlR modulators, from initial screening in reporter systems to functional validation through virulence factor quantification.

References

validating quorum sensing inhibition synthetic autoinducer analogs

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Synthetic Autoinducer Analogs

The following table compiles experimental data on different synthetic autoinducer analogs and their observed effects in validated studies.

Analog Name / Type Target System / Bacterium Key Experimental Findings Reference(s)
AIA-1 (N-(piperidin-4-yl)-dodecanamide) P. aeruginosa Enhanced efficacy of antibiotics (tobramycin, levofloxacin) in mouse infection models; reduced antibiotic tolerance in planktonic and biofilm cells; suppressed rpoS gene expression. [1]
OdDHL-mimics (abiotic structural analogs) P. aeruginosa (LasR system) Competitively inhibited native autoinducer (OdDHL); significantly reduced production of virulence factor pyocyanin in wild-type cultures. [2]
3-oxo-C12-(2-aminocyclohexanol) P. aeruginosa (LasR system) Acted as a potent agonist, activating the LasR transcription factor. [3] [4]
Phenylacetyl HL (PHL) Scaffolds (e.g., compounds 7, 9, 10) LuxR-type receptors; tested on A. thaliana host Inhibited primary root length at 50 µM; elicited strong auxin-like phenotypes in plants, indicating off-target effects on eukaryotic hosts. [5]
Indole-containing HL (4) and Phenylpropionyl HL (2) LuxR-type receptors; tested on A. thaliana host Compound 4 inhibited root growth (50 µM); Compound 2 showed no discernible effect on the plant host. [5]

Core Experimental Protocols for Validation

Researchers use a suite of biochemical, genetic, and phenotypic assays to comprehensively validate the activity of synthetic autoinducer analogs. The workflow below illustrates how these key experiments interconnect.

cluster Key Validation Steps Synthetic Autoinducer\nAnalogs Synthetic Autoinducer Analogs In Vitro & Genetic Assays In Vitro & Genetic Assays Synthetic Autoinducer\nAnalogs->In Vitro & Genetic Assays Eukaryotic Host Response\n(e.g., Plant Root Assay) Eukaryotic Host Response (e.g., Plant Root Assay) Synthetic Autoinducer\nAnalogs->Eukaryotic Host Response\n(e.g., Plant Root Assay) In Vitro Receptor Activity\n(Reporter Gene Assay) In Vitro Receptor Activity (Reporter Gene Assay) In Vitro & Genetic Assays->In Vitro Receptor Activity\n(Reporter Gene Assay) Virulence Factor\nQuantification Virulence Factor Quantification In Vitro & Genetic Assays->Virulence Factor\nQuantification Gene Expression Analysis\n(qRT-PCR) Gene Expression Analysis (qRT-PCR) In Vitro & Genetic Assays->Gene Expression Analysis\n(qRT-PCR) Biofilm Formation Assays Biofilm Formation Assays In Vitro & Genetic Assays->Biofilm Formation Assays In Vitro Receptor Activity\n(Reporter Gene Assay)->Virulence Factor\nQuantification Phenotypic Outcomes Phenotypic Outcomes Virulence Factor\nQuantification->Phenotypic Outcomes Gene Expression Analysis\n(qRT-PCR)->Virulence Factor\nQuantification Therapeutic Efficacy Therapeutic Efficacy Phenotypic Outcomes->Therapeutic Efficacy Biofilm Formation Assays->Phenotypic Outcomes In Vivo Infection Models In Vivo Infection Models In Vivo Infection Models->Therapeutic Efficacy

The key experiments illustrated above include:

  • In Vitro Receptor Activity (Reporter Gene Assay)

    • Purpose: To determine if an analog acts as an agonist (activator) or antagonist (inhibitor) of a QS receptor like LasR [3] [4].
    • Typical Protocol: A bacterial strain (e.g., P. aeruginosa) is genetically engineered with a plasmid where a QS-controlled promoter (e.g., from lasI) drives a reporter gene like lacZ (β-galactosidase) or lux (luminescence) [3] [1]. Analogs are added to the culture, and enzyme activity or luminescence is measured and compared to controls treated with native autoinducers.
  • Gene Expression Analysis (qRT-PCR)

    • Purpose: To directly measure the impact of the analog on the expression of QS-regulated genes.
    • Typical Protocol: Bacteria are treated with the analog, and total RNA is extracted. Quantitative reverse-transcription PCR (qRT-PCR) is used to measure transcript levels of key genes (e.g., lasB, rhlA, rpoS) [1]. This confirms that phenotypic changes result from transcriptional regulation.
  • Virulence Factor Quantification

    • Purpose: To assess the functional outcome of QS inhibition.
    • Typical Protocol: After growing bacteria with sub-inhibitory concentrations of the analog, culture supernatants are analyzed. For P. aeruginosa, pyocyanin is extracted and measured spectrophotometrically, while proteolytic activity of elastase can be determined using elastin-Congo red or similar substrates [2].
  • Biofilm Formation Assays

    • Purpose: To evaluate the analog's ability to disrupt a key QS-controlled phenotype associated with chronic infections [3] [6].
    • Typical Protocol: Biofilms are grown in the presence of the analog in microtiter plates or on catheters. Biomass is quantified using crystal violet staining, and viability is assessed with resazurin or XTT assays [3]. Microscopy (e.g., CONFOCAL) is used to visualize biofilm architecture.
  • In Vivo Infection Models

    • Purpose: To validate efficacy in a whole-organism context.
    • Typical Protocol: An animal model (e.g., neutropenic mice) is infected with a bioluminescent strain of the pathogen. Animals are treated with the analog alone, antibiotics alone, or a combination. Survival rates and bacterial burden are tracked over time using bioluminescence imaging and CFU counts from harvested organs [1].
  • Eukaryotic Host Response Assays

    • Purpose: To identify potential off-target effects on host organisms, which is critical for therapeutic development [5].
    • Typical Protocol: The model plant Arabidopsis thaliana is grown on media containing the analog. Primary root length, lateral root formation, and root hair density are measured and compared to controls. A DR5:GUS reporter line can be used to detect activation of auxin hormone pathways [5].

Key Research Implications

  • Structural Subtleties are Crucial: Minor changes to the autoinducer structure can convert an agonist into an antagonist, and these modifications also determine activity against different QS receptors (LasR vs. RhlR) in the same bacterium [3] [4].
  • Consider Host Interactions: Some potent synthetic analogs can interfere with eukaryotic signaling, such as auxin pathways in plants. Identifying scaffolds with minimal host effects is essential for therapeutic application [5].
  • Synergy with Antibiotics: QS inhibition via synthetic analogs does not necessarily kill bacteria but can effectively re-sensitize them to conventional antibiotics, offering a powerful combination therapy strategy [1].

References

comparative effectiveness different AHL detection methods

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of AHL Detection Methods

The table below summarizes the core characteristics, applications, and performance data of the primary methods used for detecting N-acyl homoserine lactones (AHLs).

Method Core Principle Best For / Key Advantage Key Limitation(s) Reported Sensitivity / Data
Whole-Cell Biosensors [1] [2] [3] Engineered bacteria that produce a detectable signal (e.g., color, light) in response to AHLs. Rapid screening, detecting biological activity of AHLs, spatial visualization in co-cultures or on plant roots. Specificity depends on the biosensor strain; can miss AHLs outside its detection range. Qualitative or semi-quantitative. Detection of AHLs from Aeromonas veronii and Sinorhizobium meliloti; useful for tri-trophic plant-based assays [1] [3].
Cell-Free Biosensor Assay [4] Uses lysate from a biosensor strain to express β-galactosidase when AHLs are added. Speed; reduces assay time from >24h to <3h. Lysate can be stored for over 6 months. Requires preparation and storage of cell lysate. 10-fold increase in sensitivity over whole-cell methods (using luminescent substrate); detection limits ~10-30 nM [4].
TLC + Biosensor Overlay [5] [3] Separates AHLs by polarity on a TLC plate, then uses a biosensor overlay to detect their positions. Identifying multiple AHLs in a sample and characterizing their relative polarity. Poor resolution for complex mixtures; less sensitive than LC-MS methods. Novel GFP-based TLC method showed high sensitivity, detecting C4-HSL at 5 µM and 3-oxo-C12-HSL at 100 nM [5].
LC-MS / MS [1] [6] Physicochemical separation (LC) followed by highly specific and sensitive mass-based detection (MS). Accurate identification and absolute quantification of a wide spectrum of AHLs in complex samples. High cost, requires specialized equipment and expertise; sample preparation is critical. HPLC/qTOF-MS effectively identified C6-HSL, C8-HSL, 3-oxo-C8-HSL, and 3-OH-C8-HSL in bacterial culture [1]. SPE-LLE LC-MS/MS method quantified 11 AHLs in wastewater [6].
SPE-LLE with LC-MS/MS [6] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) combined with LC-MS/MS for sample clean-up and concentration. Analyzing AHLs in complex, challenging matrices like wastewater with high accuracy and low detection limits. Multi-step, time-consuming sample preparation process. Optimized for wastewater; achieved high recovery rates (72-111%) for 11 AHLs; ng/L level quantification [6].

Detailed Experimental Protocols

Here are the detailed methodologies for two key techniques as described in the scientific literature.

Whole-Cell Biosensor Protocol for Rhizosphere Studies [3]

This protocol uses Agrobacterium tumefaciens KYC55 to visualize AHLs in the presence of plant roots.

  • Biosensor Preparation: Grow the KYC55 biosensor strain in minimal glutamate mannitol (MGM) broth for 24 hours. Mix these pre-induced cells with soft MGM-based agar containing X-gal (a chromogenic substrate for β-galactosidase) and the ethylene inhibitor AVG.
  • Sample Preparation: Grow Medicago truncatula seedlings on soft-agar plates. Resuspend test bacteria (e.g., AHL-producing Sinorhizobium meliloti or AHL-degrading Bacillus subtilis) in sterile water to an OD₆₀₀ of 0.2-1.0.
  • Assay Setup and Incubation: Inoculate the bacterial cultures directly onto the plant roots embedded in the biosensor-containing soft agar.
  • Detection: Incubate the plates for up to 3 days. AHL production is indicated by the formation of a blue precipitate around the root or bacterial colony due to the cleavage of X-gal by the induced β-galactosidase. Quorum quenching is visualized as a clear halo where blue color is prevented.
SPE-LLE with LC-MS/MS for Wastewater Analysis [6]

This method was optimized for extracting and quantifying AHLs in complex wastewater.

  • Sample Extraction:
    • Solid-Phase Extraction (SPE): Pass a large volume (e.g., 50 mL) of wastewater sample through an HLB cartridge. This step concentrates the AHLs and removes some matrix interferences.
    • Liquid-Liquid Extraction (LLE): Elute the AHLs from the HLB cartridge with ethyl acetate. Then, mix this eluant with dichloromethane and a phosphate buffer (pH 5.5) in a separation funnel. The AHLs partition into the organic phase, which is collected, concentrated, and redissolved in methanol for analysis.
  • LC-MS/MS Analysis:
    • Chromatography: Separate the extracted AHLs using a C18 column with a gradient of methanol and water (both with 0.1% formic acid) as the mobile phase.
    • Detection and Quantification: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive detection. The use of an internal standard (C7-HSL, not naturally produced by bacteria) is recommended to correct for matrix effects and losses during preparation.

The following diagram illustrates the logical workflow for the SPE-LLE with LC-MS/MS protocol.

start Wastewater Sample spe Solid-Phase Extraction (HLB Cartridge) start->spe lle Liquid-Liquid Extraction (Ethyl Acetate/DCM) spe->lle conc Concentrate & Reconstitute lle->conc lc LC Separation (C18 Column) conc->lc ms MS/MS Detection (MRM Mode) lc->ms end AHL Identification & Quantification ms->end

How to Choose a Detection Method

Selecting the appropriate method depends entirely on your research question and available resources.

  • For initial, low-cost screening and confirming biological activity: Use whole-cell biosensors. They are ideal for quickly checking bacterial isolates for AHL production or degradation [3] [7].
  • For identifying specific AHLs in a mixture without MS instrumentation: TLC combined with a biosensor is a powerful and accessible technique [5].
  • For absolute quantification and definitive identification of AHLs in complex samples: LC-MS/MS is the gold standard. The additional sample cleanup in SPE-LLE is necessary for challenging matrices like wastewater or tissue homogenates [1] [6].

References

clinical validation AHL concentration otitis externa treatment

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for AHL Determination

The methodology below is adapted from a veterinary study that successfully quantified AHLs in ear rinses from dogs with Pseudomonas aeruginosa-associated otitis externa using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [1]. This represents a directly relevant protocol for the context you are studying.

Protocol Aspect Detailed Description
Sample Collection Ear canals rinsed with 30 mL of sterile saline solution (0.9% NaCl) [1].
Sample Preparation Centrifugation of samples at 3100 × g for 30 min at 4°C; storage of supernatant at -80°C until extraction [1].
Analytical Technique Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [1].
Target AHLs N-butanoyl-L-homoserine lactone (C4-HSL), N-hexanoyl-L-homoserine lactone (C6-HSL), and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) [1].
Extraction Solvent Dichloromethane [1].
Mobile Phase Gradient mixing of methanol and deionized water containing 0.1% formic acid [1].
Method Validation Procedure validated using ear rinses from healthy dogs spiked with known amounts of the selected AHLs [1].

The study confirmed that LC-MS/MS is superior in detecting AHLs compared to other chromatographic techniques like thin-layer chromatography (TLC) or standard HPLC, especially in complex clinical samples where matrix effects can suppress or enhance signals [1].

The Role of AHLs in Otitis Externa Pathogenesis

The experimental workflow for studying AHLs is part of a broader biological context. The diagram below outlines the simplified quorum sensing system in Pseudomonas aeruginosa, a primary pathogen in otitis externa, showing how AHL concentration drives virulence [2] [1] [3].

Pseudomonas aeruginosa Quorum Sensing Simplified Substrates SAM & Acyl-ACP Synthase AHL Synthase (e.g., LasI, RhlI) Substrates->Synthase AHLs AHLs (e.g., 3-oxo-C12-HSL, C4-HSL) Synthase->AHLs AHLs->Synthase Positive Feedback Receptor Receptor Protein (e.g., LasR, RhlR) AHLs->Receptor AHLs accumulate and bind receptor at high cell density Virulence Expression of Virulence Factors Receptor->Virulence AHL-Receptor complex activates transcription

In this system, AHLs like 3-oxo-C12-HSL and C4-HSL are the key signal molecules. Their concentration acts as a proxy for bacterial population density, triggering the coordinated expression of virulence factors and biofilm formation when a threshold is reached [2] [1]. This is the fundamental reason for investigating AHL concentrations in a clinical setting.

References

C4-HSL Analogs and Their Modulatory Effects on the RhlI/RhlR System

Author: Smolecule Technical Support Team. Date: February 2026

Analog Name / Type Key Structural Modification Effect on RhlI Synthase Effect on RhlR Receptor Reported Impact on Biofilm
C4-HSL (Native Signal) [1] [2] N-butyryl-L-homoserine lactone Native substrate; no inhibition Native agonist; activates virulence & biofilm genes Promotes biofilm formation [3]
C4-d-HSL [1] D-stereoisomer headgroup Inhibitor (IC₅₀ = 688 μM) Not specified Not directly tested
Acyl-d-Homocysteine Thiolactones (e.g., Compound 12) [1] Thiolactone headgroup, D-stereoisomer Inhibitor (IC₅₀ = 171 μM) Antagonistic/agonistic effects reported [1] Not directly tested
Long-chain Unsubstituted Acyl-d-HSLs [1] Long acyl chain (e.g., C10, C12), D-stereoisomer Inhibitors (e.g., IC₅₀ = 11-57 μM) Not specified Not directly tested
3-oxoacyl-chain AHLs [1] 3-oxo substitution on acyl chain Activators (e.g., EC₅₀ = 20-387 μM) Not specified Expected to promote biofilm (by analogy to Las system) [3]

Mechanism of Action: Targeting the Rhl Quorum-Sensing Pathway

The Rhl system in P. aeruginosa is a key target for biofilm disruption. The following diagram illustrates its native function and how the analogs listed above can interfere with it.

G Substrate Acyl-ACP Substrate RhlI RhlI Synthase Substrate->RhlI Binds SAM S-adenosylmethionine (SAM) SAM->RhlI Binds C4HSL C4-HSL Signal RhlI->C4HSL Synthesizes RhlR RhlR Receptor C4HSL->RhlR Binds & Activates TargetGenes Biofilm & Virulence Gene Expression RhlR->TargetGenes Triggers Inhibitors C4-HSL Analogs: • C4-d-HSL • Acyl-d-Homocysteine Thiolactones • Long-chain Acyl-d-HSLs Inhibitors->RhlI Inhibit Inhibitors->RhlR May Antagonize

As the diagram shows, the native pathway involves signal synthesis by RhlI and gene activation by the RhlR-C4-HSL complex. Promising analogs act primarily by inhibiting the RhlI synthase, thereby preventing the production of the native C4-HSL signal and disrupting communication [1].

Experimental Protocols for Key Findings

The data in the summary table primarily comes from established in vitro enzymatic and bacterial assays.

  • Source: The quantitative data (IC₅₀/EC₅₀ values) for RhlI modulation were determined using a spectrophotometric enzymatic assay [1].

  • Procedure: This assay measures the initial rate of the native C4-HSL synthesis reaction by RhlI. The reaction release a co-product that reduces a redox dye (DCPIP), causing a measurable color change. The rate of this change is proportional to RhlI activity. Inhibitors or activators are added at varying concentrations to calculate their IC₅₀ or EC₅₀ values [1].

  • Purpose: To assess the activity of compounds on the complete QS system and its phenotypic outcomes, such as biofilm formation or virulence factor production.

  • Common Models: This involves using bacterial bioreporter strains or wild-type P. aeruginosa in standard biofilm assays (e.g., crystal violet staining in microtiter plates). The effect of an analog is measured by its ability to reduce biofilm biomass or the production of specific virulence factors like pyocyanin or elastase [3] [4].

Research Implications and Future Directions

The search for effective C4-HSL analogs is part of a broader "anti-virulence" strategy. The goal is to disarm the pathogen rather than kill it, which may reduce the selective pressure for developing antibiotic resistance [3] [5].

  • Most analogs are still in basic research, with efficacy demonstrated primarily in laboratory settings.
  • A significant challenge is the dual role of some molecules, which may inhibit one target (e.g., RhlI) while activating another (e.g., a different QS receptor), leading to unpredictable net effects [1].
  • Future work is needed to link the enzymatic inhibition data (IC₅₀) directly to phenotypic biofilm disruption assays. The most promising path forward involves using combination therapies, where a QS inhibitor like a C4-HSL analog is paired with a conventional antibiotic to enhance the overall efficacy against resilient biofilms [3] [6].

References

validation of C4-HSL role in virulence factor production

Author: Smolecule Technical Support Team. Date: February 2026

C4-HSL in the Quorum Sensing Hierarchy

C4-HSL, or N-butanoyl-L-homoserine lactone, is one of the primary autoinducer molecules in P. aeruginosa's complex, hierarchical quorum sensing network [1]. The diagram below illustrates how this system integrates environmental cues with virulence factor production.

g1 cluster_las Las System cluster_rhl Rhl System cluster_pqs Pqs System cluster_iqs Iqs System Environmental Cues Environmental Cues Iqs System Iqs System Environmental Cues->Iqs System Phosphate Stress Las System Las System Rhl System Rhl System Las System->Rhl System Activates Pqs System Pqs System Las System->Pqs System Activates Rhl System->Pqs System Represses Pqs System->Rhl System Activates Iqs System->Rhl System Compensates for Las System Loss LasI LasI 3-oxo-C12-HSL 3-oxo-C12-HSL LasI->3-oxo-C12-HSL LasR LasR 3-oxo-C12-HSL->LasR Binds to RhlI RhlI C4-HSL C4-HSL RhlI->C4-HSL RhlR RhlR C4-HSL->RhlR Binds to PqsABCDH PqsABCDH PQS PQS PqsABCDH->PQS PqsR PqsR PQS->PqsR Binds to ambBCDE ambBCDE IQS IQS ambBCDE->IQS LasR-3-oxo-C12-HSL LasR-3-oxo-C12-HSL Virulence Genes Virulence Genes LasR-3-oxo-C12-HSL->Virulence Genes lasB (elastase) RhlR-C4-HSL RhlR-C4-HSL RhlR-C4-HSL->Virulence Genes lecA (lectin) rhlA (rhamnolipid) pyocyanin PqsR-PQS PqsR-PQS PqsR-PQS->Virulence Genes

Diagram: Hierarchical and Compensatory Quorum Sensing Networks in P. aeruginosa. The Rhl system, activated by C4-HSL, is central to virulence regulation and can be activated by the Iqs system when the Las system is compromised [2] [1].

C4-HSL and Virulence Factor Regulation

The RhlR-C4-HSL complex directly controls the expression of numerous virulence genes. The table below summarizes key virulence factors regulated by C4-HSL and supporting experimental data.

Virulence Factor Function/Role in Pathogenesis Experimental Evidence & Impact of C4-HSL Disruption
Pyocyanin [2] [3] Blue-green phenazine toxin; damages host tissues and disrupts immune function. Clinical isolates deficient in C4-HSL production show abolished or significantly reduced pyocyanin production [3].
Rhamnolipids [4] [5] Glycolipid biosurfactants; involved in biofilm maintenance and immune cell cytotoxicity. Mutations that increase C4-HSL signaling (e.g., mexEFoprN deletion) elevate rhlA gene expression and rhamnolipid production, enhancing swarming motility and in vivo virulence [4].
Elastase (LasB) [2] [3] Zinc metalloprotease; degrades host elastin, collagen, and key immune proteins. C4-HSL deficient clinical isolates show markedly reduced elastase activity [3].
Cytotoxic Lectin (LecA/PA-IL) [2] Galactose-specific lectin; contributes to biofilm formation and cytotoxicity. Expression is RhlR/C4-HSL dependent. An mvaT mutant showed enhanced lecA expression, which could be advanced by adding exogenous C4-HSL [2].
Biofilm Formation [5] Structured community of bacteria encased in a matrix; confers high antibiotic resistance. DNA aptamers that sequester C4-HSL reduced biofilm formation by about two-thirds, demonstrating its critical role in biofilm development [5].

Experimental Validation Approaches

Researchers use specific methods to validate the role of C4-HSL in virulence. The workflow below outlines a genetic mutant construction and analysis process, while the table summarizes key techniques.

g2 1. Construct Mutant Strains 1. Construct Mutant Strains 2. In Vitro Phenotype Screening 2. In Vitro Phenotype Screening 1. Construct Mutant Strains->2. In Vitro Phenotype Screening Generate \u0394rhlI mutant Generate u0394rhlI mutant 1. Construct Mutant Strains->Generate \u0394rhlI mutant Generate \u0394lasI/\u0394rhlI double mutant Generate u0394lasI/u0394rhlI double mutant 1. Construct Mutant Strains->Generate \u0394lasI/\u0394rhlI double mutant Use allelic exchange with suicide vectors Use allelic exchange with suicide vectors 1. Construct Mutant Strains->Use allelic exchange with suicide vectors 3. Molecular Analysis 3. Molecular Analysis 2. In Vitro Phenotype Screening->3. Molecular Analysis Measure virulence factor production Measure virulence factor production 2. In Vitro Phenotype Screening->Measure virulence factor production Assay signal molecules (e.g., LC-MS/MS) Assay signal molecules (e.g., LC-MS/MS) 2. In Vitro Phenotype Screening->Assay signal molecules (e.g., LC-MS/MS) 4. In Vivo Validation 4. In Vivo Validation 3. Molecular Analysis->4. In Vivo Validation RNA-seq to assess regulon RNA-seq to assess regulon 3. Molecular Analysis->RNA-seq to assess regulon qPCR of target genes (e.g., rhlA) qPCR of target genes (e.g., rhlA) 3. Molecular Analysis->qPCR of target genes (e.g., rhlA) Mouse acute lung infection model Mouse acute lung infection model 4. In Vivo Validation->Mouse acute lung infection model Monitor bacterial burden & dissemination Monitor bacterial burden & dissemination 4. In Vivo Validation->Monitor bacterial burden & dissemination

Diagram: Workflow for Validating C4-HSL Function via Genetic Mutants. This approach directly links the rhlI gene and C4-HSL molecule to observed phenotypes [3] [6].

Method Category Specific Techniques Key Application & Outcome
Genetic Manipulation Construction of isogenic rhlI and rhlR mutant strains; Complementation studies [3] [6]. Establishes a direct causal link between the Rhl system and virulence. Loss of function in mutants confirms C4-HSL's role.
Chemical Inhibition & Quantification Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [7]; Use of sub-inhibitory antibiotics (e.g., Azithromycin) [6]; C4-HSL-specific DNA aptamers [5]. Precisely measures AHL concentration in cultures or clinical samples [7]. Azithromycin at 2 µg/mL was shown to strongly repress C4-HSL secretion and reduce virulence [6]. Aptamers sequester C4-HSL, inhibiting biofilm formation [5].
Phenotypic Assays Quantification of pyocyanin (acid extraction/HCL) [3]; Elastase activity assays (elastin-Congo red) [3]; Biofilm formation assays (crystal violet) [5]. Provides quantitative, functional readouts of virulence factor production in mutant vs. wild-type strains.

Research Implications and Therapeutic Directions

The validated role of C4-HSL makes the Rhl system an attractive target for anti-virulence strategies, an approach that may slow the development of antibiotic resistance.

  • Inhibitor Development: Strategies include developing small molecules that compete with C4-HSL for the RhlR binding site, enzymes that degrade AHLs (quorum quenching), and C4-HSL-selective aptamers [7] [5].
  • Clinical Relevance: The presence of C4-HSL and other QS signals in clinical samples (e.g., from canine otitis) confirms their production during active infection, highlighting their in vivo significance [7]. Furthermore, C4-HSL-deficient clinical isolates can still cause infections, suggesting a complex regulatory network where other systems (like Iqs) can compensate [1] [3].

References

×

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

171.08954328 g/mol

Monoisotopic Mass

171.08954328 g/mol

Heavy Atom Count

12

Sequence

X

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Fatty acyl homoserine lactones [FA0803]

Dates

Last modified: 08-19-2023

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